molecular formula C6H5D B1170414 Red 15 CAS No. 1342-78-5

Red 15

Cat. No.: B1170414
CAS No.: 1342-78-5
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Description

Red 15, also known as this compound, is a useful research compound. Its molecular formula is C6H5D. The purity is usually 95%.
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Properties

CAS No.

1342-78-5

Molecular Formula

C6H5D

Synonyms

Red 15

Origin of Product

United States

Foundational & Exploratory

C.I. Food Red 15 (Rhodamine B)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to "Red 15" Compounds

The designation "this compound" is applied to a variety of distinct chemical compounds within different classification systems, leading to potential ambiguity. This technical guide provides a comprehensive overview of the core chemical, physical, toxicological, and analytical properties of the primary substances identified as "this compound": , C.I. Vat this compound, C.I. Disperse this compound, C.I. Basic this compound, and the historically noted Ext. D&C Red No. 15. This document is intended for researchers, scientists, and professionals in drug development.

C.I. Food this compound, commonly known as Rhodamine B, is a synthetic fluorescent dye belonging to the xanthene class. Despite its name, it is not permitted for use as a food additive in many jurisdictions due to toxicological concerns. It appears as green crystals or a reddish-violet powder.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of C.I. Food this compound is presented in Table 1.

PropertyValue
CAS Number 81-88-9
C.I. Number 45170
Molecular Formula C₂₈H₃₁ClN₂O₃
Molecular Weight 479.01 g/mol
Melting Point 210-211 °C (decomposes)[3]
Solubility Soluble in water and ethanol (producing a bluish-red solution with strong fluorescence), slightly soluble in acetone, and easily soluble in glycol ether.[3]
Appearance Green crystals or reddish-violet powder.[1][2]
Experimental Protocols

A common laboratory-scale synthesis of Rhodamine B involves the condensation of m-diethylaminophenol with phthalic anhydride.

Experimental Workflow: Synthesis of Rhodamine B

Synthesis_Rhodamine_B start Start: Reactants reactants m-diethylaminophenol + Phthalic Anhydride start->reactants heating Heat mixture to 175°C under CO₂ atmosphere reactants->heating reaction Stir at 170-175°C for 6-7 hours heating->reaction cooling Cool to 40°C reaction->cooling precipitation Discharge into water cooling->precipitation ph_adjustment Adjust pH to 12 with caustic soda precipitation->ph_adjustment filtration Filter to recover insoluble material ph_adjustment->filtration washing Rinse filter cake with water filtration->washing drying Dry the product washing->drying end End: Rhodamine B Base drying->end

Caption: Workflow for the synthesis of Rhodamine B base.

A detailed protocol is as follows:

  • A stirred mixture of 10 parts by weight of m-diethylaminophenol and 12 parts by weight of phthalic anhydride is heated to 175°C under a carbon dioxide atmosphere.

  • The reaction mixture is maintained at 170-175°C for 6-7 hours.

  • The mixture is then cooled to 40°C and discharged into water.

  • The pH of the resulting slurry is adjusted to 12 with caustic soda.

  • The insoluble material is collected by filtration.

  • The filter cake is washed with water and dried to yield Rhodamine B base.

High-Performance Liquid Chromatography with UV detection is a common method for the quantification of Rhodamine B.

Experimental Workflow: HPLC-UV Analysis of Rhodamine B

HPLC_UV_Rhodamine_B start Start: Sample Preparation extraction Extract Rhodamine B from sample (e.g., with acetone/hexane) start->extraction concentration_purification Concentrate and purify extract (e.g., using an alumina cartridge) extraction->concentration_purification hplc_injection Inject sample into HPLC system concentration_purification->hplc_injection separation Chromatographic Separation Mobile Phase: Methanol/Water (75:25, v/v) Flow Rate: 1.0 mL/min hplc_injection->separation detection UV Detection at 550 nm separation->detection quantification Quantify based on peak area and calibration curve detection->quantification end End: Rhodamine B Concentration quantification->end

Caption: Workflow for HPLC-UV analysis of Rhodamine B.

A representative analytical protocol is as follows:

  • Sample Preparation : Extract Rhodamine B from the sample matrix using a suitable solvent system, such as acetone/hexane.

  • Purification : The extract is concentrated and purified, for example, using an alumina solid-phase extraction cartridge.[1][4]

  • Chromatographic Conditions :

    • Mobile Phase : Methanol/water (75:25, v/v).[5]

    • Flow Rate : 1.0 mL/min.[5]

    • Column : A suitable C18 column.

  • Detection : UV detection at a wavelength of 550 nm.[5]

  • Quantification : The concentration of Rhodamine B is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. The linear range is typically from 0.005 to 2.000 mg/kg.[1][4]

Toxicological Data

Rhodamine B has been the subject of numerous toxicological studies, which have raised concerns about its safety.

EndpointResultSpeciesReference
Acute Oral LD₅₀ 500 mg/kgRat[6]
Acute Oral LD₅₀ 887 mg/kgMouse
Skin Irritation No irritationRabbit[7]
Eye Irritation Severe irritationRabbit[6]
Mutagenicity Negative in Ames testS. typhimurium[7]
Carcinogenicity IARC Group 3: Not classifiable as to its carcinogenicity to humans.-[8]

Long-term exposure to Rhodamine B may pose significant health risks, including DNA damage and mutagenic effects.[9] The liver and kidneys are considered the primary target organs for toxicity.[9]

C.I. Vat this compound

C.I. Vat this compound is a vat dye with the Colour Index number 71100. It is a purple-red powder used for dyeing cotton and can also be processed into an organic pigment for inks and paints.[10][11]

Physicochemical Properties

Key physicochemical properties of C.I. Vat this compound are summarized in Table 2.

PropertyValue
CAS Number 4216-02-8
C.I. Number 71100
Molecular Formula C₂₇H₁₃N₃O₂
Molecular Weight 411.41 g/mol [10][12]
Appearance Dark red or purple-red powder.[10][11]
Solubility Soluble in 2-chlorophenol; slightly soluble in chloroform, pyridine, and toluene; insoluble in acetone and ethanol.[10]
Heat Resistance ≥ 300 °C
Light Fastness 7-8
Experimental Protocols

The synthesis of Vat this compound can be achieved through the treatment of C.I. Vat Red 14 (C.I. 71110).

Experimental Workflow: Synthesis of Vat this compound

Synthesis_Vat_Red_15 start Start: Reactant reactant C.I. Vat Red 14 (C.I. 71110) start->reactant treatment Treat with Ethanol and Potassium Hydroxide reactant->treatment filtration1 Filter the reaction mixture treatment->filtration1 evaporation Steam out Ethanol filtration1->evaporation acidification Acidify the mixture evaporation->acidification end End: C.I. Vat this compound acidification->end

Caption: A general workflow for the synthesis of Vat this compound.

A general manufacturing method involves:

  • Treatment of C.I. Vat Red 14 with ethanol and potassium hydroxide.[10]

  • Filtering the resulting mixture.[10]

  • Removing the ethanol by steaming.[10]

  • Acidification to yield the final product.[10]

Toxicological Data

Detailed toxicological data for Vat this compound is limited in the public domain. A Material Safety Data Sheet (MSDS) suggests it may be harmful if swallowed, causing gastrointestinal irritation, and may cause skin and eye irritation.[13] It is not listed as a carcinogen by major regulatory agencies.[13]

EndpointResult
Acute Oral Toxicity Harmful if swallowed.[13]
Skin Irritation May cause skin irritation.[13]
Eye Irritation May cause eye irritation.[13]

C.I. Disperse this compound

C.I. Disperse this compound (C.I. 60710) is an anthraquinone-based dye. It is used for dyeing synthetic fibers such as polyester, polyamide, and acetate, as well as for coloring plastics.[14]

Physicochemical Properties

The physicochemical properties of C.I. Disperse this compound are outlined in Table 3.

PropertyValue
CAS Number 116-85-8
C.I. Number 60710
Molecular Formula C₁₄H₉NO₃
Molecular Weight 239.23 g/mol [14]
Appearance Red crystals.
Melting Point 207-209 °C
Solubility Soluble in acetone, ethanol, benzene, and linseed oil.[14]
Experimental Protocols

Several methods for the synthesis of Disperse this compound have been described.

Experimental Workflow: Synthesis of Disperse this compound

Synthesis_Disperse_Red_15 cluster_a Method A cluster_b Method B start_a 1,4-Dihydroxyanthracene-9,10-dione leuco reaction_a Ammoniation under pressure with ammonia start_a->reaction_a end_a Disperse this compound reaction_a->end_a start_b 1-Hydroxyanthracene-9,10-dione nitration_b Nitration in H₂SO₄ and Boric Acid start_b->nitration_b intermediate_b 1-Hydroxy-4-nitroanthracene-9,10-dione nitration_b->intermediate_b reduction_b Reduction intermediate_b->reduction_b end_b Disperse this compound reduction_b->end_b

Caption: Two possible synthetic routes for Disperse this compound.

One common method involves the following steps:

  • Nitration of 1-hydroxyanthracene-9,10-dione in the presence of sulfuric acid and boric acid to form 1-hydroxy-4-nitroanthracene-9,10-dione.[14]

  • Subsequent reduction of the nitro group to an amino group to yield the final product.[14]

Toxicological Data

Toxicological information for Disperse this compound is not extensive. It is known to be a skin sensitizer in some individuals.

EndpointResult
Skin Sensitization Can cause allergic contact dermatitis.

C.I. Basic this compound

C.I. Basic this compound is a cationic dye of the methine class. It is primarily used for dyeing acrylic fibers, as well as for direct printing on acrylic, diacetate, and acid-modified polyester fabrics.[15]

Physicochemical Properties

A summary of the physicochemical properties of C.I. Basic this compound is provided in Table 4.

PropertyValue
CAS Number 12217-49-5
C.I. Number Not consistently assigned
Molecular Formula C₂₅H₂₉Cl₂N₃
Molecular Weight 442.42 g/mol [15]
Appearance Bluish-red or dark red powder.[15]
Solubility 40 g/L in water at 40°C.
Experimental Protocols

The synthesis of Basic this compound involves a condensation reaction.

Experimental Workflow: Synthesis of Basic this compound

Synthesis_Basic_Red_15 start Start: Reactants reactants 5-Chloro-1,3,3-trimethyl-2-methyleneindoline + 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile start->reactants condensation Condensation Reaction reactants->condensation conversion Conversion to Chloride Salt condensation->conversion end End: C.I. Basic this compound conversion->end

Caption: Synthetic pathway for C.I. Basic this compound.

The manufacturing process consists of:

  • Condensation of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline with 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile.[15]

  • Conversion of the resulting product into its chloride salt.[15]

Toxicological Data

Basic dyes, in general, are known to be toxic and often exhibit poor biodegradability.[16] C.I. Basic this compound is likely to share these characteristics. Specific toxicological data is limited, but it is known to be toxic to aquatic life.

EndpointResult
Aquatic Toxicity Toxic to aquatic organisms.[17]

Ext. D&C Red No. 15

Ext. D&C Red No. 15 is a delisted color additive, formerly used in externally applied drugs and cosmetics. Its delisting indicates that it is no longer considered safe for these applications.

Physicochemical Properties
PropertyValue
CAS Number 3564-09-8
C.I. Number 16155
Synonyms C.I. Food Red 6, Ponceau 3R
Regulatory Status

Ext. D&C Red No. 15 was delisted as a color additive, and the cancellation of its certificates was finalized in 1966.

Conclusion

The term "this compound" encompasses a diverse group of chemical compounds with varied structures, properties, and applications. This guide has provided a detailed technical overview of the most common substances referred to by this name. For researchers and professionals, it is crucial to identify the specific compound of interest by its CAS or C.I. number to ensure the correct information is being utilized. The data presented herein, including physicochemical properties, experimental protocols, and toxicological information, should serve as a valuable resource for scientific and developmental endeavors.

References

Red 15 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C.I. Pigment Red 15

This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. Pigment this compound, a monoazo pigment used in various industrial applications. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

C.I. Pigment this compound is chemically identified as 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide.[1] It is a synthetic organic pigment belonging to the monoazo class.[2]

Chemical Structure:

Caption: Chemical Structure of C.I. Pigment this compound

Physicochemical Properties

The following table summarizes the key physicochemical properties of C.I. Pigment this compound.

PropertyValueReference
IUPAC Name 4-[(4-chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide[1]
Synonyms C.I. 12465, Permanent Maroon Medium[3]
CAS Number 6410-39-5[2]
Molecular Formula C₂₄H₁₇ClN₄O₅[1][2]
Molecular Weight 476.87 g/mol [1][2]
Appearance Dark blue light red powder[2]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Insoluble in water.[4] Generally exhibits good resistance to organic solvents, though quantitative data is limited.

Spectral Properties

Experimental Protocols

Synthesis

The synthesis of C.I. Pigment this compound is a two-step process involving diazotization followed by an azo coupling reaction.[2]

Step 1: Diazotization of 4-Chloro-2-nitrobenzenamine 4-Chloro-2-nitrobenzenamine is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.

Step 2: Azo Coupling The diazonium salt solution is then slowly added to a solution of the coupling component, 2′-Methoxy-3-hydroxy-2-naphthanilide, dissolved in an alkaline medium. The reaction mixture is stirred until the coupling is complete, resulting in the precipitation of C.I. Pigment this compound. The resulting pigment is then filtered, washed with water to remove any soluble impurities, and dried.

A detailed, step-by-step laboratory protocol with specific quantities, reaction times, and purification procedures is not publicly available.

Analytical Methods

Standard analytical techniques for the characterization and purity assessment of organic pigments like C.I. Pigment this compound include High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and UV-Visible Spectroscopy. However, specific, validated protocols for C.I. Pigment this compound are not readily found in the literature.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of C.I. Pigment this compound.

G start Start diazotization Diazotization of 4-Chloro-2-nitrobenzenamine start->diazotization coupling Azo Coupling with 2'-Methoxy-3-hydroxy-2-naphthanilide diazotization->coupling filtration Filtration and Washing coupling->filtration drying Drying filtration->drying end C.I. Pigment this compound drying->end

Caption: Synthesis Workflow for C.I. Pigment this compound

Applications

C.I. Pigment this compound is primarily used as a colorant in inks and paper coloring.[3] Its insolubility and color characteristics make it suitable for applications where a stable red pigment is required.

Safety Information

Conclusion

C.I. Pigment this compound is a synthetic organic pigment with a well-defined chemical structure. While its general synthesis and some physical properties are known, there is a lack of publicly available detailed experimental protocols and quantitative data for many of its physicochemical and spectral properties. Further research would be beneficial to fully characterize this pigment for advanced applications.

References

C.I. Basic Red 15: A Technical Whitepaper on its Core Mechanism of Action and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of C.I. Basic Red 15 (CAS No. 12217-49-1), focusing on its primary mechanism of action, chemical synthesis, and physicochemical properties. While extensively utilized in industrial applications, particularly for dyeing synthetic fibers, its biological mechanism of action, cellular targets, and toxicological profile are not well-characterized in publicly available scientific literature. This paper synthesizes the existing data on its industrial function and highlights the current knowledge gaps regarding its biological effects.

Introduction and Chemical Identity

C.I. Basic this compound is a research-grade cationic dye belonging to the methine class.[1][2] Its primary application is in the dyeing of synthetic materials, most notably acrylic fibers, where it produces a vibrant, fluorescent red color.[1] It is also used in research concerning paper, leather, and ink-jet printing technologies.[1] As a cationic (or basic) dye, its chemical structure contains a positive charge, which is fundamental to its mechanism of action in dyeing processes.

There appear to be discrepancies in the reported molecular formula for C.I. Basic this compound across different sources. The information is summarized in the table below.

Parameter Value Source(s)
C.I. Name Basic this compound[1][2]
CAS Number 12217-49-1 (or 12217-49-5)[1][2]
Synonyms Cationic Red B, Cationic Brilliant Red X-B[3][4]
Molecular Class Methine[2]
Molecular Formula C23H23N6NaO7S2 C25H29Cl2N3[1] [2]
Molecular Weight 442.42 g/mol (for C25H29Cl2N3)[2]
Appearance Dark red powder or liquid[4]

Core Mechanism of Action: Physicochemical Interaction

The well-established mechanism of action for C.I. Basic this compound relates to its function as a dye. Being a cationic molecule, it carries a net positive charge. This charge facilitates a strong electrostatic interaction with substrates that possess negatively charged (anionic) sites.[1]

In the context of acrylic fibers, these anionic sites are often sulfonic acid or carboxylic acid groups incorporated into the polymer structure. The mechanism involves the formation of stable ionic bonds between the positively charged dye molecules and these negative sites on the fiber, leading to strong adhesion and vibrant coloration.[1] This process is governed by principles of ionic bonding and electrostatic attraction.

Physicochemical Mechanism of C.I. Basic this compound in Dyeing cluster_0 Initial State (Aqueous Solution) cluster_1 Interaction and Binding Dye C.I. Basic this compound (Cationic, R+) Bond Dyed Fiber (Ionic Bond Formed, R+F-) Dye->Bond Electrostatic Attraction Fiber Acrylic Fiber (Anionic Sites, F-) Fiber->Bond Workflow for C.I. Basic this compound Synthesis cluster_0 Reaction Step cluster_1 Purification Reactant1 5-Chloro-1,3,3-trimethyl- 2-methyleneindoline Condensation Condensation (See Table 2 for parameters) Reactant1->Condensation Reactant2 3-(Ethyl(4-formyl-3- methylphenyl)amino)propanenitrile Reactant2->Condensation Crude Crude Product Condensation->Crude Purify Recrystallization or Column Chromatography Crude->Purify Final C.I. Basic this compound (>95% Purity) Purify->Final

References

An In-depth Technical Guide to the Fluorescent Properties of Vat Red 15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Red 15, also known by its Colour Index name C.I. 71100, is a synthetic vat dye belonging to the amino ketone class.[1] Its primary application lies in the dyeing of cellulosic fibers, such as cotton, where it is valued for its excellent fastness properties.[2][3] While the parent dye is a non-fluorescent purple-red powder, its reduced, water-soluble "leuco" form exhibits a notable characteristic: a brown solution with green fluorescence under alkaline conditions.[1][2][3] This technical guide provides a comprehensive overview of the currently available information on the fluorescent properties of Vat this compound, with a focus on its leuco form, and outlines general experimental protocols for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Vat this compound is presented in Table 1.

PropertyValueReference
CI Name Vat this compound, C.I. 71100[1]
CAS Number 4216-02-8[1]
Molecular Formula C₂₇H₁₃N₃O₂[1]
Molecular Weight 411.41 g/mol [1]
Appearance Purple-red powder[2]
Solubility Soluble in 2-Chlorophenol; slightly soluble in Chloroform, Pyridine, Toluene; insoluble in Acetone and Ethanol.[1][2]

Fluorescent Properties of the Leuco Form

The fluorescence of Vat this compound is a characteristic of its reduced or "leuco" form. The vat dyeing process involves the chemical reduction of the insoluble parent dye in an alkaline solution, typically using sodium hydrosulfite, to form a water-soluble leuco salt. This leuco form is the fluorescent species.

Currently, specific quantitative data on the fluorescent properties of the leuco form of Vat this compound, such as its excitation and emission maxima, quantum yield, and fluorescence lifetime, are not extensively reported in scientific literature. The description of its fluorescence is primarily qualitative, noting a "green fluorescence" in its alkaline reduced state.[1][2]

General Workflow for Vat Dyeing and Generation of the Fluorescent Leuco Form

The following diagram illustrates the general workflow for the vat dyeing process, which is the primary method for generating the fluorescent leuco form of Vat this compound.

VatDyeingWorkflow VatRed15 Vat this compound (Insoluble Pigment) Reduction Reduction (Alkaline Hydrosulfite) VatRed15->Reduction LeucoForm Leuco Form (Soluble, Fluorescent) Reduction->LeucoForm Application Application to Cellulosic Fibers LeucoForm->Application Oxidation Oxidation (Air or Chemical) Application->Oxidation DyedFiber Dyed Fiber (Insoluble Pigment) Oxidation->DyedFiber

Caption: General workflow of the vat dyeing process for Vat this compound.

Experimental Protocols

Given the lack of specific published protocols for Vat this compound, the following are generalized methodologies for the preparation of its fluorescent leuco form and the subsequent measurement of its key fluorescent properties. These protocols are based on standard techniques for the characterization of vat dyes and other fluorescent molecules.

Preparation of the Leuco Form of Vat this compound

Objective: To reduce the insoluble Vat this compound to its soluble, fluorescent leuco form.

Materials:

  • Vat this compound powder

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Deoxygenated distilled water

  • Schlenk flask or similar vessel for inert atmosphere reactions

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

Procedure:

  • Disperse a known concentration of Vat this compound powder in deoxygenated distilled water in a Schlenk flask.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Under a continuous inert atmosphere, add a solution of sodium hydroxide to the dispersion to achieve a strongly alkaline pH.

  • Gently heat the mixture to approximately 50-60°C with stirring.

  • Gradually add solid sodium hydrosulfite to the heated, alkaline dispersion. The color of the solution should change from a purple-red suspension to a brown solution, indicating the formation of the leuco form.

  • Maintain the solution under an inert atmosphere and at a slightly elevated temperature to ensure complete reduction and to prevent re-oxidation.

Measurement of Fluorescent Properties

Instrumentation:

  • Fluorometer or spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (air-tight for anaerobic measurements)

1. Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission for the leuco form of Vat this compound.

Procedure:

  • Prepare a dilute solution of the leuco form of Vat this compound in an alkaline, deoxygenated aqueous solution under an inert atmosphere.

  • Transfer the solution to an air-tight quartz cuvette.

  • Emission Spectrum: Set the excitation wavelength to a value in the near-UV or blue region of the spectrum (e.g., 350-450 nm) and scan a range of emission wavelengths (e.g., 400-700 nm) to find the wavelength of maximum fluorescence intensity.

  • Excitation Spectrum: Set the emission monochromator to the determined wavelength of maximum emission and scan a range of excitation wavelengths to find the wavelength that produces the most intense fluorescence.

2. Fluorescence Quantum Yield (ΦF)

Objective: To determine the efficiency of the fluorescence process.

Procedure: The relative quantum yield is typically determined by comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

  • Select a suitable fluorescence standard that absorbs and emits in a similar spectral region to the leuco form of Vat this compound (if known, otherwise a broad-range standard may be used for initial estimation).

  • Prepare a series of dilute solutions of both the leuco form of Vat this compound and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the integrated fluorescence intensity of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Calculate the quantum yield using the following equation: ΦF(sample) = ΦF(standard) * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

3. Fluorescence Lifetime (τ)

Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.

Procedure: Fluorescence lifetime is typically measured using time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry.

  • Prepare a deoxygenated, dilute solution of the leuco form of Vat this compound.

  • Excite the sample with a pulsed light source (e.g., a laser or LED) with a pulse width significantly shorter than the expected lifetime.

  • The time delay between the excitation pulse and the detection of the emitted photons is measured and histogrammed.

  • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.

Logical Workflow for Characterization

The following diagram outlines the logical workflow for the complete characterization of the fluorescent properties of the leuco form of Vat this compound.

CharacterizationWorkflow Start Start PrepareLeuco Prepare Leuco Form of Vat this compound (under inert atmosphere) Start->PrepareLeuco UVVis UV-Vis Spectroscopy (Determine Absorbance) PrepareLeuco->UVVis Fluorimetry Fluorometry PrepareLeuco->Fluorimetry QuantumYield Determine Quantum Yield (Relative Method) UVVis->QuantumYield ExcitationEmission Measure Excitation & Emission Spectra Fluorimetry->ExcitationEmission Fluorimetry->QuantumYield Lifetime Measure Fluorescence Lifetime (e.g., TCSPC) Fluorimetry->Lifetime DataAnalysis Data Analysis and Reporting ExcitationEmission->DataAnalysis QuantumYield->DataAnalysis Lifetime->DataAnalysis End End DataAnalysis->End

Caption: Logical workflow for characterizing the fluorescent properties of leuco Vat this compound.

Potential Applications in Research and Drug Development

While primarily an industrial dye, the fluorescent nature of the leuco form of Vat this compound could potentially be explored in research settings. For instance, its fluorescence could be used to monitor the reduction process in real-time or to study the interactions of the leuco dye with various substrates. In the context of drug development, understanding the photophysical properties of such molecules could inform the design of novel fluorescent probes or photosensitizers, although significant research would be required to establish any biological utility and to address potential toxicity concerns.

Conclusion

Vat this compound is a well-established vat dye with a characteristic green fluorescence in its alkaline reduced leuco form. While quantitative data on its fluorescent properties are scarce in the public domain, this guide provides a framework for its characterization through standardized experimental protocols. The generation and analysis of such data would be a valuable contribution to the broader understanding of the photophysical properties of vat dyes and could open avenues for their application beyond the textile industry. Further research is warranted to fully elucidate the excitation and emission spectra, quantum yield, and fluorescence lifetime of the leuco form of Vat this compound.

References

A Technical Guide to Reactive Red 15 for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 15 (CAS No. 12238-01-6) is a synthetic monoazo dye belonging to the reactive class of dyes.[1] These dyes are distinguished by their ability to form covalent bonds with the hydroxyl or amine groups present in fibers such as cotton, wool, and silk, leading to excellent wash fastness.[2] While its primary application is in the textile industry for dyeing and printing, its stable, colored, and complex aromatic structure makes it a subject of significant interest in environmental and analytical research.[1][3] For professionals in drug development and related scientific fields, understanding the properties, synthesis, and analytical methodologies associated with compounds like Reactive this compound is pertinent to environmental toxicology, the study of xenobiotic metabolism, and the development of advanced analytical and remediation techniques. This guide provides a comprehensive technical overview of Reactive this compound, including its chemical properties, synthesis, and detailed experimental protocols for its analysis and degradation.

Core Properties of Reactive this compound

Reactive this compound is a red powder soluble in water.[1][4] It is structurally characterized by a single azo group (–N=N–), which acts as the chromophore, and a reactive group that allows it to bind to substrates.[1]

PropertyValueReference
CAS Number 12238-01-6[1][5]
Molecular Formula C₂₅H₁₄ClN₇Na₄O₁₃S₄[1]
Molecular Weight 876.09 g/mol [1]
Common Synonyms C.I. Reactive this compound, Cibacron Brilliant Red 2G-P, Reactive brilliant Red K-2G[1][5]
Appearance Red powder[1][4]
Water Solubility ~100 g/L[4]
Class Monoazo Dye[1]

Synthesis Pathway

The manufacturing of Reactive this compound involves a multi-step chemical synthesis process. It begins with the condensation of 4-Amino-5-hydroxynaphthalene-1,7-disulfonic acid with 2,4,6-Trichloro-1,3,5-triazine. This is followed by the diazotization of 2-Aminobenzenesulfonic acid, which is then coupled to the condensation product. A final condensation step with 2-Aminobenzenesulfonic acid and subsequent salting-out yields the final dye product.[1]

G cluster_0 Step 1: First Condensation cluster_1 Step 2: Diazotization & Coupling cluster_2 Step 3: Second Condensation & Salting-out A 4-Amino-5-hydroxynaphthalene- 1,7-disulfonic acid C Initial Condensation Product A->C condensation B 2,4,6-Trichloro-1,3,5-triazine B->C F Coupled Intermediate C->F D 2-Aminobenzenesulfonic acid E Diazonium Salt D->E diazotization E->F coupling H Final Dye Molecule F->H condensation G 2-Aminobenzenesulfonic acid G->H I Reactive this compound (Product) H->I salting-out

Caption: Synthesis workflow for Reactive this compound.

Experimental Protocols

Due to its widespread use and environmental persistence, many experimental studies focus on the degradation and removal of Reactive this compound from aqueous solutions. The following protocols are representative of methodologies employed in such research.

Chemical Degradation via Zero-Valent Iron

This protocol describes the degradation of Reactive this compound using activated carbon-supported zero-valent iron particles, a common method for treating dye-contaminated wastewater.[6]

Methodology:

  • Solution Preparation: Prepare a stock solution of C.I. Reactive this compound. For experimental runs, dilute to a desired concentration (e.g., 100 mg/L) in a 250 mL Erlenmeyer flask to a final volume of 100 mL.[6]

  • pH Adjustment: Adjust the initial pH of the dye solution to the target value (e.g., pH 2.0) using (1+1) HCl or 10% NaOH solutions.[6]

  • Initiation of Reaction: Add a specific dosage of activated carbon-supported zero-valent iron particles (e.g., 1 g to 4 g) to the flask.[6]

  • Incubation: Place the flask on a shaker set to 120 rpm at a constant temperature of 298 K for a specified reaction time (e.g., 120 minutes).[6]

  • Sample Analysis:

    • At various time intervals, withdraw samples from the flask.

    • Measure the concentration of the remaining Reactive this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax = 510 nm).[6]

    • Calculate the degradation rate (Q) using the formula: Q (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.[6]

G prep Prepare 100 mL Dye Solution (100 mg/L in 250 mL flask) ph Adjust pH to 2.0 (HCl / NaOH) prep->ph add_fe Add Activated Carbon- Supported Zero-Valent Iron (4g) ph->add_fe shake Shake at 120 rpm, 298 K (for 120 min) add_fe->shake sample Withdraw Samples at Intervals shake->sample analyze Measure Absorbance (UV-Vis at 510 nm) sample->analyze calc Calculate Degradation Rate analyze->calc

Caption: Workflow for chemical degradation of Reactive this compound.
Bacterial Decolorization

This protocol outlines a general method for assessing the ability of bacterial isolates to decolorize Reactive Red dye, a key process in bioremediation.[7][8]

Methodology:

  • Isolate Culturing:

    • Obtain and culture potent bacterial isolates (e.g., from textile industry soil samples) on nutrient agar plates containing the target dye (e.g., 250 mg/L Reactive Red) to select for tolerant and effective strains.[7][8]

    • Prepare a liquid inoculum by transferring a pure colony to 50 mL of nutrient broth and incubating on a shaker (e.g., 180 rpm, 36 ± 2 °C) for 24 hours.[7]

  • Decolorization Assay:

    • Prepare a test medium (e.g., nutrient broth) in flasks, supplemented with a specific concentration of Reactive Red dye (e.g., 250 mg/L).[8]

    • Adjust the medium to the optimal pH for the bacterial strain (e.g., pH 5.5 - 6.0).[8]

    • Inoculate the flasks with the cultured bacterial inoculum.

    • Incubate the flasks under either static or shaking conditions at the optimal temperature for a defined period (e.g., 60 hours).[8]

  • Analysis:

    • Periodically collect aliquots from the flasks.

    • Centrifuge the samples to pellet the bacterial cells.

    • Measure the optical density of the supernatant using a UV-Vis spectrophotometer at the dye's λmax to determine the remaining dye concentration.[7]

    • Calculate the percentage of decolorization relative to an uninoculated control.

G culture Culture Bacterial Isolate (Nutrient Agar + Dye) inoculum Prepare Liquid Inoculum (Nutrient Broth, 24h) culture->inoculum inoculate Inoculate Flasks with Bacteria inoculum->inoculate assay_setup Prepare Assay Flasks (Broth + 250 mg/L Dye, adjust pH) assay_setup->inoculate incubate Incubate (e.g., 60h, 36°C) inoculate->incubate sample Collect and Centrifuge Samples incubate->sample measure Measure Supernatant Absorbance (UV-Vis) sample->measure calculate Calculate % Decolorization measure->calculate

References

Disperse Red 15: A Technical Overview for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide on C.I. Disperse Red 15 (C.I. 60710), an anthraquinone-based dye. It is intended for researchers, scientists, and professionals in drug development and materials science. This guide covers the fundamental chemical and physical properties, manufacturing methods, common applications, and relevant toxicological data. A detailed experimental protocol for dyeing polyester fibers is provided, along with a workflow visualization to illustrate the process.

Chemical and Physical Properties

Disperse this compound, also known by its chemical name 1-Amino-4-hydroxyanthraquinone, is a non-ionic dye characterized by its anthraquinone structure.[1] This structure is responsible for its color and dyeing properties. The dye is sparingly soluble in water but shows solubility in organic solvents such as acetone, ethanol, and benzene.[1][2] Its key quantitative properties are summarized in the table below.

PropertyValueSource
IUPAC Name 1-Amino-4-hydroxyanthracene-9,10-dione[3]
C.I. Name Disperse this compound, 60710[1]
CAS Number 116-85-8[1][2][4]
Molecular Formula C₁₄H₉NO₃[1][2][4][5]
Molecular Weight 239.23 g/mol [1][4][5]
Melting Point 207-209 °C[2]
Boiling Point 381.88 °C (estimated)[2]
Density 1.2326 g/cm³ (estimated)[2][4]
Solubility Soluble in acetone, ethanol, benzene, linseed oil, DMSO.[1][2][4]
Appearance Red powder.[6]

Synthesis and Manufacturing

The synthesis of Disperse this compound can be achieved through several chemical pathways, primarily involving the modification of anthraquinone precursors.[1] Key manufacturing methods include:

  • Ammoniation: Reacting 1,4-Dihydroxyanthracene-9,10-dione leuco with ammonia under pressure.[1]

  • Nitration and Reduction: Nitrifying 1-Hydroxyanthracene-9,10-dione in the presence of sulfuric and boric acids, followed by the reduction of the resulting 1-Hydroxy-4-nitroanthracene-9,10-dione.[1]

  • From 1-Methoxyanthracene-9,10-dione: A process involving sequential nitration, hydrolysis, and reduction.[1]

  • Hydrolysis: The hydrolysis of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide.[1]

A patented preparation method involves reacting hydroquinone with mandelic acid, followed by a reaction with propoxy mandelic acid, and finally oxidation with chloranil to yield the target product with high purity.[7]

Applications in Research and Industry

Disperse this compound is primarily utilized as a disperse dye for hydrophobic synthetic fibers. Its small molecular size and lack of water-solubilizing groups allow it to diffuse into the fiber structure under high-temperature conditions.

  • Textile Dyeing: It is widely used for dyeing polyester, polyamide, acetate, and acrylic fibers.[1] It is suitable for high-temperature and high-pressure dyeing methods.[6]

  • Plastics and Other Materials: The dye can also be used for coloring plastics and sheep wool.[1]

  • Fluorescent Indicator: C.I. Disperse this compound is noted for its use as a fluorescent indicator in scientific applications.[4]

  • Research Applications: Its solubility in supercritical carbon dioxide has been studied, indicating its potential use in environmentally benign dyeing processes.[8]

Experimental Protocol: High-Temperature Exhaust Dyeing of Polyester

This protocol outlines a standard laboratory procedure for dyeing polyester fabric with Disperse this compound. The high-temperature exhaust method is effective for achieving deep and uniform shades on polyester.

4.1 Materials and Reagents

  • Polyester fabric (pre-scoured)

  • Disperse this compound powder

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Acetic acid (for pH adjustment)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Deionized water

4.2 Equipment

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers and graduated cylinders

  • Magnetic stirrer and hot plate

  • pH meter

  • Analytical balance

4.3 Procedure

  • Fabric Preparation: Begin with scoured polyester fabric to ensure it is free from oils, waxes, and other impurities that could hinder dye uptake.

  • Dye Bath Preparation:

    • Accurately weigh the required amount of Disperse this compound (e.g., 1-3% on weight of fabric, depending on desired shade).[9]

    • Create a paste by mixing the dye powder with a small amount of a dispersing agent and cold water.

    • Add this paste to the main dye bath, which contains deionized water.

    • Adjust the pH of the dye bath to a range of 4.5-5.5 using acetic acid.[9]

  • Dyeing Process:

    • Place the polyester fabric into the dyeing machine and add the prepared dye bath.

    • Seal the machine and begin agitation. Gradually raise the temperature to 130°C over 30-40 minutes.[9]

    • Maintain the temperature at 130°C for 30-60 minutes to allow for complete dye diffusion and fixation within the polyester fibers.[9]

    • After the holding period, cool the machine slowly to approximately 80°C before draining the dye bath.[9]

  • Reduction Clearing (Post-Dyeing Treatment):

    • Prepare a clearing bath containing 1-2 g/L of sodium hydrosulfite and 1-2 g/L of sodium hydroxide.[9]

    • Treat the dyed fabric in this solution at 70-80°C for approximately 15 minutes.[9] This step removes unfixed dye from the fiber surface, significantly improving wash and rubbing fastness.

    • Rinse the fabric thoroughly, first with hot water and then with cold water.

  • Final Steps:

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.

    • Dry the dyed fabric.

Process Visualization

The following diagram illustrates the workflow for the high-temperature exhaust dyeing of polyester fabric with Disperse this compound.

Dyeing_Workflow Experimental Workflow for Polyester Dyeing A Fabric Preparation (Scouring) B Dye Bath Preparation - Weigh Dye & Dispersant - Make Paste - Adjust pH to 4.5-5.5 A->B Pre-treated Fabric C Dyeing Process (High-Temp Machine) B->C Prepared Dye Bath D Temperature Ramp (Raise to 130°C) C->D E Dye Fixation (Hold at 130°C for 30-60 min) D->E F Cooling (Cool to 80°C) E->F G Reduction Clearing - Prepare NaOH / NaHS Bath - Treat at 70-80°C F->G Dyed Fabric H Rinsing & Neutralization G->H Cleared Fabric I Drying H->I J Final Dyed Fabric I->J

Caption: Workflow for dyeing polyester with Disperse this compound.

Toxicology and Safety

The toxicological data for Disperse this compound are limited. However, due to its classification as an anthraquinone derivative, caution is advised. Some related anthraquinone dyes have been identified as potential carcinogens. A genotoxic mode of action cannot be ruled out for this class of chemicals. In the European Union, C.I. Disperse this compound is included in the list of substances prohibited in cosmetic products. As with many dyes, there is a potential for skin sensitization, and appropriate personal protective equipment should be used when handling the powdered form to avoid inhalation and skin contact.

References

An In-depth Technical Guide on the Solubility of Red 15 Dyes in Water and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various dyes designated as "Red 15" in water and ethanol. It is important to note that the term "this compound dye" is ambiguous and can refer to several distinct chemical entities with different properties. This guide will address the most prominent of these, presenting available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for this process.

Introduction: The Ambiguity of "this compound Dye"

The designation "this compound" does not refer to a single chemical compound but is a common name that can be associated with different dyes in various classification systems. The most frequently encountered dyes under this name include C.I. Food this compound (more commonly known as Rhodamine B) and C.I. Basic this compound. Due to their different chemical structures, their solubilities in aqueous and organic solvents vary significantly. This guide will differentiate between these compounds to provide precise information.

Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for different "this compound" dyes in water and ethanol.

Table 2.1: Solubility of C.I. Food this compound (Rhodamine B, CAS: 81-88-9)

SolventTemperature (°C)SolubilityObservations
Water208-15 g/L[1]Forms a bluish-red solution with strong fluorescence[2]. Some sources report solubility up to ~50 g/L, which may be influenced by sample purity[1][3].
Water60≥ 8 g/L[4]-
EthanolNot Specified15 g/L[1][3]Soluble, forms a bluish-red, fluorescent solution[5].
94% EthanolNot SpecifiedSoluble (luminescence quantum yield of 0.68)[3][6]-

Table 2.2: Solubility of C.I. Basic this compound (CAS: 12217-49-5)

SolventTemperature (°C)SolubilityObservations
WaterNot SpecifiedSlightly Soluble[7]Cationic dyes are generally soluble in water[8].
EthanolNot SpecifiedSoluble[9]-

Factors Influencing Solubility

The solubility of dyes is influenced by several factors:

  • Temperature: Generally, the solubility of dyes in water and ethanol increases with temperature.

  • pH: The pH of the solvent can significantly affect the solubility of ionic dyes. For cationic dyes like Basic this compound, the stable pH range is typically 2.5-5.5. Outside this range, the dye may precipitate or change color[8]. For Rhodamine B, solubility increases dramatically in acidic conditions, reaching approximately 400 g/L in 30% acetic acid[1].

  • Purity of the Dye: Impurities can alter the measured solubility.

  • Solvent Composition: In mixed solvent systems, the ratio of the solvents will dictate the overall solubility.

Experimental Protocols

A standardized method for determining the solubility of chemical substances is crucial for reproducibility. The following protocols are based on established guidelines and common laboratory practices.

The Flask Method is suitable for substances with a solubility of 10 mg/L or higher[10].

4.1.1 Principle

An excess amount of the dye is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dye in the saturated aqueous solution is then determined after separating the undissolved solid.

4.1.2 Materials and Apparatus

  • This compound dye sample

  • Deionized or distilled water

  • Constant temperature bath or shaker incubator

  • Glass flasks with stoppers

  • Magnetic stirrer and stir bars or a mechanical shaker

  • Centrifuge with temperature control

  • Analytical balance

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

4.1.3 Procedure

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves adding an excess of the dye to a known volume of water and visually observing the dissolution over time (e.g., 24, 48, and 72 hours).

  • Equilibration: a. Add an excess amount of the this compound dye to a flask containing a known volume of water. The amount of excess solid should be sufficient to remain undissolved at equilibrium. b. Place the flask in a constant temperature bath (e.g., 20 ± 0.5 °C) and agitate at a constant rate for a period determined from the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: a. After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow the undissolved dye to settle. b. To ensure complete separation of the solid and liquid phases, centrifuge a portion of the mixture at the same temperature as the equilibration.

  • Sample Analysis: a. Carefully withdraw a sample of the clear supernatant. Filtration through a syringe filter may also be used, ensuring the filter does not adsorb the dye. b. Determine the concentration of the dye in the sample using a suitable analytical method, such as UV-Vis spectrophotometry (see section 4.2).

  • Replicates: The experiment should be performed at least in triplicate.

4.1.4 Data Presentation

The solubility is reported as the mean concentration from the replicate samples, expressed in g/L or mg/mL, at the specified temperature.

4.2.1 Principle

The concentration of a dye in solution can be determined by measuring its absorbance of light at a specific wavelength and applying the Beer-Lambert Law. A calibration curve is first established using standard solutions of known concentrations.

4.2.2 Procedure

  • Preparation of Standard Solutions: a. Prepare a stock solution of the this compound dye of a known concentration in the desired solvent (water or ethanol). b. Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

  • Determination of Maximum Wavelength (λmax): a. Using a spectrophotometer, measure the absorbance spectrum of one of the standard solutions over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax).

  • Generation of Calibration Curve: a. Set the spectrophotometer to the determined λmax. b. Use the pure solvent as a blank to zero the absorbance. c. Measure the absorbance of each standard solution. d. Plot a graph of absorbance versus concentration. This is the calibration curve. A linear regression should be performed to obtain the equation of the line.

  • Measurement of Unknown Sample: a. Measure the absorbance of the saturated solution obtained from the solubility experiment (section 4.1). Dilution may be necessary if the absorbance is outside the linear range of the calibration curve. b. Use the equation of the calibration curve to calculate the concentration of the dye in the sample. If the sample was diluted, remember to account for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of a dye using the Flask Method followed by UV-Vis spectrophotometric analysis.

Solubility Determination Workflow

References

An In-depth Technical Guide to the Absorption and Emission Spectra of C.I. Food Red 15 (Rhodamine B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of C.I. Food Red 15, a fluorescent dye commonly known as Rhodamine B. This document details the dye's absorption and emission characteristics, outlines experimental protocols for their measurement, and discusses its applications in research and drug development.

Core Properties of C.I. Food this compound (Rhodamine B)

Rhodamine B is a xanthene dye widely utilized for its intense fluorescence.[1][2][3] It is often used as a tracer in water flow studies, a stain in fluorescence microscopy, and a fluorescent probe in various biotechnological applications such as flow cytometry and ELISA.[1][2][3]

PropertyValueReference
IUPAC Name[9-(2-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethylethanaminium chloride[1]
C.I. NameFood this compound, Basic Violet 10[1]
CAS Number81-88-9[1]
Chemical FormulaC₂₈H₃₁ClN₂O₃[1]
Molar Mass479.02 g/mol [1]

Spectroscopic Data

The absorption and emission spectra of Rhodamine B are influenced by the solvent environment. The following tables summarize key quantitative data for Rhodamine B in ethanol and water.

Absorption and Emission Maxima
SolventAbsorption Maximum (λmax) (nm)Emission Maximum (λem) (nm)
Ethanol542.8[4], 546[5], 553[6]567[5], ~590-620 (concentration dependent)[7]
Water556[8]~570-580
Methanol~550~575
Molar Extinction Coefficient and Quantum Yield
SolventMolar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φf)
Ethanol106,000 at 542.8 nm[4]0.49[4], 0.65 (basic ethanol)[1][4], 0.68 (94% ethanol)[4], 0.7[4][5], 0.92[9]
Water-0.31[10]
Methanol106,000[11]Varies with concentration[12]

Experimental Protocols

The following sections provide detailed methodologies for the measurement of the absorption and emission spectra of Rhodamine B.

Measurement of Absorption Spectrum

Objective: To determine the wavelength(s) at which Rhodamine B absorbs light and to quantify the molar extinction coefficient.

Materials and Instruments:

  • Rhodamine B

  • Ethanol (spectroscopic grade)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer (e.g., Cary 3)[4]

Procedure:

  • Solution Preparation: Prepare a stock solution of Rhodamine B in ethanol. From the stock solution, prepare a series of dilutions with known concentrations (e.g., in the range of 1 µM to 10 µM).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 300-700 nm).

    • Set the spectral bandwidth to 1.0 nm.[4]

    • Set the data interval to 0.25 nm.[4]

    • Set the scan rate to 112.5 nm/min.[4]

  • Baseline Correction: Fill a quartz cuvette with the solvent (ethanol) and place it in the spectrophotometer. Run a baseline scan to correct for the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the Rhodamine B solution to be measured.

    • Fill the cuvette with the Rhodamine B solution and place it in the sample holder.

    • Run the absorbance scan.

    • Ensure that the maximum absorbance is within the linear range of the instrument (typically below 1.0) to avoid inner-filter effects.[4]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette, calculate the molar extinction coefficient (ε).

Measurement of Emission Spectrum

Objective: To determine the fluorescence emission spectrum of Rhodamine B and its relative quantum yield.

Materials and Instruments:

  • Rhodamine B solution (prepared as in 3.1)

  • Fluorescence standard with a known quantum yield (e.g., Fluorescein)[9]

  • Quartz fluorescence cuvettes (1 cm path length)

  • Spectrofluorometer (e.g., Spex FluoroMax)[4]

Procedure:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength. This is typically set at or near the absorption maximum (e.g., 510 nm).[4]

    • Set the emission wavelength range (e.g., 520-800 nm).

    • Set the excitation and emission monochromator slit widths (e.g., 1 mm, corresponding to a spectral bandwidth of 4.25 nm).[4]

    • Set the data interval (e.g., 0.5 nm) and integration time (e.g., 2.0 s).[4]

  • Sample Preparation: Use a dilute solution of Rhodamine B with an absorbance of less than 0.1 at the excitation wavelength to minimize inner-filter effects.[4]

  • Blank Measurement: Record the emission spectrum of the solvent (ethanol) alone to account for Raman scattering and other background signals.

  • Sample Measurement:

    • Place the cuvette containing the Rhodamine B solution in the sample holder.

    • Acquire the emission spectrum.

  • Data Correction and Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Correct the emission spectrum for the wavelength-dependent sensitivity of the instrument.[4]

    • The corrected spectrum will show the true emission profile, from which the emission maximum (λem) can be determined.

    • The relative quantum yield can be calculated by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, measured under the same experimental conditions.[9]

Visualized Workflows and Pathways

Experimental Workflow for Spectral Characterization

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy prep_stock Prepare Stock Solution of Rhodamine B prep_dilute Prepare Serial Dilutions prep_stock->prep_dilute abs_measure Measure Absorbance of Dilutions prep_dilute->abs_measure Samples for Absorbance em_measure Measure Emission of Dilute Sample prep_dilute->em_measure Sample for Emission abs_setup Instrument Setup (Spectrophotometer) abs_baseline Baseline Correction (Solvent Blank) abs_setup->abs_baseline abs_baseline->abs_measure abs_analyze Data Analysis (λmax, ε) abs_measure->abs_analyze em_setup Instrument Setup (Spectrofluorometer) abs_analyze->em_setup Inform Excitation Wavelength em_blank Measure Blank (Solvent) em_setup->em_blank em_blank->em_measure em_correct Data Correction & Analysis (λem, Φf) em_measure->em_correct

Caption: Workflow for determining the absorption and emission spectra of Rhodamine B.

Rhodamine B in a Drug Delivery Model System

Rhodamine B is often used as a model drug in studies of drug delivery systems, such as those employing nanodiamonds or mesoporous silica.[13][14] Its fluorescence allows for the tracking of its loading onto and release from the carrier.

G cluster_loading Drug Loading cluster_release Drug Release & Monitoring rhb Rhodamine B (Model Drug) loading Incubation & Loading rhb->loading carrier Nanocarrier (e.g., Nanodiamond) carrier->loading loaded_carrier Rhodamine B-loaded Nanocarrier loading->loaded_carrier trigger Release Trigger (e.g., pH change, Temperature) release Release of Rhodamine B loaded_carrier->release trigger->release monitoring Fluorescence Monitoring release->monitoring data Quantification of Release Profile monitoring->data

Caption: Use of Rhodamine B as a model drug in a nanocarrier delivery system.

Applications in Research and Drug Development

Rhodamine B's strong fluorescence and well-characterized spectral properties make it a valuable tool in various research areas.

  • Fluorescence Microscopy: It is used to stain cellular components, particularly mitochondria, to study their function and dynamics.[15]

  • Flow Cytometry: As a fluorescent label, it aids in the identification and sorting of cells.[1][2]

  • Drug Delivery Research: Due to its fluorescent nature, Rhodamine B serves as a model drug to study the loading and release kinetics of drug delivery systems like nanoparticles and micro-jets.[13][14] Its release can be monitored and quantified by measuring the fluorescence intensity over time.[14]

  • Biosensing: Derivatives of Rhodamine B are synthesized to act as fluorescent probes for the detection of specific ions, such as copper and iron, in biological and environmental samples.[16][17] The binding of the ion can induce a change in the fluorescence of the probe, allowing for quantitative detection.

References

Chemical Identification of "Red 15" Variants

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the safe handling and properties of chemical powders is critical for ensuring laboratory safety and experimental reproducibility. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, with a focus on the substances commonly referred to as "Red 15 powder."

Crucial Note on Chemical Identity: The designation "this compound" is not a unique chemical identifier. It can refer to several distinct substances with different chemical structures, properties, and associated hazards. It is imperative to identify the specific compound being used by its Chemical Abstracts Service (CAS) number or Colour Index (C.I.) name before consulting this or any other safety guide.

The following table summarizes the different chemical entities that may be referred to as "this compound."

Common NameC.I. NameCAS NumberChemical ClassMolecular Formula
Vat this compound711004216-02-8Amino KetoneC₂₇H₁₃N₃O₂
Reactive this compoundReactive this compound12238-01-6Single AzoC₂₅H₁₄ClN₇Na₄O₁₃S₄
Food this compound4517081-88-9Quaternary Ammonium SaltC₂₈H₃₁ClN₂O₃
Basic this compoundBasic this compound12217-49-1Cationic DyeC₂₃H₂₃N₆NaO₇S₂
Pigment this compound--General PigmentVaries
Ext. D&C Red No. 15161553564-09-8Azo DyeC₂₀H₁₇N₂NaO₂S

General Safety and Hazard Information

While specific hazards vary, powdered dyes and pigments share common risk profiles that must be managed in a laboratory setting. The following data is a generalized summary based on available Material Safety Data Sheets (MSDS) for various "this compound" compounds. Always refer to the specific MSDS for the exact compound in use.

Summary of Potential Hazards
Hazard TypeDescriptionPotential Health Effects
Inhalation Fine powder can be easily inhaled.May cause irritation of the respiratory tract, coughing, and shortness of breath.[1][2] Chronic inhalation of iron oxide dust can lead to a benign pneumoconiosis called siderosis.[3]
Skin Contact Powder can come into direct contact with skin.May cause skin irritation, redness, and itching.[1][2][4]
Eye Contact Powder can easily enter the eyes.May cause eye irritation, redness, tearing, and inflammation.[1][2]
Ingestion Accidental swallowing of the powder.Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]
Combustibility Fine dust suspended in air can be explosive.Many organic powders, when dispersed in air, can form explosive mixtures.[5][6] This is a significant risk that requires strict control of dust and ignition sources.[5]
Exposure Controls and Personal Protection
Control MeasureSpecificationRationale
Engineering Controls Use in a well-ventilated area or under a chemical fume hood.[1][4]To minimize inhalation of the powder.
Eye Protection Chemical safety goggles or a face shield.[1][2]To prevent powder from entering the eyes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing.[1][2][7]To prevent skin contact.
Respiratory Protection An approved respirator should be worn if ventilation is inadequate or dust levels are high.[1]To prevent inhalation of fine particles.

Experimental Protocols

The following are generalized protocols for handling powdered substances in a research environment. These should be adapted based on the specific requirements of the experiment and the hazards of the particular compound being used.

Protocol: Weighing and Preparing a Stock Solution
  • Preparation:

    • Ensure the analytical balance is clean and located in an area free from drafts.

    • Don appropriate PPE (lab coat, gloves, safety goggles).

    • If the substance is potent or dusty, perform this work in a chemical fume hood or a balance enclosure.

  • Weighing:

    • Place a clean, appropriately sized weigh boat or paper on the balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder to the weigh boat. Avoid creating dust.

    • Record the exact weight.

  • Solubilization:

    • Place a stir bar in a clean beaker or flask of appropriate volume.

    • Add the desired solvent to the vessel.

    • Carefully transfer the weighed powder into the solvent. A funnel may be used to prevent spillage.

    • Rinse the weigh boat with a small amount of the solvent and add the rinse to the vessel to ensure a complete transfer.

    • Place the vessel on a stir plate and stir until the powder is fully dissolved. Gentle heating may be required for some compounds, but this should be done with caution and with knowledge of the compound's thermal stability.[8]

    • Transfer the solution to a labeled volumetric flask and dilute to the final volume.

Protocol: General Powder X-Ray Diffraction (PXRD) Sample Preparation

Powder X-ray diffraction is a key technique in drug development for characterizing the solid-state properties of a substance.[9]

  • Sample Preparation:

    • Ensure the this compound powder has a fine and uniform particle size (typically <100 µm) for optimal results.[9] If necessary, gently grind the sample with an agate mortar and pestle.

    • This step should be performed in a well-ventilated area or enclosure to avoid creating airborne dust.

  • Mounting the Sample:

    • Select an appropriate sample holder (e.g., zero-background holder).

    • Carefully pack the powder into the sample holder cavity.

    • Use a flat edge, such as a glass slide, to gently press the powder down and create a smooth, flat surface that is level with the surface of the holder. This helps to minimize preferred orientation of the crystallites.[9]

  • Data Acquisition:

    • Place the sample holder into the diffractometer.

    • Set the appropriate experimental parameters (e.g., 2θ range, step size, scan speed) based on the instrument and the sample.

    • Initiate the X-ray source and begin data collection.

Visualizations

Logical Workflow for Safe Powder Handling

G cluster_prep 1. Preparation Phase cluster_cleanup 3. Post-Handling Phase A Identify Compound (CAS No., C.I. Name) B Review Specific MSDS A->B C Assess Risks (Toxicity, Dust Explosion) B->C D Select Appropriate PPE (Gloves, Goggles, Respirator) C->D E Prepare Engineering Controls (Fume Hood, Ventilation) D->E F Weigh Powder (Minimize Dust) E->F Proceed to Handling G Transfer & Dissolve F->G H Perform Experiment G->H I Clean Work Area (Wet Wiping) H->I Experiment Complete M Spill or Exposure Occurs H->M J Dispose of Waste (Consult Regulations) I->J K Remove & Clean PPE I->K L Wash Hands Thoroughly K->L N Follow First Aid & Emergency Protocols M->N

Caption: Logical workflow for the safe handling of powdered chemicals in a laboratory setting.

Hazard Mitigation Pathway

G A Hazard Identified (e.g., Inhalation Risk) B Engineering Controls A->B Most Effective C Administrative Controls A->C D Personal Protective Equipment (PPE) A->D Least Effective (Last line of defense) E Use Fume Hood or Ventilated Enclosure B->E F Standard Operating Procedures (SOPs) C->F G Worker Training C->G H Wear Approved Respirator D->H I Wear Safety Goggles & Gloves D->I J Residual Risk Minimized E->J F->J G->J H->J I->J

Caption: Hierarchy of controls for mitigating hazards associated with powdered substances.

References

The Versatility of Rhodamine B (Red 15) in Scientific Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodamine B (Red 15), a vibrant fluorescent dye, has established itself as an indispensable tool across a multitude of scientific disciplines. Its robust photophysical properties, coupled with its versatility in chemical conjugation, make it a premier choice for visualizing and tracking biological processes at the molecular and cellular levels. This technical guide provides a comprehensive overview of the core applications of Rhodamine B in research, with a focus on quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their experimental design and execution.

Core Applications in Research

Rhodamine B is extensively utilized in various biotechnology applications owing to its intense fluorescence, which can be easily and inexpensively detected using fluorometers.[1][2] Key areas of application include:

  • Fluorescent Labeling: As a stellar choice for fluorescent labeling in biological research, Rhodamine B can be conjugated to biomolecules such as proteins and nucleic acids. This enables the precise visualization and tracking of cellular structures and processes under fluorescence microscopy.[1]

  • Flow Cytometry: In flow cytometry, Rhodamine B serves as an excellent fluorescent probe for the rapid analysis of cells or particles.[1] Its fluorescent properties allow for the identification and sorting of cells based on specific markers.[1]

  • Tracer Dye: Due to its high fluorescence and water solubility, it is frequently used as a tracer dye to determine the rate and direction of flow and transport in water.[2]

  • Drug Delivery Systems: Rhodamine B is employed as a model fluorescent molecule to label and track nanoparticles and other drug delivery vehicles.[3][4] This allows for the investigation of their biodistribution, cellular uptake, and the controlled release of therapeutic agents.[3][4]

  • Mitochondrial Staining: While Rhodamine 123 is more specific for mitochondrial membrane potential, Rhodamine B has also been used as a mitochondrial probe to study the energetic state of cells.[5]

  • Histology: It is used as a staining fluorescent dye in histology, sometimes in combination with other dyes like Auramine O to identify acid-fast organisms such as Mycobacterium.[2]

Photophysical Properties of Rhodamine B

The utility of Rhodamine B in research is fundamentally linked to its photophysical characteristics. A summary of its key quantitative properties is presented below for easy reference and comparison.

PropertyValueSolvent/ConditionsReference(s)
Molar Extinction Coefficient 106,000 cm⁻¹M⁻¹Ethanol (at 542.8 nm)[6]
~70,000 - 80,000 cm⁻¹M⁻¹Methanol, Water[7]
Absorption Maximum (λ_abs) 542 - 546 nmEthanol, Methanol[8][9]
~554 nmPBS
Emission Maximum (λ_em) 566 - 582 nmEthanol, Methanol, Water[8][9][10]
~576 nmPBS
Quantum Yield (Φ) 0.49 - 0.70Ethanol[1][6]
0.65Basic Ethanol[1]
0.6894% Ethanol[1]
0.3894 (38.94%)Ethanol/Methanol mixture[11]
Fluorescence Lifetime (τ) 1.68 nsWater[12]
2.72 ± 0.06 nsEthanol[13]
2.4 nsMethanol[13]

Detailed Experimental Protocol: Fluorescent Labeling of Proteins with Rhodamine B Isothiocyanate (RBITC)

This protocol provides a general methodology for the covalent conjugation of Rhodamine B isothiocyanate to a protein of interest. RBITC reacts with primary amine groups (e.g., on lysine residues) to form a stable thiourea bond.[14]

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • Rhodamine B isothiocyanate (RBITC)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0 or PBS, pH 7.2-7.4)

  • Purification column (e.g., desalting spin column or gel filtration column)

  • Stirring plate and stir bar

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against an appropriate amine-free buffer overnight at 4°C.[15]

    • Adjust the protein concentration to 2-10 mg/mL.

  • Dye Preparation:

    • Immediately before use, dissolve the RBITC in anhydrous DMSO to a concentration of 10 mg/mL.[16] Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • Place the protein solution in a reaction tube with a small stir bar.

    • While gently stirring, slowly add the dissolved RBITC solution to the protein solution. A 10-20 fold molar excess of dye to protein is a common starting point.[10] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Purification:

    • Remove the unreacted RBITC from the labeled protein using a desalting spin column or by gel filtration.[] Follow the manufacturer's instructions for the chosen purification method.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Rhodamine B (~555 nm).[]

    • Calculate the protein concentration and the concentration of the dye to determine the molar ratio of dye to protein.

  • Storage:

    • Store the labeled protein at 4°C, protected from light.[10] For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.[10]

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Final Product Protein_Prep Protein Preparation (Amine-free buffer) Mixing Mixing (Add dye to protein) Protein_Prep->Mixing Dye_Prep RBITC Dye Preparation (Dissolve in DMSO) Dye_Prep->Mixing Incubation Incubation (1-2h RT or O/N 4°C, protected from light) Mixing->Incubation Purification Purification (Desalting/Gel Filtration) Incubation->Purification Analysis Analysis (Spectrophotometry for DOL) Purification->Analysis Storage Storage (4°C or -20°C/-80°C, protected from light) Analysis->Storage

Caption: Workflow for fluorescently labeling proteins with Rhodamine B Isothiocyanate.

Application in Drug Delivery: Nanoparticle Tracking

Rhodamine B is a valuable tool for tracking the fate of nanoparticle-based drug delivery systems.[4] By encapsulating or conjugating Rhodamine B to nanoparticles, researchers can visualize their distribution in vitro and in vivo.[4][18]

Nanoparticle_Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_delivery Delivery and Tracking cluster_release Drug Release and Effect NP_Core Nanoparticle Core (e.g., PLGA) Formulation Formulation (e.g., Emulsion Evaporation) NP_Core->Formulation Drug Therapeutic Drug Drug->Formulation RhoB Rhodamine B (Fluorescent Tracer) RhoB->Formulation Administration Administration (In vitro to cells or In vivo) Formulation->Administration Cellular_Uptake Cellular Uptake Administration->Cellular_Uptake Visualization Visualization (Fluorescence Microscopy/ Flow Cytometry) Cellular_Uptake->Visualization Drug_Release Drug Release (at target site) Cellular_Uptake->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Workflow for nanoparticle-based drug delivery using Rhodamine B as a tracer.

Conclusion

Rhodamine B remains a cornerstone fluorescent dye in modern scientific research. Its bright fluorescence, photostability, and adaptability for conjugation to a wide array of biomolecules and nanoparticles ensure its continued relevance in cell biology, drug development, and beyond. By understanding its fundamental properties and employing optimized protocols, researchers can effectively harness the power of Rhodamine B to illuminate complex biological systems and accelerate scientific discovery.

References

An In-Depth Technical Guide to the Cytotoxicity and Biocompatibility of C.I. Pigment Red 15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Pigment Red 15, a Naphthol AS pigment, is utilized in a variety of industrial applications. This technical guide provides a comprehensive overview of the available toxicological data concerning its cytotoxicity and biocompatibility. The information presented is collated from material safety data sheets, regulatory agency assessments, and scientific literature on related azo pigments. This guide summarizes key toxicological endpoints, details relevant experimental methodologies for pigment safety assessment, and explores potential toxicological signaling pathways. The data indicates a generally low order of acute toxicity for Pigment this compound. However, a complete understanding of its long-term biocompatibility and cellular interaction mechanisms requires further investigation.

Toxicological Profile of C.I. Pigment this compound

C.I. Pigment this compound is an organic monoazo pigment. The available toxicological data from various safety data sheets and regulatory summaries consistently indicate a low hazard profile for acute exposure.

Quantitative Toxicological Data
Toxicological Endpoint Test Species Route of Exposure Result Reference
Acute Oral Toxicity (LD50)RatOral> 5000 mg/kg bw[1][2]
Acute Oral Toxicity (LD50)RatOral> 10000 mg/kg bw[3]
Skin IrritationNot specifiedDermalNon-irritant[1]
Eye IrritationNot specifiedOcularNon-irritant[1]
Skin SensitizationNot specifiedDermalNot considered a sensitizer[1]
Genotoxicity (Mutagenicity)Not specifiedIn vitroNo data available[1]

Experimental Protocols for Cytotoxicity and Biocompatibility Assessment

Due to the limited availability of specific experimental protocols for C.I. Pigment this compound, this section outlines standardized and widely accepted methodologies for assessing the cytotoxicity and biocompatibility of insoluble colorants. These protocols are based on OECD guidelines and common practices in toxicological research.

In Vitro Cytotoxicity Assessment

Given that Pigment this compound is a particulate and poorly soluble substance, careful consideration must be given to the preparation of the test substance and the choice of assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Plate cells (e.g., human keratinocytes like HaCaT, or fibroblasts like L929) in a 96-well plate and allow them to adhere overnight.

    • Test Substance Preparation: Prepare a stock suspension of Pigment this compound in a suitable vehicle (e.g., dimethyl sulfoxide - DMSO) and create a serial dilution in the cell culture medium.

    • Exposure: Remove the culture medium from the cells and add the different concentrations of the Pigment this compound suspension. Include a vehicle control and a positive control (e.g., a known cytotoxic substance).

    • Incubation: Incubate the cells with the test substance for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that reduces cell viability by 50%) can then be determined.

The Neutral Red Uptake assay is another common method for determining cytotoxicity, based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[4][5][6]

  • Principle: The amount of neutral red retained by the cells is proportional to the number of viable cells in the culture.

  • Protocol Outline:

    • Cell Seeding and Exposure: Follow the same initial steps as the MTT assay for cell seeding and exposure to Pigment this compound.

    • Incubation with Neutral Red: After the exposure period, remove the treatment medium and incubate the cells with a medium containing neutral red for approximately 3 hours.

    • Washing: Remove the neutral red-containing medium and wash the cells to remove any unincorporated dye.

    • Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

    • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of around 540 nm.

    • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.

In Vivo Biocompatibility Assessment

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals and is described in OECD Test Guideline 429.[7][8][9]

  • Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of the test substance to the dorsum of the ear. A substance is classified as a sensitizer if it induces a dose-dependent and significant increase in lymphocyte proliferation.

  • Protocol Outline:

    • Animal Model: Typically, female CBA/J mice are used.

    • Dose Formulation: Prepare at least three concentrations of Pigment this compound in a suitable vehicle (e.g., acetone:olive oil, 4:1). A vehicle control and a positive control are also included.

    • Application: Apply the test substance or control to the dorsal surface of each ear for three consecutive days.

    • Proliferation Measurement: On day 6, inject the mice with a radiolabeled thymidine analogue (e.g., ³H-methyl thymidine).

    • Lymph Node Excision: After a set time, euthanize the animals and excise the draining auricular lymph nodes.

    • Cell Proliferation Analysis: Prepare a single-cell suspension from the lymph nodes and measure the incorporation of the radiolabel, which is indicative of cell proliferation.

    • Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result.

Potential Signaling Pathways in Azo Pigment Cytotoxicity

While specific studies on the signaling pathways affected by C.I. Pigment this compound are not available, research on other azo dyes and pigments suggests several potential mechanisms of toxicity. It is important to note that the low bioavailability of many pigments limits their systemic toxicity. However, under certain conditions, such as reductive cleavage of the azo bond by gut microbiota or skin enzymes, potentially harmful aromatic amines can be released.

Oxidative Stress and Apoptosis

Many chemical toxicants induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis (programmed cell death).

G cluster_exposure Exposure cluster_cellular_uptake Cellular Interaction cluster_ros Oxidative Stress cluster_damage Cellular Damage cluster_apoptosis Apoptosis A Azo Pigment (e.g., Pigment this compound) B Cellular Uptake / Interaction A->B Exposure C Increased ROS Production B->C Induction D Mitochondrial Dysfunction C->D Causes E DNA Damage C->E Causes F Lipid Peroxidation C->F Causes G Caspase Activation D->G Triggers E->G Triggers F->G Triggers H Apoptosis G->H Leads to

Caption: Potential pathway of azo pigment-induced cytotoxicity via oxidative stress.

Inflammatory Response

Certain chemicals can trigger an inflammatory response in cells, leading to the release of pro-inflammatory cytokines. Chronic inflammation can contribute to tissue damage and other adverse health effects.

G cluster_exposure Exposure cluster_activation Cellular Activation cluster_signaling Signaling Cascade cluster_cytokines Cytokine Release cluster_inflammation Inflammation A Azo Pigment B Immune Cell Activation (e.g., Macrophages, Keratinocytes) A->B Exposure C Activation of Transcription Factors (e.g., NF-κB) B->C Initiates D Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) C->D Leads to E Inflammatory Response D->E Causes

Caption: General signaling pathway for chemically-induced inflammatory response.

Conclusion

Based on the currently available data, C.I. Pigment this compound exhibits a low acute toxicity profile and is not considered to be a skin irritant or sensitizer. However, the lack of comprehensive in vitro cytotoxicity and genotoxicity data, as well as mechanistic studies, represents a significant knowledge gap. For a thorough risk assessment, particularly for applications with potential for human exposure, further studies employing the standardized protocols outlined in this guide are recommended. Future research should focus on determining the dose-dependent effects on various cell types, investigating the potential for genotoxicity, and elucidating the specific molecular pathways involved in any observed cellular responses.

References

Literature review of Red 15 dye applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Red Dyes in Biomedical Research

Executive Summary

The term "Red 15 Dye" is ambiguous within the scientific community, often leading to confusion between distinct chemical entities with vastly different properties and applications. This technical guide serves to disambiguate this term and provide a comprehensive overview of the relevant "red dyes" utilized by researchers, scientists, and drug development professionals. The primary focus will be on two classes of dyes pertinent to biomedical research that may be colloquially misrepresented: Rhodamine B (formerly C.I. Food this compound) and the Sudan family of red dyes . This guide will detail their applications, present quantitative data, provide experimental protocols, and illustrate their mechanisms of action through signaling pathway diagrams.

Disambiguation of "this compound Dye"

A critical first step for any researcher is to identify the precise chemical compound of interest. The name "this compound" can refer to at least two separate entities:

  • C.I. Pigment this compound (C.I. 12465; CAS 6410-39-5): This is a synthetic monoazo pigment.[1][2] Its applications are primarily industrial, including coloring for inks, paper, and plastics.[2] There is no significant evidence of its use in biological research or drug development. Due to its lack of relevance to the target audience, it will not be discussed further in this guide.

  • C.I. Food this compound (Rhodamine B; C.I. 45170; CAS 81-88-9): This is a fluorescent xanthene dye.[3] Although delisted for use in food, it is widely used in biomedical research as a fluorescent probe and histological dye.[3] This compound is a key focus of this guide.

Additionally, the Sudan dyes , a family of fat-soluble azo dyes, are often used in biological staining and have significant toxicological profiles relevant to drug development.[4] While not specifically designated "this compound," their red color and biological applications warrant their inclusion in this comprehensive review.

Rhodamine B: A Versatile Fluorescent Probe

Rhodamine B is a highly fluorescent compound widely employed in various biotechnology applications, including fluorescence microscopy, flow cytometry, and as a tracer dye.[5] Its utility is, however, paired with a significant toxicological profile that researchers must consider.

Applications in Research and Drug Development
  • Fluorescence Microscopy and Flow Cytometry: Rhodamine B and its derivatives (e.g., TRITC) are conjugated to antibodies and other molecules to visualize specific cellular targets.[][] For example, Rhodamine-conjugated anti-CD4 antibodies are used in T-cell analysis via flow cytometry.[]

  • Mitochondrial Function Studies: Certain Rhodamine derivatives, like Rhodamine 123, are used to assess mitochondrial membrane potential and function.[] Rhodamine B itself can inhibit mitochondrial respiration by disrupting the electron transport chain.[5]

  • Cytotoxicity and Cell Proliferation Assays: The Sulforhodamine B (SRB) assay is a widely used colorimetric method to measure cell density and assess drug-induced cytotoxicity.[8]

  • Histological Staining: Rhodamine B is used as a biological stain, often in conjunction with other dyes like Auramine O for staining acid-fast organisms.[9]

Quantitative Data: Rhodamine B
PropertyValueSolventReference(s)
Molar Extinction Coefficient 106,000 cm⁻¹/MEthanol[10]
Absorption Maximum (λmax) 542.8 nmEthanol[10]
Emission Maximum (λmax) ~575 nmEthanol[10]
Fluorescence Quantum Yield 0.49 - 0.70Ethanol[10]
Oral LD50 (Rat) ~500 mg/kg-[11]
Intravenous LD50 (Rat) 89.5 mg/kg-[11]
Oral Bioavailability (Rat) 9.8% (high dose) - 28.3% (low dose)-[12]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for determining cell density and cytotoxicity.[8][13]

Principle: The SRB assay is based on the ability of Sulforhodamine B to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.

Methodology:

  • Cell Plating: Seed cells in a 96-well microtiter plate at a suitable density and incubate under standard conditions to allow for attachment.

  • Compound Treatment: Treat the cells with the desired concentrations of the test compound and incubate for the chosen duration.

  • Cell Fixation: Carefully remove the culture medium. Add 50-100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[8]

  • Washing: Remove the TCA solution and wash the plates at least three times with 1% (v/v) acetic acid to remove unbound dye.[8] Allow the plates to air-dry completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.[8]

  • Post-Stain Wash: Quickly wash the plates with 1% acetic acid to remove unbound SRB dye. Repeat this wash step three to four times.

  • Solubilization: After the plates have air-dried, add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance (optical density) at approximately 540 nm using a microplate reader. The absorbance is directly proportional to the number of cells.

Signaling Pathway: Rhodamine B Toxicity

The toxicity of Rhodamine B is primarily attributed to the induction of oxidative stress.[9][14] Ingested Rhodamine B is metabolized, leading to the generation of reactive oxygen species (ROS). This overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA. This process can activate stress-response pathways like NF-κB, which can lead to inflammatory responses and altered cell proliferation.[14]

G cluster_cell Cellular Environment Rhodamine_B Rhodamine B Metabolism Metabolism (e.g., via Cytochrome P450) Rhodamine_B->Metabolism Mitochondria Mitochondrial Dysfunction (Inhibition of ETC) Rhodamine_B->Mitochondria Direct Inhibition ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Damage NFkB NF-κB Pathway Activation Oxidative_Stress->NFkB Mitochondria->ROS Toxicity Organ Toxicity (Hepatotoxicity, Nephrotoxicity) Damage->Toxicity Proliferation Altered Cell Proliferation NFkB->Proliferation

Mechanism of Rhodamine B-induced cellular toxicity.

Sudan Dyes: Lipid Stains with Carcinogenic Properties

The Sudan dyes are a group of synthetic, oil-soluble, red-colored azo dyes.[15] Medically, they are primarily used in histology for staining lipids.[16][17] However, their use is accompanied by significant health warnings, as they are classified as carcinogens.[4][18]

Applications in Research and Drug Development
  • Histological Lipid Staining: Sudan III, Sudan IV, and Sudan Black B are used to stain neutral fats (triglycerides), phospholipids, and lipoproteins in frozen tissue sections.[16][17] This is crucial for studying lipid accumulation in various pathological conditions, such as fatty liver disease and atherosclerosis.

  • Hematology: Sudan Black B is used to differentiate myeloblasts from lymphoblasts in the diagnosis of acute leukemias, as it stains the lipid granules within myeloblasts.[16]

  • Toxicology Research: Due to their carcinogenicity and interaction with specific cellular pathways, Sudan dyes are used as model compounds to study mechanisms of chemical carcinogenesis and xenobiotic metabolism.[18][19]

Quantitative Data: Selected Sudan Dyes
PropertySudan IIISudan IVSudan Black BReference(s)
Absorption Max (λmax) in Ethanol ~508 nm~520 nm~598 nm[20]
Carcinogen Classification (IARC) Group 3 (Unclassifiable)Group 3 (Unclassifiable)-[4]
LOD (SERS) 9.40 x 10⁻⁶ M1.84 x 10⁻⁶ M-[21]

Note: The IARC classification for Sudan I is also Group 3, but with limited evidence of carcinogenicity in experimental animals.[4]

Experimental Protocol: Sudan Black B Staining for Lipids

This protocol is a standard method for staining lipids in frozen tissue sections.[17][22]

Principle: The staining mechanism is a physical process based on differential solubility.[16][22] Sudan dyes are more soluble in the lipids within the tissue than in the solvent vehicle. When the tissue section is immersed in the dye solution, the dye partitions into the intracellular lipids, coloring them.[16]

Methodology:

  • Tissue Preparation: Cut frozen sections of formalin-fixed tissue at a thickness of 10-16 µm using a cryostat. Mount the sections on glass slides or coverslips.[22]

  • Fixation: Fix fresh frozen sections in 10% neutral buffered formalin for 5-10 minutes.

  • Pre-treatment: Immerse the slides in propylene glycol for 5 minutes (two changes).[17] This prepares the tissue for the dye solvent.

  • Staining: Immerse the slides in a filtered, saturated solution of Sudan Black B in propylene glycol.[17] Incubate for a minimum of 7 minutes with agitation, though longer times (e.g., 2 hours or overnight) can be used.[17][22]

  • Differentiation: Differentiate the sections in 85% propylene glycol for 3 minutes to remove excess, non-specific stain.[17][22]

  • Washing: Rinse the slides thoroughly in distilled water.[17]

  • Counterstaining (Optional): To visualize nuclei, counterstain with a suitable nuclear stain like Nuclear Fast Red for 3 minutes.[17]

  • Final Wash: Wash gently in tap water, followed by a rinse in distilled water.

  • Mounting: Mount the coverslip using an aqueous mounting medium, such as glycerin jelly. Do not use organic solvent-based mounting media (e.g., containing xylene), as they will dissolve the lipids and the dye. [22]

Expected Results: Lipids, including neutral fats and phospholipids, will be stained a blue-black color. Nuclei (if counterstained) will be red.

Signaling Pathway: Sudan Dye-Mediated Ah Receptor Activation

Sudan dyes are known agonists of the Aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor involved in sensing environmental chemicals.[19] Binding of a Sudan dye to the cytosolic Ah receptor complex leads to its translocation into the nucleus. In the nucleus, it dimerizes with the ARNT protein and binds to Xenobiotic Response Elements (XREs) on DNA. This initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1.[19] The induction of these enzymes is a key step in the metabolic activation of Sudan dyes into potentially carcinogenic metabolites and can also lead to downstream effects like immunotoxicity.[18][19]

G cluster_cytosol Cytosol cluster_nucleus Nucleus Sudan_Dye Sudan Dye AhR_Complex AhR-Hsp90-XAP2 Complex Sudan_Dye->AhR_Complex Binding & Activation Metabolic_Activation Metabolic Activation Sudan_Dye->Metabolic_Activation Substrate Activated_Complex Activated AhR Complex AhR_Complex->Activated_Complex AhR_ARNT AhR-ARNT Dimer Activated_Complex->AhR_ARNT Nuclear Translocation & Dimerization with ARNT XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT->XRE Binds to DNA Gene_Transcription Gene Transcription XRE->Gene_Transcription CYP1A1 CYP1A1 mRNA Gene_Transcription->CYP1A1 CYP1A1->Metabolic_Activation Translation & Enzyme Activity Toxic_Outcomes Toxicological Outcomes (Genotoxicity, Immunotoxicity) Metabolic_Activation->Toxic_Outcomes

Aryl hydrocarbon (Ah) receptor pathway activation by Sudan dyes.

References

Photostability of C.I. Pigment Red 15 Under UV Light: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability of C.I. Pigment Red 15, a monoazo pigment based on β-naphthol. Given the limited specific data exclusively on Pigment this compound, this document synthesizes information from studies on structurally similar β-naphthol and Naphthol AS pigments to provide a thorough understanding of its anticipated behavior under ultraviolet (UV) irradiation.

Introduction to C.I. Pigment this compound

C.I. Pigment this compound is a synthetic organic pigment characterized by its dull, bluish-red shade. Chemically, it is identified as 1-(4-methyl-2-nitrophenylazo)-2-naphthol. As a member of the β-naphthol pigment family, its molecular structure contains a chromophore—the azo group ( -N=N- )—which is susceptible to degradation upon exposure to UV light.[1] The stability of such pigments is not only an intrinsic property of the molecule but is also significantly influenced by its surrounding environment, such as the polymer matrix in which it is dispersed.[1][2]

The fundamental structure of these pigments exists in a tautomeric equilibrium between the azo and hydrazone forms, with the hydrazone form often being predominant in the solid state. This equilibrium is a critical factor in determining the pigment's color and stability.

Principles of Photodegradation in β-Naphthol Pigments

The degradation of organic pigments like C.I. Pigment this compound under UV light is a complex process initiated by the absorption of photons. This energy absorption can excite the pigment molecule to a higher energy state, making it more reactive. The primary mechanisms of photodegradation include:

  • Photolysis: The direct cleavage of chemical bonds within the pigment molecule by UV radiation. The azo bond is often a primary target for this type of degradation.

  • Photo-oxidation: The reaction of the excited pigment molecule with oxygen, leading to the formation of colorless or different colored byproducts. This is a common pathway for the fading of organic pigments.

  • Photosensitization: The pigment molecule can absorb light energy and transfer it to another molecule (e.g., the polymer binder or oxygen), which then initiates degradation reactions.

The overall lightfastness of a pigment is a result of these competing processes and is heavily dependent on the chemical structure of the pigment and the formulation it is in.[3]

Quantitative Data on Photostability

Pigment ClassReported Photodegradation Quantum Yields (ΦR)Reference
β-Naphthol Reds3 x 10⁻⁶ to 4 x 10⁻⁵[4]

These values suggest that β-naphthol pigments are relatively stable molecules.[4] It has also been observed that the presence of sulfonate groups can have a stabilizing effect.[4][5] Qualitative assessments of C.I. Pigment this compound often classify its lightfastness as "II" on a scale of I to VIII (where I is excellent), though this can vary depending on the medium.[6]

Experimental Protocols for Photostability Testing

The evaluation of a pigment's photostability typically involves accelerated aging studies under controlled laboratory conditions, followed by analysis to quantify the changes.

Accelerated Aging

A common method for accelerated aging is the use of a Xenon arc lamp, which simulates the full spectrum of sunlight, including UV, visible, and infrared radiation.

Protocol for Xenon Arc Lamp Exposure:

  • Sample Preparation: The pigment is dispersed in a specific medium (e.g., a polymer film, paint, or solvent) and applied to a suitable substrate. A portion of the sample is masked to serve as an unexposed reference.

  • Exposure Conditions: The samples are placed in a Xenon arc test chamber. Key parameters are controlled according to standards such as ISO 4892-2 or ASTM G155.

    • Irradiance: The intensity of the light source (e.g., W/m² at a specific wavelength).

    • Temperature: Controlled chamber temperature.

    • Relative Humidity: Controlled humidity levels.

    • Light/Dark Cycles: Pre-defined cycles to simulate natural exposure.

  • Exposure Duration: Samples are exposed for a specified duration or until a certain radiant exposure (e.g., kJ/m²) is reached. The Blue Wool Scale is often used as a reference to grade the lightfastness.[7]

Analytical Techniques

Following exposure, various analytical methods are employed to assess the extent of degradation.

  • Colorimetry: A spectrophotometer or colorimeter is used to measure the change in color (ΔE*). This provides a quantitative measure of fading or color shift.

  • UV-Visible Spectroscopy: This technique is used to monitor the change in the absorbance spectrum of the pigment. A decrease in the intensity of the main absorption band indicates degradation of the chromophore.[8]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify changes in the chemical bonds of the pigment and the surrounding binder, providing insights into the degradation mechanism.[3]

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): HPLC-MS is a powerful tool for separating and identifying the degradation byproducts, which helps in elucidating the degradation pathway.[4][8]

Visualization of Workflows and Pathways

Experimental Workflow for Photostability Testing

G Experimental Workflow for Pigment Photostability Testing A Sample Preparation (Pigment in Matrix) B Xenon Arc Lamp Exposure (Controlled Environment) A->B C Colorimetric Analysis (ΔE*) B->C D UV-Vis Spectroscopy (Absorbance Change) B->D E FTIR Spectroscopy (Chemical Bond Changes) B->E F HPLC-MS Analysis (Byproduct Identification) B->F G Data Analysis & Pathway Elucidation C->G D->G E->G F->G

Caption: A generalized workflow for assessing the photostability of organic pigments.

Plausible Photodegradation Pathway

The photodegradation of β-naphthol pigments likely proceeds through the cleavage of the azo bond, which is the primary chromophore. This can be initiated by photo-oxidation. The subsequent reactions can lead to a variety of smaller, often colorless, molecules. For some β-naphthol reds, the formation of phthalate compounds has been identified as a degradation product.[4]

G Plausible Photodegradation Pathway for a β-Naphthol Pigment cluster_0 Initiation cluster_1 Propagation cluster_2 Termination/Products A β-Naphthol Pigment B Excited State Pigment A->B UV Light (hν) C Reactive Oxygen Species (e.g., •OH, O₂⁻) B->C + O₂ D Azo Bond Cleavage C->D Attack on Azo Linkage E Intermediate Radicals D->E F Smaller Aromatic Fragments (e.g., Phthalates) E->F Further Oxidation G Colorless Byproducts F->G

References

Determining the Fluorescence Quantum Yield of Red-Emitting Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1][2] A high quantum yield is often a desirable characteristic for fluorescent probes used in various applications, including bio-imaging, sensing, and diagnostics, as it contributes to a brighter signal.

The determination of quantum yield can be performed using two primary methods: the absolute method and the relative method. The absolute method directly measures the total number of emitted photons using specialized equipment like an integrating sphere.[1][2] The relative method, which is more commonly employed due to its accessibility, involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.[1][2] This guide will focus on the relative method.

Selection of a Suitable Quantum Yield Standard

The accuracy of the relative quantum yield determination is highly dependent on the choice of the standard. An ideal standard should have the following characteristics:

  • Known and reliable quantum yield: The quantum yield of the standard should be well-documented and consistent across different studies.

  • Spectral overlap: The absorption and emission spectra of the standard should be in a similar range to the sample being tested.

  • High photostability: The standard should be resistant to photobleaching under the experimental conditions.

  • Solubility in the same solvent as the sample: This minimizes complications arising from differences in the refractive index of the solvent.

For red-emitting dyes, Rhodamine B is a widely recognized and frequently used standard due to its strong absorption in the green region of the spectrum, high fluorescence quantum yield, and extensive characterization in various solvents.[3][4][5]

Experimental Protocol: Relative Quantum Yield Determination of "Red 15" using Rhodamine B as a Standard

This protocol outlines the step-by-step procedure for determining the fluorescence quantum yield of a hypothetical "this compound" using Rhodamine B as the reference standard.

Materials and Instrumentation
  • "this compound" sample

  • Rhodamine B (high purity, laser grade)

  • Spectroscopic grade solvent (e.g., ethanol, water)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Sample Preparation
  • Prepare stock solutions: Accurately weigh and dissolve "this compound" and Rhodamine B in the chosen solvent to prepare concentrated stock solutions (e.g., 1 mM).

  • Prepare a series of dilutions: From the stock solutions, prepare a series of dilutions for both "this compound" and Rhodamine B in the same solvent. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[3]

Data Acquisition
  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra of all the diluted solutions of "this compound" and Rhodamine B.

    • Use the same solvent as a blank.

    • Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be at or near the absorption maximum of the dye.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectra of all the diluted solutions of "this compound" and Rhodamine B.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

Data Analysis and Calculation

The relative quantum yield (Φ_s) of the sample ("this compound") can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (η_s^2 / η_r^2)

Where:

  • Φ_s is the quantum yield of the sample.

  • Φ_r is the quantum yield of the reference standard (Rhodamine B).

  • I_s is the integrated fluorescence intensity of the sample.

  • I_r is the integrated fluorescence intensity of the reference standard.

  • A_s is the absorbance of the sample at the excitation wavelength.

  • A_r is the absorbance of the reference standard at the excitation wavelength.

  • η_s is the refractive index of the sample solution.

  • η_r is the refractive index of the reference standard solution.

If the same solvent is used for both the sample and the standard, the refractive index term (η_s^2 / η_r^2) becomes 1 and can be omitted from the equation.[6]

A more accurate method involves plotting the integrated fluorescence intensity versus absorbance for the series of dilutions of both the sample and the standard. The slope of these plots is then used in the calculation:

Φ_s = Φ_r * (Slope_s / Slope_r) * (η_s^2 / η_r^2)

Data Presentation: Photophysical Properties of Rhodamine B

The following table summarizes the key photophysical properties of Rhodamine B in various solvents, which are crucial for its use as a quantum yield standard.

SolventAbsorption Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)
Ethanol546567~106,0000.49 - 0.97
Basic Ethanol---0.65
94% Ethanol---0.68
Water554576-~0.31
Methanol545568--

Note: The quantum yield of Rhodamine B can vary depending on the specific conditions and the reference used for its determination.[4][5][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (this compound & Rhodamine B) prep_dilutions Prepare Serial Dilutions (Absorbance < 0.1) prep_stock->prep_dilutions acq_abs Measure Absorbance Spectra prep_dilutions->acq_abs Measure acq_fluor Measure Fluorescence Spectra prep_dilutions->acq_fluor Measure integrate Integrate Fluorescence Intensity acq_abs->integrate acq_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate fluorescence_principle cluster_absorption cluster_deexcitation cluster_qy Quantum Yield (Φ) S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Excitation (Absorption of a photon) Fluo Fluorescence (kf) S1->Fluo Radiative Decay NonRad Non-radiative Decay (knr) (Internal Conversion, Intersystem Crossing) S1->NonRad Non-radiative Decay Abs Fluo->S0 NonRad->S0 formula Φ = kf / (kf + knr)

References

In-Depth Technical Guide: Synthesis and Manufacturing of Basic Red 15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing methods for the cationic methine dye, Basic Red 15 (C.I. 48016; CAS No. 12217-49-5). The primary synthesis route involves the condensation of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline with 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile. This document outlines the synthetic pathways for the key precursors, provides a detailed, albeit generalized, experimental protocol for the final dye synthesis, and presents the available quantitative and characterization data. The guide aims to serve as a valuable resource for professionals in research and development.

Introduction

Basic this compound is a cationic dye belonging to the methine class, characterized by its vibrant red hue.[1] It finds applications in the dyeing of acrylic fibers, paper, and inks.[2] The synthesis of this dye is predicated on the reaction between an electron-rich heterocyclic base and an aromatic aldehyde, a common strategy for the production of methine dyes. Understanding the synthesis of Basic this compound and its precursors is crucial for process optimization, impurity profiling, and the development of novel analogues.

Chemical Structure and Properties

There is some discrepancy in the reported molecular formula for Basic this compound in various databases. However, based on the well-established synthetic precursors, the definitive molecular formula is C25H29ClN3+ (as the cation), with the final product being a chloride salt.

Table 1: Physicochemical Properties of Basic this compound

PropertyValueReference
CAS Number 12217-49-5[1]
C.I. Name Basic this compound (48016)
Molecular Formula C25H29Cl2N3[1]
Molecular Weight 442.42 g/mol [1]
Appearance Red Powder[2]
Class Methine Dye[1]

Synthetic Pathways

The manufacturing of Basic this compound is a multi-step process involving the synthesis of two key intermediates followed by their condensation and salt formation.

Synthesis_Pathway cluster_0 Precursor 1 Synthesis cluster_1 Precursor 2 Synthesis (Vilsmeier-Haack) cluster_2 Final Dye Synthesis A 3-Methylaniline C N-(3-cyanopropyl)-3-methylaniline A->C Alkylation B 3-Chloropropanenitrile B->C D N-ethyl-N-(3-cyanopropyl)-3-methylaniline C->D Alkylation E Ethylating Agent E->D F N-ethyl-N-(3-cyanopropyl)-3-methylaniline H 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile F->H G POCl3 / DMF G->H Formylation I 5-Chloro-1,3,3-trimethyl-2-methyleneindoline K Basic this compound (Cation) I->K Condensation J 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile J->K M Basic this compound K->M Salt Formation L Chloride Salt Formation L->M

Caption: Overall synthetic workflow for Basic this compound.

Synthesis of Precursor 1: 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile

This key aldehyde intermediate is synthesized in a two-step process starting from 3-methylaniline.

The synthesis of this precursor involves the cyanoethylation of 3-methylaniline followed by ethylation. A plausible route is the reaction of 3-methylaniline with 3-chloropropanenitrile to form N-(3-cyanopropyl)-3-methylaniline, which is then ethylated using an appropriate ethylating agent (e.g., ethyl iodide or diethyl sulfate).

The formyl group is introduced onto the aromatic ring of N-ethyl-N-(3-cyanopropyl)-3-methylaniline via the Vilsmeier-Haack reaction.[3][4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[7][8] The electron-donating amino group directs the formylation to the para position.

Vilsmeier_Haack DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+Cl- DMF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Substrate N-ethyl-N-(3-cyanopropyl)-3-methylaniline Substrate->Intermediate Product 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile Intermediate->Product H2O Aqueous Workup H2O->Product Hydrolysis

Caption: Vilsmeier-Haack formylation pathway.

Synthesis of Precursor 2: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

This Fischer's base derivative is a common precursor in dye synthesis. Its synthesis typically starts from p-chloroaniline and involves a Fischer indole synthesis with methyl isopropyl ketone, followed by methylation.

Experimental Protocols

General Protocol for the Synthesis of Basic this compound

This protocol is a representative procedure and may require optimization.

Reaction:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve equimolar amounts of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline and 3-(Ethyl(4-formyl-3-methylphenyl)amino)propanenitrile in a suitable solvent such as n-butyl acetate or dichloromethane.[9]

  • Add a catalytic amount (1-3 wt%) of a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to the reaction mixture.[9]

  • Heat the mixture to a temperature between 60-80°C and maintain with stirring for 4-6 hours, monitoring the reaction progress by a suitable method (e.g., TLC).[9]

  • Upon completion of the condensation reaction, the intermediate dye cation is formed.

  • To obtain the final product as the chloride salt, the reaction mixture is treated with a source of chloride ions, if necessary, and the product is precipitated.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography to achieve a purity of >95%.[9]

Table 2: General Reaction Parameters for Basic this compound Synthesis

ParameterConditionPurposeReference
Temperature 60–80°CAccelerate condensation kinetics[9]
Solvent n-Butyl acetate or dichloromethaneEnhance solubility of intermediates[9]
Catalyst AlCl₃ or ZnCl₂ (1–3 wt%)Facilitate electrophilic substitution[9]
Reaction Time 4–6 hoursEnsure complete conversion[9]

Characterization Data

Detailed analytical data for Basic this compound is scarce. However, some expected characterization results can be inferred.

Table 3: Expected Analytical Data for Basic this compound

TechniqueExpected ResultsReference
UV-Vis Spectroscopy λmax in the range of 500–600 nm[9]
¹H NMR Spectroscopy Signals corresponding to methyleneindoline protons (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm)[9]
Mass Spectrometry A molecular ion peak corresponding to the cationic part of the molecule (C25H29ClN3+).

Conclusion

The synthesis of Basic this compound is a well-established process in industrial dye chemistry, relying on the condensation of a Fischer's base derivative with a substituted benzaldehyde. While the overall synthetic strategy is clear, there is a need for more detailed and publicly available experimental protocols and comprehensive characterization data to support research and development activities. The conflicting information regarding the molecular structure in some databases highlights the importance of relying on synthetic pathways and precursor information for structural confirmation. This guide provides a foundational understanding of the synthesis and manufacturing of Basic this compound, which can be built upon with further empirical studies.

References

Methodological & Application

Application Notes and Protocols: Staining of Acrylic Fibers with Basic Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylic fibers are synthetic polymers that exhibit properties similar to wool.[1] Due to their chemical structure, they are most effectively dyed with basic (cationic) dyes.[1] The dyeing process involves the electrostatic attraction between the anionic groups in the acrylic copolymer and the cationic dye molecules.[1][2] This document provides a detailed protocol for the staining of acrylic fibers using a typical basic red dye, exemplified by parameters optimized for C.I. Basic Red 46.[2] The protocol outlines the necessary reagents, equipment, and a step-by-step procedure to achieve uniform and consistent staining. Additionally, factors influencing the dyeing process are summarized, and a workflow diagram is provided for clarity.

Data Presentation: Factors Influencing Basic Dyeing of Acrylic Fibers

The efficiency and quality of staining acrylic fibers with basic dyes are dependent on several critical parameters. Understanding the interplay of these factors is essential for achieving reproducible results.

ParameterRecommended Range/ValueEffect on StainingReference(s)
Dye Concentration 1% on weight of fiber (o.w.f.)Affects the final color intensity.[3]
pH 4.0 - 5.5Lower pH slows the dyeing rate, preventing uneven coloration. A pH around 5 is often optimal for maximum dye binding.[2][4][2][4]
Temperature 80°C - 100°CDyeing of acrylics typically starts around 80°C. The rate of dyeing significantly increases with temperature, with 87-92°C being a critical range. Optimal coloration is often achieved at or near boiling (100°C).[2][4][2][4]
Time 45 - 60 minutesLonger duration generally leads to better dye exhaustion from the bath and deeper shades.[2][2]
Electrolyte (e.g., Glauber's Salt - Na₂SO₄) 5% - 10%Acts as a retarding agent, slowing down the initial rapid uptake of the dye to ensure level dyeing.[2][2]
Retarding Agent (e.g., TC Retard PAN) 0.8% - 1.0%Cationic leveling agents that compete with the dye for sites on the fiber, ensuring a more uniform and controlled dyeing process.[2][2]
Liquor Ratio 1:30 - 1:100The ratio of the weight of the goods to the volume of the dye bath. A lower ratio (more concentrated bath) may be used in industrial settings.[1][3][1][3]

Experimental Protocol: Staining Acrylic Fibers with a Basic Red Dye

This protocol provides a generalized method for staining acrylic fibers. The quantities provided are based on an optimized recipe for C.I. Basic Red 46 and should be adapted based on the specific basic dye used and the desired color intensity.[2]

Materials and Reagents:

  • Acrylic fiber sample

  • Basic Red Dye (e.g., C.I. Basic Red 46)

  • Acetic Acid (to adjust pH)

  • Sodium Acetate (as a pH buffer)[4]

  • Glauber's Salt (Sodium Sulfate, Na₂SO₄)[2]

  • Dye Retarder (e.g., TC Retard PAN)[2]

  • Non-ionic detergent

  • Distilled or deionized water

  • Beakers or dyeing vessels

  • Heating plate with magnetic stirrer or a laboratory dyeing machine

  • pH meter

  • Graduated cylinders and pipettes

  • Glass stirring rod

Procedure:

  • Pre-treatment of Acrylic Fibers:

    • Wash the acrylic fiber sample with a solution containing a non-ionic detergent (e.g., 1 g/L) at 60°C for 30 minutes to remove any impurities or finishes.[2]

    • Rinse the fibers thoroughly with distilled water and allow them to air dry.

  • Preparation of the Dye Bath:

    • In a suitable dyeing vessel, prepare the dye bath with a liquor ratio of 1:30 (e.g., for 1 gram of fiber, use 30 mL of water).

    • Add the required amount of auxiliaries to the water. Based on the optimized recipe for Basic Red 46, this would be:[2]

      • 6% Glauber's Salt (on weight of fiber)

      • 0.8% Dye Retarder (on weight of fiber)

    • Adjust the pH of the bath to 5.0 using acetic acid. A buffer like sodium acetate (0.5 g/L) can be added to maintain a stable pH throughout the process.[4]

    • Carefully dissolve the pre-weighed Basic Red dye in a small amount of hot water to make a paste, then add it to the dye bath with stirring to ensure complete dissolution.[1]

  • Dyeing Process:

    • Immerse the pre-treated acrylic fibers into the dye bath at an initial temperature of around 60°C.[3]

    • Gradually increase the temperature of the dye bath to 100°C over a period of 40-45 minutes (a heating rate of approximately 1°C per minute).[3][4] Pay close attention to the 87-92°C range, as this is a critical stage for color uptake.[4]

    • Maintain the dyeing process at 100°C for 60 minutes, ensuring continuous agitation of the dye bath.[2]

  • Post-treatment:

    • After the dyeing is complete, gradually cool the bath.

    • Remove the dyed fibers and rinse them thoroughly with cold water until the rinse water is clear.

    • Perform a final wash with a non-ionic detergent to remove any surface-adhered dye.

    • Rinse again with water and air dry the stained acrylic fibers.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the staining of acrylic fibers with a basic red dye.

StainingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Pretreatment Fiber Pre-treatment (Washing) DyeBathPrep Dye Bath Preparation (Dye, Auxiliaries, pH Adjustment) Immersion Immerse Fibers (Start at 60°C) DyeBathPrep->Immersion Heating Gradual Heating (Ramp to 100°C over 45 min) Immersion->Heating Dyeing Maintain at 100°C (60 min with agitation) Heating->Dyeing Cooling Gradual Cooling Dyeing->Cooling Rinsing Cold Water Rinse Cooling->Rinsing Washing Detergent Wash Rinsing->Washing Drying Air Dry Washing->Drying

Caption: Experimental workflow for basic red dye staining of acrylic fibers.

References

Application Notes and Protocols for Live-Cell Imaging with Red Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Study Featuring MitoTracker™ Red CMXRos

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a cornerstone of modern biological research and drug development, enabling the real-time visualization of dynamic cellular processes. Red fluorescent probes are particularly valuable due to the reduced phototoxicity and lower cellular autofluorescence in the longer wavelength region of the spectrum. While the specific designation "Red 15" is not commonly associated with a single, universally recognized fluorescent probe for live-cell imaging, this document will focus on a widely used and well-characterized red fluorescent dye, MitoTracker™ Red CMXRos , as a representative example. These application notes and protocols will provide a comprehensive guide for its use in visualizing mitochondria in living cells, a critical application in many areas of research, including the assessment of drug-induced mitochondrial toxicity.

MitoTracker™ Red CMXRos is a cell-permeant, cationic dye that selectively accumulates in mitochondria, driven by the mitochondrial membrane potential. Its fluorescence is dependent on this potential, making it a valuable tool for assessing mitochondrial health and function.[1][2] A key feature of MitoTracker™ Red CMXRos is that it is well-retained after fixation with aldehydes, allowing for subsequent immunocytochemistry or other downstream analyses.[1][3]

Properties of MitoTracker™ Red CMXRos

A thorough understanding of the photophysical and chemical properties of a fluorescent probe is essential for successful live-cell imaging experiments.

Quantitative Data Summary

The following table summarizes the key quantitative properties of MitoTracker™ Red CMXRos.

PropertyValueReference
Excitation Maximum (λex) 579 nm[3]
Emission Maximum (λem) 599 nm[3]
Quantum Yield (Φ) ~0.91[1]
Molar Extinction Coefficient (ε) Not readily available
Recommended Concentration 50 - 200 nM[4]
Photostability More photostable than Rhodamine 123[5]
Cell Permeability Yes[3]
Fixability Yes (Aldehyde-based fixatives)[1]

Note: The quantum yield of fluorescent dyes can be highly dependent on the local environment. The provided value is a general reference. Photostability is a qualitative assessment; quantitative data such as bleaching half-life can vary significantly with imaging conditions (e.g., laser power, exposure time). MitoTracker Red has been associated with potent phototoxicity at light doses of >2 J/cm².[6]

Experimental Protocols

Preparation of Stock and Working Solutions

A critical first step is the correct preparation of the dye solutions to ensure reproducibility and optimal staining.

a. Materials:

  • MitoTracker™ Red CMXRos (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pre-warmed (37°C) cell culture medium or buffer (e.g., HBSS)

b. Protocol for 1 mM Stock Solution:

  • Bring the vial of lyophilized MitoTracker™ Red CMXRos to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM stock solution. For a 50 µg vial, this would be approximately 94.1 µL of DMSO.[3]

  • Vortex briefly to ensure the dye is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. The reconstituted solution is stable for up to two weeks.[3]

c. Protocol for Working Solution:

  • On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

  • Dilute the stock solution in pre-warmed (37°C) serum-free cell culture medium or a suitable buffer to the desired final working concentration. A typical starting range is 50-200 nM.[4] The optimal concentration should be determined empirically for each cell type and experimental condition.

Live-Cell Staining and Imaging

This protocol outlines the steps for staining and imaging live cells with MitoTracker™ Red CMXRos.

a. Materials:

  • Cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)

  • MitoTracker™ Red CMXRos working solution

  • Pre-warmed (37°C) cell culture medium

  • Fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., TRITC or Texas Red filter set)

b. Protocol:

  • Grow cells to the desired confluency on the imaging vessel.

  • Remove the culture medium from the cells.

  • Add the pre-warmed MitoTracker™ Red CMXRos working solution to the cells.

  • Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[3] The optimal incubation time may vary depending on the cell type.

  • After incubation, remove the staining solution.

  • Wash the cells twice with pre-warmed, fresh culture medium or buffer to remove any unbound dye.

  • Add fresh, pre-warmed culture medium to the cells for imaging.

  • Proceed with live-cell imaging on the fluorescence microscope.

c. Imaging Parameters:

  • Excitation: Use a light source and filter set appropriate for the excitation maximum of MitoTracker™ Red CMXRos (~579 nm). A 561 nm laser line is commonly used.

  • Emission: Use a filter set that captures the emission maximum of the dye (~599 nm).

  • Light Exposure: To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure time that provides an adequate signal-to-noise ratio.

Experimental Workflow Diagram

G Experimental Workflow for Live-Cell Imaging with MitoTracker™ Red CMXRos cluster_prep Preparation cluster_cell_culture Cell Culture cluster_staining Staining cluster_imaging Imaging and Analysis prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Prepare Working Solution (50-200 nM) in pre-warmed medium prep_stock->prep_working culture Culture cells on imaging-compatible vessel add_dye Add working solution to cells culture->add_dye incubate Incubate for 15-45 min at 37°C, protected from light add_dye->incubate wash Wash twice with pre-warmed medium incubate->wash image Acquire images on fluorescence microscope wash->image analyze Analyze mitochondrial morphology, intensity, and dynamics image->analyze

Caption: A flowchart outlining the key steps for preparing reagents, staining live cells with MitoTracker™ Red CMXRos, and subsequent imaging and analysis.

Signaling Pathways in Drug Development

Mitochondria are central to cellular signaling, particularly in pathways related to cell death and oxidative stress. The use of mitochondrial probes like MitoTracker™ Red CMXRos is instrumental in studying these pathways, especially in the context of drug discovery and toxicology.

Mitochondrial Apoptosis Pathway (Intrinsic Pathway)

Many anti-cancer drugs induce apoptosis by targeting mitochondria. A decrease in mitochondrial membrane potential is an early hallmark of apoptosis.

G Mitochondrial (Intrinsic) Apoptosis Pathway cluster_stimuli Apoptotic Stimuli cluster_caspase Caspase Cascade drug Drug Treatment / Cellular Stress bax_bak Bax/Bak Activation drug->bax_bak activates bcl2_inh Bcl-2/Bcl-xL Inhibition drug->bcl2_inh inhibits momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp bcl2_inh->momp mmp Loss of Mitochondrial Membrane Potential (ΔΨm) momp->mmp cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic apoptosis pathway, highlighting the central role of mitochondria in initiating the caspase cascade following cellular stress.

Mitochondrial Oxidative Stress Pathway

Mitochondria are a primary source of reactive oxygen species (ROS). Drug-induced mitochondrial dysfunction can lead to excessive ROS production, causing cellular damage.

G Mitochondrial Oxidative Stress Pathway cluster_source Source of ROS cluster_ros ROS Production cluster_damage Cellular Damage cluster_response Cellular Response drug Drug / Toxin etc Mitochondrial Electron Transport Chain (ETC) drug->etc inhibits ros Increased Reactive Oxygen Species (ROS) etc->ros lipid_perox Lipid Peroxidation ros->lipid_perox protein_ox Protein Oxidation ros->protein_ox dna_damage DNA Damage ros->dna_damage antioxidant Antioxidant Defense (e.g., SOD, Catalase) ros->antioxidant induces apoptosis Apoptosis lipid_perox->apoptosis protein_ox->apoptosis dna_damage->apoptosis

Caption: A simplified diagram illustrating how mitochondrial dysfunction can lead to oxidative stress and subsequent cellular damage and apoptosis.

Conclusion

MitoTracker™ Red CMXRos is a robust and versatile tool for live-cell imaging of mitochondria. By following these detailed protocols and understanding the underlying principles of mitochondrial function and associated signaling pathways, researchers and drug development professionals can effectively utilize this representative red fluorescent probe to gain critical insights into cellular health, disease mechanisms, and the effects of therapeutic compounds. Careful optimization of staining conditions and imaging parameters is crucial to minimize potential artifacts and ensure the acquisition of high-quality, reproducible data.

References

Red 15: A Versatile Fluorescent Probe for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Red 15 is a novel, high-performance red fluorescent probe designed for a wide range of applications in fluorescence microscopy. Its exceptional brightness, high photostability, and low cytotoxicity make it an ideal tool for visualizing cellular structures and dynamic processes in both live and fixed cells. This compound belongs to the rhodamine family of dyes, which are known for their excellent photophysical properties.[1][2] This application note provides detailed protocols for the use of this compound in various microscopy applications and summarizes its key performance characteristics. Red-shifted fluorescent probes like this compound are particularly advantageous for in vivo imaging due to reduced autofluorescence, lower light scattering, and decreased phototoxicity at longer wavelengths.[3]

Physicochemical and Spectroscopic Properties

This compound exhibits spectral properties characteristic of red-shifted rhodamine dyes, making it compatible with standard fluorescence microscopy filter sets.[1][2] The key properties of this compound are summarized in the table below.

PropertyValue
Excitation Maximum (λex) ~585 nm
Emission Maximum (λem) ~615 nm
Molar Extinction Coefficient (ε) >90,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.45
Photostability High
Solubility DMSO, DMF, water
Molecular Weight ~650 g/mol

Table 1: Physicochemical and spectroscopic properties of this compound. The data are representative values for red-shifted rhodamine dyes.

Key Applications

  • Live-Cell Imaging: The high cell permeability and low toxicity of this compound allow for long-term imaging of dynamic cellular processes with minimal impact on cell health.[4]

  • Fixed-Cell Imaging and Immunofluorescence: this compound can be used to stain fixed cells and is compatible with immunofluorescence protocols, enabling colocalization studies with other fluorescently labeled antibodies.[5]

  • Flow Cytometry: The bright fluorescence of this compound makes it suitable for identifying and sorting cell populations based on fluorescence intensity.[6][7]

  • High-Resolution Microscopy: The high photostability of this compound is advantageous for super-resolution microscopy techniques such as STED and PALM, which require robust fluorophores.[3]

Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging

This protocol describes the general procedure for staining live cells with this compound.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 100-500 nM in pre-warmed (37°C) complete cell culture medium.

  • Cell Preparation: Aspirate the culture medium from the cells and wash once with warm PBS or HBSS.

  • Staining: Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS or HBSS to minimize background fluorescence.

  • Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Image immediately using a fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine).

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging Prepare Staining Solution Prepare Staining Solution Wash Cells Wash Cells Prepare Staining Solution->Wash Cells 1. Dilute & Warm Incubate with this compound Incubate with this compound Wash Cells->Incubate with this compound 2. Prepare Cells Wash to Remove Excess Dye Wash to Remove Excess Dye Incubate with this compound->Wash to Remove Excess Dye 3. Stain Image Cells Image Cells Wash to Remove Excess Dye->Image Cells 4. Wash

Live-cell staining workflow with this compound.

Protocol 2: Fixed-Cell Staining

This protocol is for staining fixed cells, often used in conjunction with immunofluorescence.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • This compound working solution (100-500 nM in PBS)

  • Mounting medium

Procedure:

  • Fixation: Wash cells once with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Staining: Incubate cells with this compound working solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Fixed_Cell_Staining_Workflow Start Fix Cells (PFA) Fix Cells (PFA) Start->Fix Cells (PFA) Wash (PBS) Wash (PBS) Fix Cells (PFA)->Wash (PBS) Permeabilize (Optional) Permeabilize (Optional) Wash (PBS)->Permeabilize (Optional) Wash after Perm Wash after Perm Permeabilize (Optional)->Wash after Perm Yes Stain with this compound Stain with this compound Permeabilize (Optional)->Stain with this compound No Wash after Perm->Stain with this compound Final Wash Final Wash Stain with this compound->Final Wash Mount and Image Mount and Image Final Wash->Mount and Image End Mount and Image->End

Fixed-cell staining and optional permeabilization workflow.

Signaling Pathway Visualization Example

Red fluorescent probes are often used to study dynamic cellular processes such as receptor-mediated endocytosis. The following diagram illustrates a simplified workflow for imaging this process using this compound conjugated to a ligand.

Receptor_Mediated_Endocytosis cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_sorting Endosomal Sorting Ligand-Red15 Ligand-Red 15 Binding Binding Ligand-Red15->Binding Receptor Receptor Receptor->Binding Clathrin-Coated Pit Clathrin-Coated Pit Binding->Clathrin-Coated Pit Clustering Endocytic Vesicle Endocytic Vesicle Clathrin-Coated Pit->Endocytic Vesicle Invagination & Scission Early Endosome Early Endosome Endocytic Vesicle->Early Endosome Fusion Late Endosome/Lysosome Late Endosome/Lysosome Early Endosome->Late Endosome/Lysosome Degradation Pathway Recycling Endosome Recycling Endosome Early Endosome->Recycling Endosome Recycling Pathway Recycling Endosome->Receptor Return to Surface

Imaging receptor-mediated endocytosis with this compound.

Troubleshooting

IssuePossible CauseSolution
Weak Signal Low probe concentration.Increase the concentration of this compound.
Insufficient incubation time.Increase the incubation time.
Photobleaching.Reduce laser power and exposure time. Use an anti-fade mounting medium for fixed cells.
High Background Incomplete washing.Increase the number and duration of wash steps.
Probe aggregation.Centrifuge the staining solution before use.
Autofluorescence.Use a spectrally distinct probe or appropriate background subtraction.
Cell Toxicity High probe concentration.Decrease the probe concentration and incubation time.
Contamination.Ensure sterility of all solutions and equipment.

Conclusion

This compound is a robust and versatile fluorescent probe suitable for a multitude of applications in cellular imaging. Its bright, photostable signal and low cytotoxicity make it an excellent choice for researchers seeking to perform high-quality fluorescence microscopy experiments. The protocols provided herein serve as a starting point, and optimization may be required for specific cell types and experimental conditions.

References

Application Notes and Protocols for Red Fluorescent Dye Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-dye conjugation is a fundamental technique that covalently links a fluorescent dye to an antibody, creating a powerful tool for a multitude of biological assays.[] This process combines the high specificity of an antibody for its target antigen with the sensitive detection capabilities of a fluorescent dye.[][] The resulting fluorescently labeled antibodies are indispensable for applications such as flow cytometry, immunofluorescence microscopy, immunohistochemistry, and enzyme-linked immunosorbent assays (ELISA).[][]

This document provides a detailed protocol for the conjugation of a generic red fluorescent dye to an antibody. For the purpose of this guide, we will refer to the dye as "Red Fluorescent Dye X." The protocols described herein are based on the most common and robust chemistry for antibody labeling: the reaction of an N-hydroxysuccinimide (NHS) ester-activated dye with the primary amines (–NH₂) present on lysine residues of the antibody.[3][4] This method is widely applicable to various red dyes available in an amine-reactive format.

Principle of Amine-Reactive Conjugation

The most prevalent method for antibody conjugation targets the primary amine groups found on the side chains of lysine residues and the N-terminus of the antibody polypeptide chains.[5] In this protocol, the antibody is reacted with an N-hydroxysuccinimide (NHS) ester derivative of Red Fluorescent Dye X.[4][6] The NHS ester reacts with the primary amines on the antibody under mild alkaline conditions (pH 8.0-9.0) to form a stable, covalent amide bond.[6][7][8] Any excess, unreacted dye is then removed through a purification process, such as gel filtration or dialysis.[][10]

Quantitative Data Summary

The efficiency of the conjugation reaction and the quality of the final conjugate are dependent on several key quantitative parameters. The following tables summarize the recommended starting conditions.

Table 1: Recommended Antibody & Dye Concentrations

Parameter Recommended Range Notes
Antibody Concentration 1 - 10 mg/mL[6] Optimal results are often achieved at 2 mg/mL.[6][11] Lower concentrations can reduce labeling efficiency.[11]
Antibody Purity >95% The antibody solution must be free of amine-containing buffers (e.g., Tris) and stabilizing proteins like BSA or gelatin.[6][11]
Molar Ratio of Dye:Antibody 5:1 to 20:1[12] This ratio needs to be optimized empirically depending on the desired Degree of Labeling (DOL).

| Reaction Buffer pH | 8.0 - 9.0[7][] | A higher pH increases the reaction rate but also the rate of NHS ester hydrolysis.[8] Sodium bicarbonate or phosphate buffer is commonly used.[8][13] |

Table 2: Optimal Degree of Labeling (DOL) for Common Applications

Application Optimal DOL (moles of dye per mole of antibody) Rationale
Immunohistochemistry (IHC) / Immunofluorescence (IF) 4 - 9[6] Provides a bright signal without causing significant background issues.
Flow Cytometry 3 - 7 Balances signal intensity with potential for fluorescence quenching at very high DOLs.
Western Blotting 1 - 3[6] Lower DOL is often sufficient and can prevent potential steric hindrance of the antibody-antigen interaction.

| In Vivo Imaging | 1 - 2[6] | Higher DOL can lead to faster clearance and potential aggregation. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for conjugating Red Fluorescent Dye X (NHS Ester) to a typical IgG antibody.

Materials and Reagents
  • Purified Antibody (IgG, 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • Red Fluorescent Dye X, N-hydroxysuccinimide (NHS) ester.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[4][8]

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or other amine-free buffer adjusted to pH 8.0-9.0).

  • Purification System: Sephadex G-25 desalting column, spin column, or dialysis cassette (10K MWCO).[6][11]

  • Spectrophotometer (for measuring absorbance).

Antibody Preparation
  • If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), it must be purified.[11] This can be achieved by dialysis against 1X PBS, pH 7.4, or by using an antibody purification kit.[14]

  • Adjust the antibody concentration to 2 mg/mL using the Conjugation Buffer.[6] For an IgG antibody (molecular weight ~150,000 Da), this is equivalent to 13.3 µM.

Red Fluorescent Dye X (NHS Ester) Preparation

Note: NHS esters are moisture-sensitive.[7] Allow the vial of dye to warm to room temperature before opening to prevent condensation.

  • Immediately before use, dissolve the Red Fluorescent Dye X (NHS Ester) in anhydrous DMSO to a final concentration of 10 mg/mL.[12]

  • Vortex the solution thoroughly to ensure the dye is completely dissolved. This stock solution must be used immediately.[8]

Conjugation Reaction
  • Transfer the desired volume of the prepared antibody solution to a microcentrifuge tube.

  • Add the calculated volume of the 10 mg/mL dye solution to the antibody solution. The volume to add is based on the desired molar excess of dye. For a starting point, a 10-fold molar excess is often used.

    • Example Calculation for 10-fold molar excess:

      • Amount of antibody: 1 mg IgG

      • Moles of antibody: 1 mg / 150,000 mg/mmol = 0.00667 µmol

      • Moles of dye needed: 0.00667 µmol * 10 = 0.0667 µmol

      • Assuming a dye MW of ~1000 g/mol , this is ~0.0667 mg of dye.

      • Volume of 10 mg/mL dye solution to add: 6.67 µL.

  • Mix the reaction gently by pipetting up and down or by brief vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[4][6] Gentle rocking or stirring can enhance conjugation efficiency.

Purification of the Antibody-Dye Conjugate

It is critical to remove the unreacted free dye from the conjugate solution.[10]

  • Using a Desalting Spin Column (Recommended for small scale): a. Prepare the spin column according to the manufacturer's instructions (e.g., equilibrate the column with 1X PBS).[6] b. Load the entire reaction mixture onto the center of the resin bed. c. Centrifuge the column (typically at ~1,500 x g for 2 minutes) to collect the purified conjugate. The larger antibody-dye conjugate will elute, while the smaller, unconjugated dye molecules are retained in the column resin.[6]

  • Using Dialysis (for larger scale): a. Transfer the reaction mixture to a dialysis cassette (10K MWCO). b. Dialyze against 1L of 1X PBS, pH 7.4 at 4°C. c. Change the buffer at least 3 times over 24-48 hours to ensure complete removal of free dye.[10]

Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.[11]

  • Measure the absorbance of the purified conjugate solution at two wavelengths using a spectrophotometer:

    • 280 nm (A₂₈₀): Absorbance of the protein.

    • λₘₐₓ of the dye (Aₘₐₓ): The maximum absorbance wavelength for Red Fluorescent Dye X.

  • Calculate the concentration of the antibody:

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

      • Where CF is the Correction Factor of the dye at 280 nm (provided by the dye manufacturer).[12]

    • Antibody Concentration (M) = Corrected A₂₈₀ / ε_protein

      • Where ε_protein is the molar extinction coefficient of the antibody (for IgG, typically ~210,000 M⁻¹cm⁻¹).[10]

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ (provided by the dye manufacturer).[12]

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Antibody Concentration (M) [12]

Storage of the Conjugate

Store the final antibody-dye conjugate at 4°C, protected from light. For long-term storage, add a preservative like 0.02% sodium azide and store at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[6][13]

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & QC cluster_final Final Product ab_prep 1. Antibody Preparation conjugation 3. Conjugation Reaction ab_prep->conjugation dye_prep 2. Dye Preparation dye_prep->conjugation purification 4. Purification (e.g., Spin Column) conjugation->purification characterization 5. Characterization (Calculate DOL) purification->characterization storage 6. Storage characterization->storage

Caption: Experimental workflow for antibody conjugation.

Caption: NHS ester amine-reactive conjugation chemistry.

G cluster_pathway Example: Immunofluorescence Staining Ab_Conj Red Dye X Antibody Conjugate Complex Antigen-Antibody Complex Ab_Conj->Complex Specific Binding Antigen Target Antigen in Cell/Tissue Antigen->Complex Signal Fluorescent Signal (Detection) Complex->Signal Excitation Light

Caption: Application of a fluorescent antibody conjugate.

References

Application Notes and Protocols for Red 15 in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of C.I. Basic Red 15, a cationic dye, for flow cytometry is a hypothetical application. The following notes and protocols are based on the known properties of similar cationic and red fluorescent dyes and are intended for research and development purposes. Optimization for specific cell types and experimental conditions is required.

Introduction to this compound

C.I. Basic this compound is a cationic dye with fluorescent properties in the red spectrum.[1] While its primary application has been in textile dyeing and biocompatibility testing, its cationic nature suggests a potential for interaction with negatively charged cellular components, making it a candidate for investigation in flow cytometry applications such as cell tracking and viability assessment.[1][2]

Potential Applications in Flow Cytometry:

  • Cell Staining and Tracking: The positive charge of this compound may facilitate its entry into cells and interaction with negatively charged molecules like nucleic acids, potentially allowing for the staining and tracking of cell populations over time.[2]

  • Cell Viability and Apoptosis: Similar to other cationic dyes that accumulate in mitochondria based on membrane potential, this compound could potentially be used to assess cell viability.

  • Multiplexing with Other Fluorophores: As a red-emitting dye, this compound could be integrated into multicolor flow cytometry panels, provided its spectral properties are compatible with other fluorophores.

Properties of this compound

A comprehensive understanding of the spectral properties of this compound is crucial for its successful application in flow cytometry. The following table summarizes its key characteristics, with some values being hypothetical and requiring experimental validation.

PropertyValue (Hypothetical/Based on Analogs)Reference/Note
Excitation Maximum (λex) ~540 - 560 nmBased on the typical range for red fluorescent dyes.[3] Experimental validation is required.
Emission Maximum (λem) ~580 - 600 nmBased on the typical range for red fluorescent dyes.[3] Experimental validation is required.
Laser Excitation 561 nm (Yellow-Green)Commonly available laser line on many flow cytometers suitable for exciting dyes in this spectral range.
Emission Filter 585/40 nm or similar bandpass filterStandard filter for detecting PE-like fluorophores.
Molecular Weight Not specified for flow cytometry use
Solubility 40 g/L in water at 40°C[1]
Quantum Yield UnknownA critical parameter for determining the brightness of the fluorophore.[4]
Photostability UnknownImportant for experiments involving long acquisition times or repeated laser exposure.

Experimental Protocols

The following are detailed, hypothetical protocols for utilizing this compound in flow cytometry.

Protocol for Staining Cells with this compound

This protocol outlines a general procedure for staining live cells with this compound.

Materials:

  • This compound dye stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • Cell suspension at a concentration of 1 x 10^6 cells/mL

  • Flow cytometer

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) PBS or serum-free medium to the desired final concentration. A titration experiment is recommended to determine the optimal concentration (e.g., starting with a range of 0.1 to 10 µM).

  • Cell Preparation: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend Cells: Resuspend the cell pellet in the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Wash: Add at least 5 volumes of complete culture medium to the stained cells to quench the staining reaction and wash away unbound dye.

  • Centrifugation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Final Resuspension: Resuspend the cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).

  • Data Acquisition: Analyze the stained cells on a flow cytometer using the appropriate laser and filter combination (e.g., 561 nm laser and a 585/40 nm bandpass filter).

Protocol for this compound Antibody Conjugation

This protocol describes a method for conjugating this compound to an antibody for use in direct immunofluorescence staining. This is a hypothetical procedure and assumes this compound can be chemically modified to an amine-reactive form (e.g., an NHS ester).

Materials:

  • Purified antibody (0.5-5 mg/mL in an amine-free buffer like PBS)

  • Amine-reactive this compound (e.g., this compound-NHS ester)

  • 1 M Sodium Bicarbonate, pH 8.3-8.5

  • DMSO (anhydrous)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or spin column for purification

Procedure:

  • Prepare Antibody: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS. Adjust the antibody concentration to 1-2 mg/mL.

  • Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.3-8.5.

  • Prepare Dye: Immediately before use, dissolve the amine-reactive this compound in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing the antibody solution, add the reactive dye. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.

  • Quench Reaction: Add the quenching solution to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated dye by dialysis against PBS or by using a spin column.

  • Storage: Store the conjugated antibody at 4°C, protected from light. The addition of a carrier protein like BSA and a preservative like sodium azide is recommended for long-term storage.[5]

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in a flow cytometry experiment.

ParameterResult 1 (Low Concentration)Result 2 (Optimal Concentration)Result 3 (High Concentration)
This compound Concentration (µM) 0.52.010.0
Mean Fluorescence Intensity 150085009200 (with increased toxicity)
Percentage of Stained Cells 85%98%99%
Cell Viability (%) 95%92%75%

Visualizations

Hypothetical Signaling Pathway for Cell Viability Assessment

The following diagram illustrates a hypothetical mechanism by which a cationic dye like this compound might accumulate in mitochondria to assess cell viability.

cluster_cell Living Cell cluster_apoptotic_cell Apoptotic Cell Red15_outside This compound (Cationic Dye) Mitochondrion Mitochondrion (High Negative Membrane Potential) Red15_outside->Mitochondrion Enters cell Red15_inside This compound Accumulation Mitochondrion->Red15_inside Accumulates due to negative potential High_Fluorescence High Red Fluorescence Red15_inside->High_Fluorescence Red15_outside_apo This compound (Cationic Dye) Mitochondrion_apo Mitochondrion (Low Membrane Potential) Red15_outside_apo->Mitochondrion_apo Enters cell Low_Fluorescence Low Red Fluorescence Mitochondrion_apo->Low_Fluorescence Reduced accumulation

Caption: Hypothetical mechanism of this compound for cell viability assessment.

Experimental Workflow for Direct Immunofluorescence

This diagram outlines the workflow for staining cells with a this compound-conjugated antibody.

start Start: Cell Suspension wash1 Wash Cells (PBS) start->wash1 stain Incubate with This compound-Ab Conjugate wash1->stain wash2 Wash Cells (Staining Buffer) stain->wash2 acquire Acquire on Flow Cytometer wash2->acquire end End: Data Analysis acquire->end cluster_considerations Panel Design Considerations cluster_compatible Potentially Compatible Fluorophores Red15 This compound (Ex: 561 nm, Em: ~590 nm) spectral_overlap Spectral Overlap with other fluorophores Red15->spectral_overlap brightness Signal Brightness Red15->brightness photostability Photostability Red15->photostability compensation Compensation Required? spectral_overlap->compensation FITC FITC (Ex: 488 nm, Em: 525 nm) spectral_overlap->FITC APC APC (Ex: 633 nm, Em: 660 nm) spectral_overlap->APC

References

Application Notes and Protocols for Red Pigment Applications in Textile Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and experimental protocols for the use of red pigments in textile dyeing research, with a focus on applications that may be associated with the designation "Red 15". Due to the varied nature of substances referred to as "this compound," this document addresses two primary methodologies: Azoic dyeing to generate an insoluble red pigment in situ on the fiber, and conventional pigment dyeing using a pre-synthesized red pigment.

Section 1: Azoic Dyeing for In-Situ Red Pigment Formation

Azoic dyeing is a technique used for cellulosic fibers like cotton, where an insoluble azo pigment is formed directly within the fiber. This is a two-step process involving the application of a Naphthol AS compound (the coupling component) followed by treatment with a diazotized fast color base or salt (the diazo component).[1] This method can produce vibrant red shades with excellent wash and rub fastness.[1] Naphthol AS-D and Naphthol AS-OL are examples of precursors used to generate red pigments.[1][2]

A summary of the properties of a typical Naphthol coupling component used to produce red shades is presented below.

ParameterSpecification
Chemical Name 3-Hydroxy-N-(2-methylphenyl)-2-naphthamide (Naphthol AS-D)
CAS Number 135-61-5
Molecular Formula C₁₈H₁₅NO₂
Appearance Beige to light brown powder
Solubility Insoluble in water; Soluble in alkaline solutions
Purity ≥ 97%
Melting Point Approx. 195 - 197 °C

Source:[1]

This protocol outlines the general procedure for dyeing cotton fabric using a Naphthol AS component and a fast red base to generate an insoluble red azo pigment.

Materials and Equipment:

  • Scoured and bleached cotton fabric

  • Naphthol AS-D (or similar Naphthol AS derivative)

  • Sodium hydroxide (NaOH)

  • Fast Red B Base (or other suitable diazo component)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Beakers, graduated cylinders, and pipettes

  • Heating and stirring plate

  • Dyeing bath or padding machine

  • Analytical balance

  • pH meter

Protocol Steps:

  • Preparation of Naphthol Solution (Naphtholation):

    • Prepare an alkaline solution by dissolving Naphthol AS-D in a dilute sodium hydroxide solution. The exact concentrations will depend on the desired shade depth.

    • Impregnate the cotton fabric with the Naphthol solution. This can be done by padding or exhaustion dyeing.

    • Ensure even impregnation of the fabric.

  • Preparation of Diazo Solution:

    • In a separate container, dissolve the Fast Red B Base in water.

    • Diazotize the base by adding a solution of sodium nitrite, followed by the slow addition of hydrochloric acid at a low temperature (0-5°C) to form the diazonium salt.

  • Coupling (Development):

    • Treat the naphtholated fabric with the freshly prepared diazo solution.

    • The coupling reaction occurs rapidly, forming the insoluble red azo pigment within the cotton fibers.[1]

    • The development bath may also contain sodium chloride to enhance dye uptake.

  • After-treatment:

    • Thoroughly rinse the dyed fabric in cold water to remove any unreacted chemicals.

    • Soap the fabric at a boil with a non-ionic detergent to remove surface pigment and improve fastness properties.

    • Rinse again and dry.

Azoic_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Naphthol_Sol Prepare Alkaline Naphthol AS Solution Impregnation Impregnate Cotton Fabric (Naphtholation) Naphthol_Sol->Impregnation Diazo_Sol Prepare Diazotized Fast Red Base Solution Coupling Develop with Diazo Solution (Coupling Reaction) Diazo_Sol->Coupling Impregnation->Coupling Naphtholated Fabric Rinse Cold Rinse Coupling->Rinse Soaping Soaping at Boil Rinse->Soaping Final_Rinse Final Rinse & Dry Soaping->Final_Rinse

Workflow for Azoic Dyeing

Section 2: Pigment Dyeing with "Pigment this compound"

Pigment dyeing involves the application of insoluble pigments to the textile surface, which are then fixed using a binder.[3] This method is distinct from dyeing with soluble dyes as there is no chemical reaction between the pigment and the fiber.[3] The pigment is held on the fabric surface by the binder, forming a thin, invisible coating.[3] This technique can be used on a wide variety of fibers, including cotton and blends.

The properties of pigments can vary, but a representative example is summarized below.

ParameterSpecification
Form Powder
Purity ~98%
Density 1.6 g/cm³
Melting Point 292 °C
pH Value 6 - 8
Heat Resistance 180 - 200 °C

Sources:[4][5]

This protocol provides a general methodology for dyeing cotton fabric with a red pigment.

Materials and Equipment:

  • Pre-treated cotton fabric (5g sample)

  • Pigment Red (e.g., 2 g/L)

  • Binder (e.g., 5 g/L)

  • Leveling agent (e.g., 1 g/L)

  • Sequestering agent (e.g., 1 g/L)

  • Wetting agent (e.g., 1 g/L)

  • Acetic Acid (to adjust pH)

  • Beakers, graduated cylinders, and pipettes

  • Laboratory dyeing machine or water bath with stirrer

  • Digital balance

  • Drying oven or stenter for curing

Protocol Steps:

  • Dye Bath Preparation:

    • In a beaker, prepare the dye bath according to the recipe. The material-to-liquor ratio (M:L) is typically 1:10.[3]

    • First, add the required amount of water.

    • Add the wetting agent, sequestering agent, and leveling agent and stir until dissolved.

    • Disperse the red pigment in the solution.

    • Add the binder and stir thoroughly.

    • Adjust the pH of the bath with acetic acid if necessary.

  • Dyeing Process:

    • Immerse the 5g cotton fabric sample in the prepared dye bath.

    • Raise the temperature of the bath to 50-60°C.[3]

    • Run the dyeing process for 40 minutes at this temperature with continuous agitation to ensure even application.[3]

  • Curing and After-treatment:

    • After dyeing, remove the fabric and squeeze out the excess liquor.

    • Dry the fabric at a moderate temperature (e.g., 80-100°C).

    • Cure the dried fabric at a higher temperature (e.g., 150°C for 5 minutes) to crosslink the binder and fix the pigment onto the fabric. The curing time and temperature will depend on the binder used.

    • The fabric can be washed to remove any unfixed pigment and auxiliaries.[3]

ParameterValue
Fabric Weight 5 gm
Material to Liquor Ratio (M:L) 1:10
Pigment Concentration 2 g/L
Binder Concentration 5 g/L
Auxiliaries Concentration 1 g/L each (Leveling, Sequestering, Wetting)
Dyeing Temperature 50-60 °C
Dyeing Time 40 minutes

Source:[3]

Pigment_Dyeing_Workflow cluster_prep Preparation cluster_process Dyeing & Curing cluster_post Post-Treatment Dye_Bath Prepare Dye Bath (Pigment, Binder, Auxiliaries) Dyeing Dye Fabric at 50-60°C for 40 min Dye_Bath->Dyeing Drying Dry the Fabric Dyeing->Drying Curing Cure at High Temperature (e.g., 150°C) Drying->Curing Binder Crosslinking Washing Optional Washing Curing->Washing Final_Fabric Finished Fabric Washing->Final_Fabric Pigment_Fixation Pigment Pigment Particles Application Application (Padding/Exhaustion) Pigment->Application Binder Binder Polymer Binder->Application Fiber Textile Fiber Drying Drying (Water Evaporation) Fiber->Drying Application->Fiber Deposition Curing Curing (Heat) Drying->Curing Polymer Film Formation Fixed_Pigment Fixed Pigment Film on Fiber Curing->Fixed_Pigment Crosslinking

References

Application Notes and Protocols: Staining Tissue Sections with Vat Red 15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are theoretical and intended for research and development purposes only. Vat Red 15 is an industrial dye with no established use in histological or cytological staining. The procedures outlined below are based on the known chemical properties of Vat this compound and general principles of tissue staining. These protocols have not been experimentally validated and should be considered as a starting point for methods development. All laboratory work should be conducted with appropriate safety precautions.

Introduction

Vat this compound, also known as Pigment Red 194 or C.I. 71100, is a synthetic dye belonging to the class of vat dyes.[1][2] These dyes are characteristically insoluble in water but can be rendered soluble in their reduced "leuco" form through a process called "vatting."[3] This solubilized form can then impregnate fibrous materials, and subsequent oxidation restores the insoluble pigment, trapping it within the substrate.[3] A notable property of the leuco form of Vat this compound is its reported green fluorescence, presenting a potential, yet unexplored, application in fluorescence microscopy.[2][4]

These notes provide a theoretical framework for adapting the vat dyeing process to stain biological tissue sections, leveraging both the colored pigment and the potential fluorescence of its leuco form.

Principle of Staining

The proposed staining mechanism involves the following conceptual steps:

  • Reduction (Vatting): The insoluble Vat this compound is chemically reduced to its soluble, colorless, or pale-colored leuco form. This form may exhibit green fluorescence.

  • Tissue Permeation: The tissue section is incubated with the solubilized leuco-dye, allowing it to penetrate and potentially bind to cellular and extracellular components. The binding mechanism to biological structures is currently unknown and would require experimental determination.

  • Oxidation: The tissue is treated with an oxidizing agent to convert the leuco-dye back to its insoluble, colored (red) form, effectively precipitating the stain within the tissue.

  • Visualization: The stained tissue can be visualized using bright-field microscopy for the red pigment or fluorescence microscopy to detect any residual or trapped fluorescent leuco-form.

Chemical and Physical Properties of Vat this compound

A summary of the known properties of Vat this compound is presented in Table 1. This information is critical for the preparation of staining solutions and understanding the dye's behavior.

PropertyValueReferences
Synonyms Pigment Red 194, C.I. 71100, Vat Bordeaux HRR[1][2]
Molecular Formula C₂₆H₁₂N₄O₂[5]
Molecular Weight 412.40 g/mol [5]
Appearance Purple-red powder[2][4]
Solubility (Water) Insoluble[3]
Solubility (Organic) Soluble in o-chlorophenol; slightly soluble in chloroform, pyridine, toluene[2][4]
Leuco-form Fluorescence Reported as green (in alkaline solution)[2][4]

Table 1: Physicochemical Properties of Vat this compound. This table summarizes key properties of Vat this compound relevant to its potential use as a histological stain.

Experimental Protocols

The following are hypothetical protocols for preparing tissue and staining solutions, and for performing the staining procedure. Optimization of all steps, including concentrations, incubation times, and choice of reagents, will be necessary.

Tissue Preparation

Standard histological procedures for tissue fixation and sectioning should be followed. Both paraffin-embedded and frozen sections can be used as starting material.

  • For Paraffin-Embedded Sections:

    • Deparaffinize sections in xylene or a xylene substitute.

    • Rehydrate through a graded series of ethanol to distilled water.

  • For Frozen Sections:

    • Fix sections as required for the target antigen or structure (e.g., cold acetone or methanol).

    • Allow sections to air dry completely.

Preparation of Staining Solutions (Theoretical)

A. Vat this compound Stock Solution (1 mg/mL)

  • Solvent: Due to its poor solubility in common alcohols, a solvent like o-chlorophenol might be required for the initial dissolving of the powder. However, this is a hazardous chemical. A safer alternative to explore would be dissolving in a minimal amount of a suitable organic solvent (e.g., pyridine) before dilution.

  • Procedure (Example):

    • Carefully weigh 10 mg of Vat this compound powder.

    • Dissolve in a small volume (e.g., 100 µL) of a suitable organic solvent.

    • Bring the final volume to 10 mL with the same solvent for a 1 mg/mL stock solution. Note: The stability of this stock solution is unknown and should be determined.

B. Reducing Solution (Vatting Solution)

  • Reagents:

    • Sodium hydrosulfite (sodium dithionite) - a common reducing agent for vat dyes.

    • Sodium hydroxide (NaOH) - to create the necessary alkaline environment.

  • Procedure (to be prepared fresh):

    • Prepare a 1 M NaOH solution.

    • Prepare a 10% (w/v) sodium hydrosulfite solution in distilled water.

    • The working vatting solution should be prepared by mixing the reducing agent and alkali immediately before adding the dye stock. The optimal ratio needs to be determined experimentally.

C. Working Staining Solution (Leuco-Dye)

  • In a fume hood, add a small volume of the Vat this compound stock solution to the freshly prepared reducing solution.

  • The solution should change color, and the green fluorescence of the leuco form may become apparent under UV light.

  • The final concentration of the leuco-dye in the working solution will need to be optimized (e.g., starting with a 1:100 dilution of the stock solution).

D. Oxidizing Solution

  • Option 1 (Air Oxidation): Exposure to air can be sufficient for oxidation, but may be slow and uneven.

  • Option 2 (Chemical Oxidation): A dilute solution of a mild oxidizing agent, such as 0.5-3% hydrogen peroxide in water or a buffered solution, can be used for more controlled oxidation.

Staining Workflow

The following diagram outlines the proposed theoretical workflow for staining tissue sections with Vat this compound.

Staining_Workflow start Start: Deparaffinized and Rehydrated Tissue Section on Slide vatting Incubate with Leuco-Vat this compound Solution (Vatting Step) start->vatting wash1 Rinse in Alkaline Water vatting->wash1 oxidation Incubate with Oxidizing Solution (e.g., H₂O₂) wash1->oxidation wash2 Rinse in Distilled Water oxidation->wash2 counterstain Counterstain (Optional) (e.g., Hematoxylin) wash2->counterstain dehydrate Dehydrate, Clear, and Mount counterstain->dehydrate end End: Stained Section for Microscopy dehydrate->end

Caption: Theoretical workflow for staining tissue sections with Vat this compound.

Detailed Staining Protocol (Theoretical)
  • Preparation: Prepare all solutions as described above.

  • Vatting (Staining):

    • Apply the freshly prepared working staining solution (leuco-dye) to the rehydrated tissue section.

    • Incubate for a predetermined time (e.g., 5-30 minutes) in a humid chamber. The optimal time will depend on tissue type and desired staining intensity.

  • Rinsing:

    • Briefly rinse the slide in distilled water made slightly alkaline with a drop of NaOH solution to remove excess leuco-dye without premature oxidation.

  • Oxidation:

    • Immerse the slide in the oxidizing solution (e.g., 1% hydrogen peroxide) for 1-5 minutes. A color change to red should be observed as the insoluble pigment forms.

  • Final Wash:

    • Wash the slide thoroughly in several changes of distilled water.

  • Counterstaining (Optional):

    • A nuclear counterstain, such as hematoxylin, can be applied to provide anatomical context.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of alcohols.

    • Clear in xylene or a xylene substitute.

    • Mount with a permanent mounting medium.

Expected Results and Interpretation

  • Bright-field Microscopy: Cellular or extracellular components that have taken up the dye should appear in shades of red to purple-red. The specificity of the staining is unknown and would need to be characterized.

  • Fluorescence Microscopy: If the leuco form of the dye is trapped within the tissue or if the oxidized form has fluorescent properties, it may be possible to visualize it using a fluorescence microscope. Based on the description of the leuco form, a green fluorescence might be expected. The excitation and emission maxima for this potential fluorescence are unknown and would need to be determined empirically using a spectrophotometer.

Signaling Pathways and Logical Relationships

As there is no known biological signaling pathway directly involving Vat this compound, the following diagram illustrates the logical relationship of the proposed staining chemistry.

Staining_Chemistry cluster_dye_state State of Vat this compound cluster_process Chemical Process insoluble Insoluble Vat this compound (Red Pigment) reduction Reduction (e.g., Na₂S₂O₄ + NaOH) insoluble->reduction Vatting soluble Soluble Leuco-Vat this compound (Colorless/Pale, Green Fluorescent) oxidation Oxidation (e.g., H₂O₂ or Air) soluble->oxidation Fixation reduction->soluble oxidation->insoluble

Caption: Chemical state transitions of Vat this compound during the proposed staining process.

Troubleshooting (Hypothetical)

IssuePossible CauseSuggested Solution
No Staining Incomplete reduction of the dye.Ensure the reducing solution is fresh and at the correct pH. Increase the concentration of the reducing agent.
Insufficient incubation time.Increase the staining time.
Incompatibility of the dye with the tissue.This is a fundamental risk as the dye's binding properties are unknown.
Weak Staining Low dye concentration.Increase the concentration of the working staining solution.
Premature oxidation of the leuco-dye.Minimize exposure to air during the vatting step. Use a fresh reducing solution.
High Background Inadequate rinsing.Improve the rinsing step after staining.
Non-specific binding.Experiment with different pH conditions for the staining solution.
No Fluorescence The leuco form is not fluorescent in the tissue environment.This is an inherent risk of this exploratory method.
Fluorescence is quenched upon oxidation.Image the tissue immediately after the leuco-dye incubation and before full oxidation (this may not be practical).

Table 2: Hypothetical Troubleshooting Guide. This table provides potential solutions to common issues that may arise during the development of this novel staining protocol.

Conclusion

The adaptation of Vat this compound for tissue staining is a novel and exploratory endeavor. The protocols and information provided herein are intended to serve as a foundational guide for researchers interested in investigating the potential of this industrial dye in a biological context. Significant experimental work will be required to validate and optimize these methods, and to characterize the staining properties and any potential fluorescence of Vat this compound in biological specimens.

References

Application Notes and Protocols for Red 15 Solution Preparation in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and laboratory use of "Red 15." It is important to note that "this compound" can refer to several different chemical compounds. For the purposes of biological and chemical research, this document will focus on two commonly used dyes that may be identified as "this compound" in a laboratory context: C.I. Food this compound (Rhodamine B) , a widely used fluorescent dye, and C.I. Basic this compound , a cationic dye with applications in staining and biocompatibility studies.

Compound Identification and Properties

Correctly identifying the specific "this compound" compound is critical for successful solution preparation and experimental outcomes. The chemical properties of Rhodamine B and C.I. Basic this compound are summarized below.

PropertyC.I. Food this compound (Rhodamine B)C.I. Basic this compound
Synonyms Basic Violet 10, C.I. 45170Cationic Red B
CAS Number 81-88-9[1][2]12217-49-5[3]
Molecular Formula C₂₈H₃₁ClN₂O₃[1][2]C₂₅H₂₉Cl₂N₃[3]
Molecular Weight 479.01 g/mol [1]442.42 g/mol [3]
Appearance Green crystals or reddish-violet powder[1]Dark red powder or liquid[4]
Solubility Soluble in water (8-15 g/L at 20°C), ethanol (15 g/L), and DMSO (96 mg/mL)[2][5]Soluble in water (40 g/L at 40°C)[4][6]
Excitation Maxima (λex) ~545 nm[7]Not typically used for fluorescence
Emission Maxima (λem) ~566 nm[7]Not typically used for fluorescence

Solution Preparation Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling dye powders and solutions. Work in a well-ventilated area or a chemical fume hood.

C.I. Food this compound (Rhodamine B) Solution Preparation

Rhodamine B is a versatile fluorescent dye used in various applications, including fluorescence microscopy and flow cytometry.

2.1.1. 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 4.79 mg of Rhodamine B powder.

  • Dissolving: Add the powder to a 1.5 mL microcentrifuge tube. Add 1 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO) to the tube.

  • Mixing: Vortex the solution until the dye is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

2.1.2. 1 mg/mL Stock Solution in Deionized Water

  • Weighing: Weigh out 10 mg of Rhodamine B powder.

  • Dissolving: Add the powder to a 15 mL conical tube. Add 10 mL of deionized water.

  • Mixing: Vortex or sonicate the solution until the dye is fully dissolved.

  • Storage: This solution can be stored at 4°C, protected from light, for several weeks.

2.1.3. Working Solution for Fluorescence Microscopy (1-10 µM)

  • Dilution: Dilute the 10 mM stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS), to the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of PBS.

  • Usage: Use the freshly prepared working solution for staining cells or tissues.

C.I. Basic this compound Solution Preparation

C.I. Basic this compound is a cationic dye that can be used for staining and in cytotoxicity assays.

2.2.1. 1% (w/v) Stock Solution in Deionized Water

  • Weighing: Weigh out 1 g of C.I. Basic this compound powder.

  • Dissolving: Add the powder to a 100 mL volumetric flask. Add approximately 80 mL of deionized water.

  • Mixing: Mix the solution by inversion or with a magnetic stirrer until the dye is completely dissolved. Gentle heating to 40°C may aid dissolution.

  • Final Volume: Once dissolved, bring the final volume to 100 mL with deionized water.

  • Storage: Store the solution at room temperature, protected from light.

2.2.2. Working Solution for Cytotoxicity Assays (e.g., Neutral Red Uptake Assay)

The protocol for the Neutral Red Uptake Assay is often adapted for other cationic dyes.

  • Preparation of Staining Medium: Prepare a working solution of C.I. Basic this compound in the appropriate cell culture medium. The final concentration will need to be optimized for the specific cell type and assay conditions, but a starting point is typically in the range of 10-50 µg/mL.

  • Filtration: It is recommended to filter the final working solution through a 0.22 µm syringe filter to ensure sterility before adding it to cell cultures.

Experimental Protocols

General Fluorescence Microscopy Staining Protocol with Rhodamine B

This protocol provides a general workflow for staining fixed cells.

  • Cell Culture and Fixation:

    • Culture cells on coverslips or in imaging-compatible plates.

    • Wash the cells with PBS.

    • Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

    • Wash the cells three times with PBS.

  • Staining:

    • Incubate the cells with the Rhodamine B working solution for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a fluorescence microscope with appropriate filter sets for Rhodamine B (Excitation: ~545 nm, Emission: ~566 nm).

Fluorescence_Microscopy_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (optional) fixation->permeabilization rhodamine_staining Incubate with Rhodamine B Solution wash_1 Wash with PBS rhodamine_staining->wash_1 mounting Mount with Antifade Medium wash_1->mounting imaging Fluorescence Microscopy mounting->imaging

Fluorescence Microscopy Staining Workflow.
Neutral Red Uptake Cytotoxicity Assay Protocol

This assay measures the viability of cells after exposure to a test compound. While named for Neutral Red, the principle can be adapted for other vital dyes like C.I. Basic this compound that are incorporated into the lysosomes of viable cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density and incubate overnight to allow for attachment.

  • Compound Exposure:

    • Treat the cells with various concentrations of the test compound (e.g., a potential drug candidate) and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • Staining:

    • Remove the treatment medium and add the C.I. Basic this compound staining medium to each well.

    • Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.

  • Washing:

    • Remove the staining medium and wash the cells with PBS to remove unincorporated dye.

  • Dye Solubilization:

    • Add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the cells.

    • Shake the plate for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized dye at an appropriate wavelength (this will need to be determined for C.I. Basic this compound, but is typically around 540 nm for Neutral Red) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining_process Staining & Dye Extraction cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate compound_exposure Expose to Test Compound seed_cells->compound_exposure add_dye Incubate with C.I. Basic this compound compound_exposure->add_dye wash_cells Wash to Remove Excess Dye add_dye->wash_cells solubilize Add Solubilization Solution wash_cells->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability

Cytotoxicity Assay Workflow.

References

Red 15 (Rhodamine B) as a Metal Chelating Reagent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Red 15, scientifically known as Rhodamine B, is a xanthene dye recognized for its utility as a metal chelating reagent.[1] While historically used as a colorant, its intrinsic fluorescence properties and the ability of its derivatives to selectively bind with metal ions have positioned it as a valuable tool in various scientific disciplines.[2][3] The primary mechanism of metal chelation involves a structural change in the molecule, specifically the opening of a non-fluorescent spirolactam ring to a highly fluorescent, ring-opened amide form upon coordination with a metal ion.[4][5][6] This "turn-on" fluorescent response provides a sensitive and selective method for the detection and quantification of various metal ions.[4][7]

These application notes provide an overview of this compound (Rhodamine B) and its derivatives as metal chelating reagents, with detailed protocols for their application in experimental settings.

Applications in Research and Drug Development

The metal chelating properties of this compound derivatives are leveraged in several key areas:

  • Fluorescent Probes for Metal Ion Detection: The most prominent application is in the development of chemosensors for the detection of biologically and environmentally significant metal ions such as Fe³⁺, Cu²⁺, and Zn²⁺.[4][5][8][9][10] These probes offer high sensitivity and selectivity, enabling real-time monitoring of metal ion concentrations in various samples.[4][7]

  • Inhibition of Metal-Catalyzed Processes: In the context of drug development, derivatives of Rhodamine B have been designed to chelate metal ions that are implicated in pathological processes. For instance, by sequestering copper ions, these compounds can inhibit the metal-catalyzed generation of reactive oxygen species (ROS) and the aggregation of amyloid-β peptides, which are associated with neurodegenerative diseases.[8][10]

  • Bioimaging: The intense fluorescence of the metal-bound form of Rhodamine B derivatives allows for their use in fluorescence microscopy to visualize the distribution of specific metal ions within biological systems, including cells and tissues.

Quantitative Data Summary

The following table summarizes key quantitative data for Rhodamine B-based metal chelating probes from various studies. This data is essential for selecting the appropriate probe and experimental conditions.

Probe NameTarget Metal IonDetection Limit (μM)Excitation Wavelength (nm)Emission Wavelength (nm)Solvent/MediumReference
RhB-DCTFe³⁺0.0521550584Ethanol-water (1:1, v/v)[4]
Rh-BTCu²⁺, Zn²⁺Not specified560570-700Methanol[8][10]
DNPRHCu²⁺Not specifiedNot specified578Ethanol-water (3:1, v/v)[5]
RhB-EDAFe³⁺Not specified550 or 560Not specifiedAbsolute ethanol[9][11]
RDCCu²⁺0.12Not specified590Tris-HCl buffer (pH 7.0) with 30% methanol[12]

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Detection using a Rhodamine B-based Fluorescent Probe

This protocol outlines the fundamental steps for using a Rhodamine B derivative as a "turn-on" fluorescent probe for the detection of a specific metal ion.

Materials:

  • Rhodamine B-based fluorescent probe (e.g., RhB-DCT)

  • Stock solution of the probe (e.g., 1 x 10⁻³ M in absolute ethanol)

  • Working solution of the probe (e.g., 5 x 10⁻⁵ M, diluted from stock)

  • Stock solutions of various metal ions (e.g., 1 x 10⁻³ M in double-distilled water)

  • Working solutions of metal ions (e.g., 1 x 10⁻⁴ M, diluted from stock)

  • Appropriate buffer solution (e.g., Tris-HCl, pH 7.0)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Probe and Metal Ion Solution Preparation:

    • Prepare a stock solution of the Rhodamine B-based probe in a suitable organic solvent (e.g., absolute ethanol) at a concentration of 1 mM.[4]

    • Prepare stock solutions of the metal salts to be tested in double-distilled water at a concentration of 1 mM.[4]

    • From the stock solutions, prepare working solutions of the probe and metal ions at the desired concentrations for the experiment.

  • Spectroscopic Measurements:

    • To a cuvette, add the appropriate buffer solution and the working solution of the probe.

    • Record the initial UV-Vis absorption and fluorescence emission spectra of the probe solution. The fluorescence will typically be minimal in the "off" state.

    • Add a specific volume of the metal ion working solution to the cuvette containing the probe.

    • Incubate the mixture for a specified time (e.g., 10 minutes) to allow for complexation.[4]

    • Record the UV-Vis absorption and fluorescence emission spectra of the mixture. A significant increase in absorbance at a specific wavelength and a strong fluorescence emission peak will indicate the "turn-on" response.[4]

  • Selectivity Analysis:

    • Repeat the spectroscopic measurements with a range of different metal ions to assess the selectivity of the probe. A highly selective probe will only show a significant response to the target metal ion.[4]

  • Determination of Detection Limit:

    • Perform a titration experiment by adding increasing concentrations of the target metal ion to the probe solution.

    • Measure the fluorescence intensity at the emission maximum for each concentration.

    • Plot the fluorescence intensity as a function of the metal ion concentration.

    • The detection limit can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).

Protocol 2: Inhibition of Metal-Catalyzed ROS Generation

This protocol describes a method to evaluate the ability of a Rhodamine B-based chelator to inhibit the generation of reactive oxygen species (ROS) catalyzed by a metal ion like Cu²⁺.

Materials:

  • Rhodamine B-based metal chelator (e.g., Rh-BT)

  • Copper(II) chloride (CuCl₂) solution

  • Ascorbic acid

  • 7-hydroxycoumarin-3-carboxylic acid (7-OH-CCA) as a fluorescent ROS indicator

  • Phosphate buffer (pH 7.4)

  • Fluorescence spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In a fluorescence cuvette, prepare a reaction mixture containing phosphate buffer, ascorbic acid, and 7-OH-CCA.

  • Initiation of ROS Generation:

    • Add CuCl₂ to the reaction mixture to initiate the Fenton-like reaction and subsequent ROS production.

  • Inhibition Assay:

    • In a separate set of experiments, pre-incubate the CuCl₂ solution with the Rhodamine B-based chelator for a specific period before adding it to the reaction mixture.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence intensity of 7-OH-CCA over time, which is proportional to the amount of ROS generated.

  • Data Analysis:

    • Compare the rate of fluorescence increase in the presence and absence of the chelator. A significant reduction in the rate indicates the inhibition of ROS generation due to copper chelation.[8]

Visualizations

Signaling Pathway of Metal Ion Detection

Caption: Metal ion detection mechanism of a Rhodamine B-based probe.

Experimental Workflow for Metal Ion Sensing

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Probe Stock Solution C Prepare Working Solutions A->C B Prepare Metal Ion Stock Solutions B->C D Mix Probe and Metal Ion Solution C->D E Incubate for Complexation D->E F Measure UV-Vis and Fluorescence Spectra E->F G Analyze Spectral Data F->G H Determine Selectivity and Sensitivity G->H I Calculate Detection Limit G->I

Caption: Workflow for characterizing a metal ion fluorescent probe.

Logical Relationship in Drug Development Application

Drug_Development_Logic Metal Excess Metal Ions (e.g., Cu²⁺) ROS Reactive Oxygen Species (ROS) Generation Metal->ROS Aggregation Amyloid-β Aggregation Metal->Aggregation Toxicity Cellular Toxicity ROS->Toxicity Aggregation->Toxicity Chelator Rhodamine B-based Chelator Inhibition_ROS Inhibition of ROS Chelator->Inhibition_ROS Sequesters Metal Inhibition_Agg Inhibition of Aggregation Chelator->Inhibition_Agg Sequesters Metal Protection Neuroprotection Inhibition_ROS->Protection Inhibition_Agg->Protection

Caption: Role of a Rhodamine B chelator in mitigating metal-induced toxicity.

References

Application of Red Pigment in Direct Fabric Printing: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Red 15" is not a standard Colour Index (C.I.) designation for a pigment. Therefore, this document provides a detailed application guide using C.I. Pigment Red 22 , a representative red pigment commonly used in the textile industry for direct printing. The principles and protocols outlined here are broadly applicable to other red pigments, though minor adjustments to the formulation may be necessary based on the specific pigment's properties.

This document is intended for researchers, scientists, and professionals in drug development who are exploring the application of pigments in textile functionalization and coloration. It provides a comprehensive overview of the direct printing process, including detailed experimental protocols, quantitative data on performance, and visual representations of the workflow.

Introduction to Pigment Printing

Pigment printing is a versatile and widely used method for applying color to fabrics. Unlike dyes, which form a chemical bond with the textile fibers, pigments are insoluble particles that are physically bound to the fabric surface by a polymeric binder.[1][2] This process offers several advantages, including applicability to a wide range of fiber types (natural and synthetic), good light fastness, and a relatively simple application process that eliminates the need for extensive washing-off procedures.[3][4]

Direct printing is the most common style of pigment printing, where the colored paste is applied directly onto the fabric in the desired pattern.[2] The key to a successful and durable print lies in the careful formulation of the print paste and the optimization of the drying and curing conditions.

Properties of C.I. Pigment Red 22

C.I. Pigment Red 22 is a monoazo pigment that provides a yellowish-red shade.[5][6][7] It is recognized for its good color strength and is frequently used in textile printing and dyeing applications.[5][6][8]

Table 1: Physicochemical and Fastness Properties of C.I. Pigment Red 22

PropertyValueSource(s)
C.I. Name Pigment Red 22[5][7]
C.I. Number 12315[9][10]
CAS Number 6448-95-9[8][10]
Chemical Class Monoazo[7]
Shade Yellowish Red[5][6]
Heat Resistance 140 °C (min)[10]
Light Fastness (1-8 scale) 6[10]
Acid Resistance (1-5 scale) 4[9][10]
Alkali Resistance (1-5 scale) 4[9][10]
Soap Resistance (1-5 scale) 5[9]
Bleeding Resistance (1-5 scale) 4[9][10]
Oil Absorption 40-50 g/100g [10]

Note: Fastness properties are rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Experimental Protocols

This section outlines the detailed methodologies for the direct printing of cotton fabric using a print paste formulated with a red pigment like C.I. Pigment Red 22.

Materials and Equipment
  • Fabric: 100% Cotton, scoured and bleached

  • Pigment: C.I. Pigment Red 22 (or other suitable red pigment dispersion)

  • Binder: Acrylic-based binder emulsion

  • Thickener: Synthetic thickener (e.g., polyacrylate-based)

  • Fixer (optional): Cross-linking agent to enhance fastness

  • Softener (optional): To improve the hand-feel of the printed area

  • Deionized Water

  • Laboratory Balance

  • Mechanical Stirrer

  • Screen Printing Frame and Squeegee

  • Drying Oven

  • Curing Machine (Heat Press or Stenter)

  • Spectrophotometer (for color measurement)

  • Crockmeter (for rubbing fastness testing)

  • Laundrometer (for wash fastness testing)

  • Light Fastness Tester

Preparation of the Print Paste

A typical formulation for a red pigment print paste is provided in the table below. The exact percentages may be adjusted based on the desired color depth and fabric type.

Table 2: Typical Formulation of a Red Pigment Print Paste

ComponentPercentage (%)PurposeSource(s)
Red Pigment Dispersion 2.0 - 5.0Colorant[2]
Binder 10.0 - 20.0Adhesion of pigment to fabric[2][11]
Thickener 1.5 - 2.5Provides viscosity for sharp prints[2]
Fixer (optional) 1.0 - 2.0Improves wash and rub fastness[11]
Softener (optional) 1.0 - 2.0Improves hand-feel[12]
Deionized Water To make 100Vehicle for the paste components[13]

Protocol:

  • Weigh the required amount of thickener and slowly add it to the deionized water while stirring continuously with a mechanical stirrer until a smooth, viscous paste is formed.

  • In a separate container, weigh the red pigment dispersion, binder, fixer (if used), and softener (if used).

  • Slowly add the mixture from step 2 to the thickener paste while stirring continuously.

  • Continue stirring for 15-20 minutes to ensure a homogenous print paste.

  • Allow the paste to sit for at least 30 minutes to de-aerate before use.

Direct Printing Process

The following workflow outlines the steps for applying the red pigment paste to the fabric.

experimental_workflow cluster_prep Preparation cluster_application Application cluster_fixation Fixation cluster_evaluation Evaluation fabric_prep Fabric Preparation (Scouring & Bleaching) printing Screen Printing fabric_prep->printing paste_prep Print Paste Preparation paste_prep->printing drying Drying (100-120°C for 2-3 min) printing->drying curing Curing (150-160°C for 3-5 min) drying->curing evaluation Quality Control (Fastness Testing) curing->evaluation

Caption: Experimental workflow for direct pigment printing on fabric.

Protocol:

  • Fabric Preparation: Ensure the cotton fabric is properly scoured and bleached to remove any impurities that might interfere with print quality and adhesion.

  • Printing:

    • Place the prepared fabric on a flat, padded printing table.

    • Position the screen printing frame with the desired design onto the fabric.

    • Apply a line of the red pigment paste along one edge of the screen.

    • Use a squeegee to draw the paste across the screen with firm, even pressure. This forces the paste through the open areas of the screen onto the fabric.

    • Lift the screen carefully to avoid smudging the print.

  • Drying: Immediately after printing, dry the fabric in an oven at 100-120°C for 2-3 minutes to remove water from the print paste.[2]

  • Curing: Transfer the dried fabric to a curing machine and heat at 150-160°C for 3-5 minutes.[11] This step is crucial for the polymerization of the binder, which permanently fixes the pigment to the fabric.

  • Final Product: The printed fabric is ready for performance evaluation after cooling.

Performance Evaluation

The quality of the printed fabric is assessed based on its color characteristics and fastness properties.

Color Measurement

The color yield and shade of the printed fabric can be quantitatively measured using a spectrophotometer. The color strength (K/S value) and CIE Lab* values provide objective data for color consistency and matching.

Fastness Properties

The durability of the print is evaluated through standardized fastness tests. The results are typically graded on a scale of 1 to 5, with 5 representing the best performance.

Table 3: Typical Fastness Performance of Red Pigment Prints on Cotton

Fastness TestStandard MethodTypical Rating (1-5)
Wash Fastness ISO 105-C064
Rubbing Fastness (Dry) ISO 105-X124
Rubbing Fastness (Wet) ISO 105-X123
Light Fastness ISO 105-B025-6 (on a 1-8 scale)

Note: The actual fastness ratings can vary depending on the specific formulation of the print paste, the depth of the shade, and the curing conditions.

Logical Relationship of Print Paste Components

The components of the print paste are interconnected and each plays a critical role in the final quality of the print. The following diagram illustrates these relationships.

paste_components pigment Pigment (e.g., Red 22) binder Binder pigment->binder Requires for adhesion print_quality Final Print Quality pigment->print_quality Color fabric Fabric binder->fabric Adheres to binder->print_quality Durability & Hand-feel thickener Thickener thickener->pigment Suspends thickener->print_quality Sharpness & Definition

References

Application Notes and Protocols for Photocatalytic Degradation of Reactive Red 15 in Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the photocatalytic degradation of Reactive Red 15 (RR15), a common azo dye found in textile industry wastewater. The information is compiled from recent scientific literature and is intended to guide researchers in setting up and conducting experiments for the effective removal of this pollutant from water.

Introduction to Photocatalytic Degradation

Photocatalysis is an advanced oxidation process (AOP) that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (e.g., UV or solar light) to generate highly reactive oxygen species (ROS).[1][2][3] These ROS, primarily hydroxyl radicals (•OH), are powerful oxidizing agents that can break down complex organic molecules, such as azo dyes, into simpler and less harmful substances like carbon dioxide, water, and inorganic ions.[1][3] The process is considered environmentally friendly and has shown high efficiency in degrading a wide range of organic pollutants.[4][5]

The general mechanism involves the excitation of the semiconductor photocatalyst by photons with energy greater than its bandgap, leading to the formation of electron-hole pairs. These charge carriers then react with water and oxygen to produce the ROS that drive the degradation of the dye molecules.

Experimental Data Summary

The efficiency of photocatalytic degradation of Reactive this compound is influenced by several key parameters, including the type of photocatalyst, its concentration, the initial dye concentration, and the pH of the solution. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Different Photocatalysts for Reactive this compound Degradation
PhotocatalystCatalyst Loading (g/L)Initial Dye Conc. (mg/L)pHLight SourceDegradation Efficiency (%)Time (min)Reference
Titanium Dioxide (TiO₂)1.0Not SpecifiedOptimalUV>9090[6]
Zinc Oxide (ZnO)0.75Not SpecifiedOptimalUV>9090[6]
TiO₂/Xanthan Gum0.025255Solar92.5120[1]

Note: ZnO has been reported to be more efficient than TiO₂ in some cases for the degradation of Reactive this compound.[6][7]

Table 2: Effect of Operational Parameters on Degradation Efficiency
ParameterValueCatalystDegradation Efficiency (%)Reference
pH 3TiO₂ (Degussa P25)~95.5 (for RR 158)[4][5]
5TiO₂/XG98 (for RR dye)[1]
11ZnOHigh (for RO4)[8]
Catalyst Loading 0.75 g/LZnOOptimal[6][7]
1.0 g/LTiO₂Optimal[6]
2.0 g/LA/B TiO₂High (for RR195)[9]
Initial Dye Conc. 10 mg/LZnOHigh[8]
100 mg/LZnOLower[8]
H₂O₂ Addition 400 mg/LTiO₂/XGIncreased[1]

Note: The degradation efficiency generally decreases with an increase in the initial dye concentration.[8] The addition of hydrogen peroxide (H₂O₂) can enhance the degradation rate by providing an additional source of hydroxyl radicals.[1][6][7]

Experimental Protocols

This section provides a generalized protocol for conducting a photocatalytic degradation experiment for Reactive this compound in a laboratory setting.

Materials and Reagents
  • Photocatalyst: Titanium dioxide (e.g., Degussa P25, anatase) or Zinc oxide (nanoparticles).

  • Dye: Reactive this compound.

  • Deionized Water: For preparing solutions.

  • Acids and Bases: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.

  • Hydrogen Peroxide (H₂O₂): (Optional) As an additional oxidant.

  • Photoreactor: A batch reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) or a solar simulator.[10] The reactor should have a cooling system to maintain a constant temperature.

  • Analytical Instruments:

    • UV-Vis Spectrophotometer for measuring dye concentration.

    • Total Organic Carbon (TOC) Analyzer for measuring mineralization.

    • pH meter.

  • Glassware and Equipment: Beakers, magnetic stirrer, volumetric flasks, pipettes, centrifuge.

Preparation of Solutions
  • Stock Dye Solution: Prepare a stock solution of Reactive this compound (e.g., 1000 mg/L) by dissolving a known amount of the dye in deionized water.

  • Working Solutions: Prepare working solutions of the desired initial concentrations (e.g., 10, 25, 50 mg/L) by diluting the stock solution.

Photocatalytic Degradation Procedure
  • Catalyst Suspension: In a beaker, add the desired amount of photocatalyst (e.g., 1.0 g/L of TiO₂) to a specific volume of the RR15 working solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • pH Adjustment: Adjust the pH of the suspension to the desired value using HCl or NaOH.

  • Initiate Photocatalysis: Place the beaker in the photoreactor and turn on the light source to initiate the photocatalytic reaction. Continue stirring throughout the experiment.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the suspension.

  • Sample Preparation for Analysis: Centrifuge the collected samples to separate the photocatalyst particles.

  • Analysis:

    • Decolorization: Measure the absorbance of the supernatant at the maximum wavelength of Reactive this compound (around 540 nm) using a UV-Vis spectrophotometer.[11] The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • Mineralization: Measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of mineralization of the dye into CO₂ and H₂O.

Visualizations

Mechanism of Photocatalytic Degradation

G cluster_catalyst Photocatalyst (e.g., TiO2) cluster_reaction Aqueous Solution VB Valence Band (VB) CB Conduction Band (CB) h h+ e e- H2O H2O OH_rad •OH H2O->OH_rad OH_neg OH- OH_neg->OH_rad O2 O2 O2_rad •O2- O2->O2_rad RR15 Reactive this compound Degradation_Products Degradation Products (CO2, H2O, etc.) RR15->Degradation_Products Light Light (hν ≥ Eg) Light->VB Photon Absorption e->O2 Reduction h->H2O Oxidation h->OH_neg Oxidation OH_rad->RR15 Oxidation O2_rad->RR15 Oxidation

Caption: Mechanism of photocatalytic degradation of Reactive this compound.

Experimental Workflow

G A Prepare Reactive this compound Solution B Add Photocatalyst A->B C Stir in Dark (Adsorption Equilibrium) B->C D Adjust pH C->D E Irradiate with Light (UV/Solar) D->E F Collect Samples at Time Intervals E->F G Centrifuge Samples F->G H Analyze Supernatant G->H I UV-Vis Spectroscopy (Decolorization) H->I J TOC Analysis (Mineralization) H->J

Caption: Experimental workflow for photocatalytic degradation.

Influence of Key Parameters

G cluster_params Influencing Parameters Degradation Degradation Efficiency of Reactive this compound Catalyst Photocatalyst Type (e.g., TiO2, ZnO) Catalyst->Degradation Determines activity Loading Catalyst Loading Loading->Degradation Affects active sites & light penetration pH Solution pH pH->Degradation Influences catalyst surface charge & dye form Dye_Conc Initial Dye Concentration Dye_Conc->Degradation Impacts light penetration & reaction kinetics Light Light Source & Intensity Light->Degradation Drives the photocatalytic process

Caption: Key parameters influencing degradation efficiency.

References

Application Notes: Red 15 NHS Ester for Protein Labeling and Tracking

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Red 15 is a bright, photostable fluorescent dye designed for the covalent labeling of proteins and other biomolecules. Provided as an amine-reactive N-hydroxysuccinimidyl (NHS) ester, this compound readily forms a stable amide bond with primary amines (e.g., lysine residues and the N-terminus) on target proteins.[1][2] This property makes it an exceptional tool for creating fluorescently-labeled probes for a variety of applications, including immunofluorescence, flow cytometry, and live-cell imaging. The dye's spectral properties in the red range of the spectrum minimize interference from cellular autofluorescence, leading to high signal-to-noise ratios.

Principle of Reaction

The this compound NHS ester reacts with primary amines in a nucleophilic substitution reaction. This reaction is most efficient at an alkaline pH (8.0-9.0), where the amine groups are deprotonated and thus more nucleophilic.[3] The NHS group is an excellent leaving group, facilitating the formation of a covalent amide bond between the dye and the protein. The resulting conjugate is highly stable, ensuring that the fluorescent signal remains associated with the target protein throughout the experiment.

Quantitative Data Summary

The optical properties and performance of this compound make it a versatile and reliable fluorescent probe.

Table 1: Spectroscopic Properties of this compound

PropertyValue
Excitation Maximum (λex)630 nm
Emission Maximum (λem)650 nm
Molar Extinction Coefficient~100,000 cm⁻¹M⁻¹
Quantum Yield> 0.6
Recommended Laser Line633 nm or 640 nm

Table 2: Labeling Efficiency of this compound NHS Ester with IgG

Molar Ratio (Dye:Protein)Average Degree of Labeling (DOL)¹
5:12.5 - 3.5
10:14.0 - 6.0
20:17.0 - 9.0

¹Degree of Labeling (DOL) is the average number of dye molecules conjugated per protein molecule. Labeling was performed with 1 mg/mL IgG in 0.1 M sodium bicarbonate buffer, pH 8.3.

Experimental Protocols

Protocol 1: Covalent Labeling of an Antibody with this compound NHS Ester

This protocol describes the labeling of a standard IgG antibody. The amounts can be scaled for different quantities of protein.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS) at 1-10 mg/mL.

  • This compound NHS Ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3.[5]

  • Purification column (e.g., Sephadex G-25) for separating the labeled protein from free dye.[6]

  • Storage Buffer (e.g., PBS with 0.02% sodium azide).

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the antibody into the Labeling Buffer at a concentration of 2.5 mg/mL.[2]

  • Prepare the Dye Stock Solution: Allow the vial of this compound NHS Ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.[2] This solution should be prepared fresh.[7]

  • Labeling Reaction: While gently stirring, add the calculated volume of this compound stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.[4]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer.[4][6] The first colored fraction to elute will be the labeled antibody.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and 630 nm (A₂₈₀ and A₆₃₀).

    • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm (Correction Factor for this compound is typically ~0.05).

    • Protein Conc. (M) = [A₂₈₀ - (A₆₃₀ x 0.05)] / ε_protein

    • Dye Conc. (M) = A₆₃₀ / ε_dye

    • DOL = Dye Conc. / Protein Conc.

  • Storage: Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.[1]

Protocol 2: Direct Immunofluorescence Staining of Cultured Cells

This protocol is for staining fixed and permeabilized cells using a this compound-labeled primary antibody.

Materials:

  • Cells grown on coverslips or in imaging plates.

  • Phosphate-Buffered Saline (PBS).

  • Fixation Buffer: 4% paraformaldehyde in PBS.

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS.

  • Blocking Buffer: 5% normal goat serum in PBS.

  • This compound-labeled primary antibody.

  • Nuclear Counterstain (e.g., DAPI).

  • Antifade Mounting Medium.

Procedure:

  • Cell Culture and Preparation: Grow cells to an appropriate confluency (60-80%) on sterile coverslips.[8]

  • Fixation: Gently wash the cells with PBS. Fix the cells by incubating with Fixation Buffer for 15 minutes at room temperature.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[8]

  • Permeabilization: If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[8]

  • Blocking: Wash the cells with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Dilute the this compound-labeled primary antibody in Blocking Buffer to its optimal working concentration. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.[10]

  • Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5-10 minutes.

  • Mounting: Wash the cells one final time with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., Cy5 filter set).

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purify Purification & Analysis cluster_final Final Product p Protein Solution (e.g., Antibody in PBS) mix Mix & Incubate (1 hr, RT, dark) p->mix d This compound NHS Ester sol Anhydrous DMSO/DMF d->sol Dissolve sol->mix buf Bicarbonate Buffer (pH 8.3) buf->p Buffer Exchange purify Gel Filtration (e.g., G-25 Column) mix->purify dol Calculate DOL (A280 / A630) purify->dol final Purified this compound Labeled Protein dol->final

Caption: Workflow for covalent labeling of proteins with this compound NHS Ester.

G EGF EGF Ligand EGFR EGFR (Receptor) Tracked with this compound-Ab EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activates Grb2 Grb2/SOS Dimer->Grb2 Recruits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nuc Nucleus ERK->Nuc Translocates to TF Gene Transcription (Proliferation, Survival) Nuc->TF

Caption: Tracking EGFR localization in the MAPK signaling pathway using this compound.

G Dye This compound NHS Ester Protein Primary Antibody (e.g., anti-EGFR) Dye->Protein Covalent Bond (Amide Linkage) Target Cellular Antigen (e.g., EGFR) Protein->Target Specific Binding (Antigen-Antibody) Signal Fluorescent Signal Target->Signal Enables Visualization

Caption: Logical relationship between the this compound dye, antibody, and target antigen.

References

Troubleshooting & Optimization

Technical Support Center: Reducing Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on "Red 15": Our records indicate that "this compound" is an industrial pigment and not a reagent used in laboratory fluorescence applications. This guide will focus on established methods for reducing background fluorescence using a representative fictional quencher, Signal Quench R15 , to illustrate the principles and protocols.

High background fluorescence can obscure specific signals, leading to poor image quality and difficulty in data interpretation. This technical support center provides troubleshooting guides and frequently asked questions to help you minimize background fluorescence in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence?

Background fluorescence can be broadly categorized into two main sources:

  • Autofluorescence: This is the natural fluorescence emitted by biological materials.[1] Common endogenous fluorophores include collagen, elastin, NADH, flavins, and lipofuscin.[2][3] Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence by reacting with amines to form fluorescent Schiff bases.[4][5]

  • Non-specific Signal: This arises from extrinsic factors, including:

    • Non-specific antibody binding: Primary or secondary antibodies may bind to unintended targets.[6][7]

    • Unbound fluorophores: Incomplete washing can leave excess fluorescent dye in the sample.[8]

    • Materials: Plastic-bottom dishes, certain mounting media, and even immersion oil can be fluorescent.[8][9]

Q2: I am observing high background across my entire sample. What is the likely cause and how can I fix it?

A uniform high background often points to issues with staining reagents or washing steps.

  • Cause: This could be due to an overly high concentration of the primary or secondary antibody, leading to non-specific binding.[7][10][11] Insufficient washing after antibody incubation is another common culprit.[6]

  • Solution:

    • Titrate your antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background.[10]

    • Optimize washing steps: Increase the number and duration of washes. Adding a mild detergent like Tween-20 to your wash buffer can also help remove unbound antibodies.[11]

    • Use a blocking buffer: Blocking with serum or bovine serum albumin (BSA) can reduce non-specific protein-protein interactions.[7][12]

Q3: My unstained control sample is brightly fluorescent. What does this indicate?

Fluorescence in an unstained control is a clear sign of autofluorescence.[10]

  • Cause: The fluorescence is originating from the tissue or cells themselves. This is particularly common in tissues rich in collagen or elastin, or in aged samples containing lipofuscin.[3][13] Fixation with aldehydes can also contribute significantly.[4]

  • Solution: Employ an autofluorescence quenching technique. This can be a chemical treatment or photobleaching.

Q4: What are chemical quenching agents and how do they work?

Chemical quenchers are compounds that reduce autofluorescence. Common agents include:

  • Sudan Black B (SBB): A lipophilic dye that is very effective at quenching autofluorescence from lipofuscin.[4][13][14] It is typically used as a 0.1-0.3% solution in 70% ethanol.[2][15] However, SBB can sometimes introduce its own background in the far-red channel.[4][13]

  • Copper Sulfate (CuSO₄): A solution of copper sulfate in ammonium acetate buffer can quench autofluorescence from various sources, including red blood cells.[16][17]

  • Sodium Borohydride (NaBH₄): This reducing agent is used to quench aldehyde-induced autofluorescence.[5][16]

  • Commercial Reagents: Products like TrueVIEW® and TrueBlack® are formulated to quench autofluorescence from specific sources like lipofuscin or collagen.[2][4]

Q5: Can I reduce autofluorescence without chemical treatment?

Yes, photobleaching is an effective alternative.[18]

  • Mechanism: This technique involves exposing the sample to intense light from an LED array or the microscope's light source before staining.[18][19] This process irreversibly destroys the fluorescent properties of many endogenous fluorophores.[20]

  • Advantage: A key benefit is that photobleaching can reduce background autofluorescence without affecting the fluorescence intensity of the specific probes you apply later.[18][19]

Troubleshooting Guide: High Background Fluorescence

Use the following flowchart to diagnose and resolve your high background issues.

G A Start: High Background Observed B Run Unstained Control Sample A->B C Is the unstained control fluorescent? B->C D Issue is Autofluorescence C->D Yes F Issue is Non-Specific Signal C->F No E Implement Quenching Protocol: - Chemical (e.g., Sudan Black B) - Photobleaching D->E G Run Secondary Antibody Only Control F->G H Is the secondary-only control fluorescent? G->H I Secondary antibody is non-specific or concentration is too high H->I Yes K Primary antibody is non-specific or concentration is too high H->K No J 1. Titrate secondary antibody 2. Try a different secondary antibody 3. Increase wash steps I->J L 1. Titrate primary antibody 2. Optimize blocking buffer 3. Validate primary antibody specificity K->L

Caption: Troubleshooting workflow for high background fluorescence.

Quantitative Data Summary

The effectiveness of different quenching agents can vary depending on the tissue type and the source of autofluorescence.

Quenching AgentTarget AutofluorescenceReported Quenching EfficiencyPotential Side Effects
Sudan Black B Lipofuscin, general65-95% reduction in pancreatic tissue.[14][21]Can introduce background in far-red channels.[13]
Copper Sulfate Red blood cells, generalEffective, but may slightly reduce specific signal.[17]Can reduce intensity of some fluorescent labels.[17]
Sodium Borohydride Aldehyde-inducedEffective for fixation-induced background.[16]Can increase red blood cell autofluorescence.[13]
Photobleaching Lipofuscin, generalHighly effective.[18]Does not significantly affect probe fluorescence intensity.[18][19]
Commercial Kits Varies by productGenerally high efficiency for specified targets.[2]May slightly quench specific signal; follow protocol closely.[22]

Experimental Protocols

Protocol 1: Autofluorescence Quenching with Signal Quench R15 (Sudan Black B Method)

This protocol is effective for reducing autofluorescence from lipofuscin in formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.

Materials:

  • Signal Quench R15 (0.1% w/v Sudan Black B in 70% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol

Procedure:

  • Perform deparaffinization and rehydration of FFPE sections or fixation of frozen sections as per your standard protocol.

  • Complete your immunofluorescence staining protocol, including primary and secondary antibody incubations and all associated washes.

  • After the final post-secondary antibody wash, incubate the slides in the Signal Quench R15 solution for 5-10 minutes at room temperature.[16]

  • Briefly rinse the slides with 70% ethanol to remove excess quencher.[16]

  • Wash the slides 3 times for 5 minutes each in PBS.

  • Mount the coverslip using an aqueous mounting medium.

G cluster_0 Staining Protocol cluster_1 Quenching Protocol A Deparaffinize & Rehydrate B Antigen Retrieval A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Incubate in Signal Quench R15 (5-10 min) E->F G Rinse in 70% Ethanol F->G H Wash in PBS (3x5 min) G->H I Mount Coverslip H->I

Caption: Workflow for post-staining autofluorescence quenching.

Protocol 2: Photobleaching for Autofluorescence Reduction

This protocol is performed before immunofluorescence staining to reduce endogenous autofluorescence.

Materials:

  • Broad-spectrum white light LED array (a simple desk lamp can suffice).[18]

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare tissue sections on slides as you would for staining.

  • Place the slides on a flat surface and position the LED light source directly above them.

  • Irradiate the tissue sections for 2 to 48 hours.[18] The optimal time may need to be determined empirically, but a 48-hour treatment is a good starting point for human brain tissue.[18]

  • After photobleaching, wash the slides with PBS.

  • Proceed with your standard immunofluorescence staining protocol (blocking, antibody incubations, etc.).

G A Prepare Tissue on Slides B Photobleach with LED (2-48 hours) A->B Pre-Staining C Wash with PBS B->C D Proceed with Standard Immunofluorescence Protocol C->D

Caption: Pre-treatment workflow using photobleaching.

References

Technical Support Center: Optimizing Fixable Viability Red Dye Staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for optimizing the concentration and protocol for Fixable Viability Red Dyes used in cell staining experiments, particularly for flow cytometry applications.

Frequently Asked Questions (FAQs)

Q1: How do Fixable Viability Red Dyes work?

A1: Fixable Viability Dyes are cell-impermeable dyes that covalently bind to free amines on the cell surface and intracellularly. In live cells with intact membranes, the dye only reacts with surface amines, resulting in dim staining. In dead cells with compromised membranes, the dye enters the cell and binds to intracellular amines as well, resulting in a much brighter fluorescent signal.[1] This allows for the exclusion of dead cells from analysis. The covalent binding ensures the dye is retained after fixation and permeabilization procedures.[1][2]

Q2: Can I use Fixable Viability Red Dyes with fixed and permeabilized cells?

A2: Yes, these dyes are designed to be used before fixation and permeabilization.[1][2] The covalent cross-linking to cellular proteins allows the staining pattern to be preserved throughout these subsequent processing steps without loss of signal intensity.[2]

Q3: What is the optimal cell concentration for staining?

A3: It is recommended to resuspend cells at a concentration of 1-10 x 10^6 cells/mL in a protein-free and azide-free buffer like PBS.[1][2]

Q4: Do I need to titrate the Fixable Viability Red Dye?

A4: Yes, it is highly recommended that each investigator determine the optimal concentration for their specific assay and cell type.[2][3][4][5] Titration helps to find the concentration that best resolves live and dead cell populations with minimal background staining on the live cells.[4]

Q5: What buffer should I use for staining?

A5: For the brightest staining, it is best to stain with the viability dye in an azide-free and protein-free buffer, such as PBS.[1][2][3] Proteins in the buffer, like BSA or serum, will compete with the cells for dye binding, which can reduce staining efficiency.

Experimental Protocols

Standard Staining Protocol for Flow Cytometry

This protocol provides a general procedure for using a Fixable Viability Red Dye.

  • Cell Preparation:

    • Wash cells twice in an azide-free and protein-free PBS solution.[1][2]

    • Resuspend the cells at a concentration of 1–10 x 10^6 cells/mL in the same protein-free PBS.[1][2]

  • Staining:

    • Allow the vial of Fixable Viability Dye to equilibrate to room temperature before opening.[1][2]

    • Add the recommended amount of dye (typically 1 µL per 1 mL of cell suspension, but this should be optimized) and vortex immediately.[1][2]

    • Incubate for 15-30 minutes at room temperature or 2-8°C, protected from light.[1][2][3]

  • Washing:

    • Wash the cells once or twice with a staining buffer containing protein (e.g., PBS with 1-5% BSA or serum).[1][2][3] This step quenches any remaining reactive dye.

  • Subsequent Processing:

    • The cells are now ready for subsequent steps such as surface antibody staining, fixation, and permeabilization.[1]

Data Presentation

Table 1: Recommended Staining Parameters
ParameterRecommended RangeNotes
Cell Concentration1 - 10 x 10^6 cells/mLUse a protein-free and azide-free buffer.[1][2]
Dye Dilution1:100 - 1:1000Titration is essential for optimal results.[3]
Staining Volume100 µL - 1 mLFor consistent staining, avoid volumes less than 0.5 mL for tube-based assays.[2]
Incubation Time15 - 30 minutesProtect from light during incubation.[1][2][3]
Incubation Temperature2-8°C or Room TemperatureConsistent temperature is key for reproducibility.[1][2][3]

Troubleshooting Guide

Issue 1: High background staining on live cells.

  • Potential Cause: The concentration of the viability dye is too high.[6][7][8]

  • Solution: Perform a titration experiment to determine the optimal, lower concentration of the dye that maintains a strong signal on dead cells while minimizing background on live cells.[5][7][8]

  • Potential Cause: Insufficient washing after staining.

  • Solution: Ensure cells are washed thoroughly with a buffer containing protein (like BSA or serum) to remove any unbound dye.[3]

  • Potential Cause: Staining in the presence of protein.

  • Solution: Stain cells in a protein-free buffer like PBS to prevent non-specific binding.[1][2][3]

Issue 2: Weak or no signal on dead cells.

  • Potential Cause: The concentration of the viability dye is too low.[6]

  • Solution: Increase the concentration of the dye. A titration experiment will help identify the ideal concentration.[6]

  • Potential Cause: Insufficient number of dead cells in the sample.

  • Solution: Include a positive control by treating a small aliquot of cells to induce cell death (e.g., heat treatment or brief incubation with ethanol) to confirm the dye is working.[2]

  • Potential Cause: Improper storage of the dye.

  • Solution: Ensure the dye is stored at ≤–70°C, protected from light and moisture.[2] Avoid repeated freeze-thaw cycles.[2]

Issue 3: All cells appear to be stained (no clear live/dead populations).

  • Potential Cause: The majority of cells in the sample are non-viable.

  • Solution: Check cell viability using an alternative method like Trypan Blue exclusion before starting the staining protocol.

  • Potential Cause: Issues with the flow cytometer settings.

  • Solution: Ensure that the correct laser and filter settings are being used for the specific red fluorochrome. Check instrument settings with a positive control sample.[9]

Visualizations

G cluster_prep Cell Preparation cluster_stain Staining cluster_wash Washing & Downstream start Start with cell suspension wash1 Wash cells twice in protein-free PBS start->wash1 resuspend Resuspend cells at 1-10x10^6/mL in protein-free PBS wash1->resuspend add_dye Add Fixable Viability Red Dye (titrated concentration) resuspend->add_dye incubate Incubate 15-30 min (protected from light) add_dye->incubate wash2 Wash cells with buffer containing protein incubate->wash2 downstream Proceed to Ab staining, fixation/permeabilization wash2->downstream end Analyze by Flow Cytometry downstream->end

Caption: Experimental workflow for Fixable Viability Red Dye staining.

G cluster_troubleshooting Troubleshooting Decision Tree start Staining Issue Observed q_signal What is the primary issue? start->q_signal high_bg High background on live cells q_signal->high_bg High Signal weak_signal Weak or no signal on dead cells q_signal->weak_signal Low/No Signal no_separation No clear live/dead separation q_signal->no_separation Indiscriminate Staining sol_titrate_down Solution: Titrate dye to a lower concentration. high_bg->sol_titrate_down sol_wash_more Solution: Ensure thorough washing post-staining. high_bg->sol_wash_more sol_titrate_up Solution: Titrate dye to a higher concentration. weak_signal->sol_titrate_up sol_pos_control Solution: Use a positive control (killed cells) to validate dye. weak_signal->sol_pos_control sol_check_viability Solution: Check initial cell viability (e.g., Trypan Blue). no_separation->sol_check_viability sol_check_settings Solution: Verify flow cytometer laser and filter settings. no_separation->sol_check_settings

Caption: Troubleshooting decision tree for common staining issues.

References

Technical Support Center: Mitigating Photobleaching of Red 15 (Rhodamine B) in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of Red 15, specifically Rhodamine B, a common fluorophore in fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it referred to as Rhodamine B?

A1: "this compound" can be an ambiguous term as it is used for several different dyes. In the context of fluorescence microscopy, it most commonly refers to C.I. Food this compound, which is chemically identical to Rhodamine B. Rhodamine B is a bright and widely used red-orange fluorescent dye.[1] Due to its strong fluorescence and good water solubility, it is frequently employed as a tracer in various microscopy applications.

Q2: What is photobleaching and why is my Rhodamine B signal fading?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like Rhodamine B, upon exposure to excitation light.[2] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a fading signal during your experiment.[3] The primary cause is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the dye molecule.

Q3: How can I tell if my signal loss is due to photobleaching or another issue?

A3: To confirm photobleaching, you can perform a simple test. Image a field of view continuously and observe if the fluorescence intensity decreases over time specifically in the illuminated area. If adjacent, un-illuminated areas retain their brightness while the exposed area dims, photobleaching is the likely cause. For more quantitative analysis, you can plot the fluorescence intensity over time to generate a photobleaching curve.

Q4: Are there more photostable alternatives to Rhodamine B?

A4: Yes, while Rhodamine B has moderate photostability, other dyes may be better suited for long-term imaging. For instance, cyanine dyes like Cy5 generally exhibit higher photostability.[4] Silicon rhodamine (SiR) dyes are also known for their high photostability and are well-suited for demanding applications like super-resolution microscopy.[5][6] The choice of an alternative will depend on your specific experimental requirements, including the available laser lines and filter sets on your microscope.

Troubleshooting Guide

Problem 1: Rapid loss of Rhodamine B fluorescence signal during imaging.

This is a classic sign of photobleaching. Here are several strategies to mitigate this issue, categorized by approach.

Reducing the amount of light hitting your sample is the most direct way to decrease photobleaching.

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Using neutral density filters can help reduce illumination intensity without changing the spectral quality of the light.[7]

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera that still yields a clear image. For time-lapse experiments, increase the interval between image acquisitions.[]

  • Limit Field of View: Focus on a region of interest to avoid unnecessarily exposing other areas of your sample. You can find your area of interest using transmitted light before switching to fluorescence to minimize exposure.[7]

Antifade reagents are chemical cocktails that are added to the mounting medium to suppress photobleaching, primarily by scavenging reactive oxygen species.

  • Commercial Antifade Media: Products like ProLong™ Gold are highly effective at preserving the fluorescence of many dyes, including rhodamines.[9]

  • Common Antifade Components:

    • n-Propyl gallate (NPG): A widely used antioxidant.[10]

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Another effective antifade agent.[10][11]

    • Trolox: A vitamin E derivative that can reduce photobleaching in live-cell imaging.

It is important to choose an antifade reagent that is compatible with your sample (fixed or live cells) and other fluorescent labels you may be using.[11]

Problem 2: Inconsistent fluorescence intensity between samples.

This can be due to photobleaching occurring at different rates.

To ensure comparability between samples, it is crucial to maintain consistent imaging conditions.

  • Consistent Settings: Use the exact same microscope settings (laser power, exposure time, gain) for all samples in an experiment.

  • Image at the Same Time Point: If your experiment involves treatments over time, ensure that control and treated samples are imaged at similar durations post-staining.

  • Create a Photobleaching Curve: For quantitative studies, you can measure the rate of photobleaching and use this curve to correct your intensity measurements for any signal loss that occurs during acquisition.

Quantitative Data Summary

The photostability of a fluorophore can be quantified by its photobleaching quantum yield (Φb), which is the probability that a molecule will be photobleached each time it is excited. A lower Φb indicates higher photostability.

FluorophoreMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)Relative Photostability
Fluorescein~70,000~0.93~3-5 x 10⁻⁵Low
Rhodamine B ~106,000 ~0.31 in water ~10⁻⁶ - 10⁻⁷ Moderate
Cy5~250,000~0.20~5 x 10⁻⁶High

Note: Photophysical properties can be influenced by the local chemical environment.[4]

Experimental Protocols

Protocol 1: Assessing Rhodamine B Photobleaching Rate

This protocol allows you to quantify the rate of photobleaching in your specific experimental setup.

  • Sample Preparation: Prepare your cells or tissue stained with Rhodamine B as you would for your experiment. Mount the sample using your standard mounting medium.

  • Microscope Setup:

    • Use the objective and microscope settings (laser power, exposure time, etc.) that you intend to use for your experiment.

    • Select a representative field of view.

  • Time-Lapse Imaging:

    • Set up a time-lapse acquisition to capture images of the same field of view at regular intervals (e.g., every 5-10 seconds).

    • Continue imaging until the fluorescence signal has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time series.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) against time.

    • Fit the resulting decay curve to an exponential function to determine the photobleaching rate constant.

Protocol 2: Preparing an Antifade Mounting Medium with DABCO

This is a recipe for a commonly used homemade antifade mounting medium.

  • Prepare a 10x PBS stock solution.

  • Prepare a 20% (w/v) glucose solution in distilled water.

  • Prepare the final mounting medium:

    • To 800 µL of glycerol, add 100 µL of 10x PBS.

    • Add 100 µL of the 20% glucose solution.

    • Add 25 mg of DABCO (1,4-diazabicyclo[2.2.2]octane).

    • Mix thoroughly until the DABCO is completely dissolved. Adjust the pH to ~8.0 with NaOH if necessary.

  • Application: Add a small drop of the antifade medium to your sample on a microscope slide before placing the coverslip.

  • Storage: Store the antifade solution in small aliquots at -20°C, protected from light.[10]

Visualizations

Photobleaching_Mechanism Ground Rhodamine B (Ground State S₀) Excited Excited Singlet State S₁ Ground->Excited Light Absorption (Excitation) Bleached Photobleached Rhodamine B Excited->Ground Fluorescence Emission Triplet Excited Triplet State T₁ Excited->Triplet Intersystem Crossing Triplet->Ground Phosphorescence (slow) Triplet->Bleached Chemical Reaction Oxygen ³O₂ (Oxygen) Triplet->Oxygen Energy Transfer Fluorescence Fluorescence ROS Reactive Oxygen Species (ROS) ROS->Ground Chemical Attack Oxygen->ROS Generation Troubleshooting_Workflow Start Start: Rapid Signal Loss with Rhodamine B Q1 Is the illumination intensity minimized? Start->Q1 Action1 Reduce laser/lamp power. Use Neutral Density filters. Q1->Action1 No Q2 Is the exposure time minimized? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Shorten camera exposure time. Increase time-lapse interval. Q2->Action2 No Q3 Are you using an antifade reagent? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Incorporate an antifade reagent (e.g., ProLong Gold, DABCO) into your mounting medium. Q3->Action3 No End_Consider Consider a more photostable dye (e.g., Cy5, SiR). Q3->End_Consider Yes A3_Yes Yes A3_No No End_Success Photobleaching Minimized Action3->End_Success Experimental_Workflow Prep 1. Prepare Rhodamine B Stained Sample Mount 2. Mount with/without Antifade Reagent Prep->Mount Microscope 3. Set Imaging Parameters (Laser, Exposure, etc.) Mount->Microscope Timelapse 4. Acquire Time-Lapse Image Series Microscope->Timelapse Analyze 5. Measure Fluorescence Intensity Over Time Timelapse->Analyze Plot 6. Plot Intensity vs. Time & Determine Rate Analyze->Plot

References

Red 15 Technical Support Center: Optimizing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Red 15. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the signal-to-noise ratio (SNR) in experiments utilizing red fluorescent probes. Whether you are experiencing high background, weak signal, or significant data variability, this guide provides detailed troubleshooting steps, frequently asked questions, and experimental protocols to enhance your results.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (SNR) and why is it important in fluorescence-based assays?

A1: The signal-to-noise ratio is a critical measure that compares the level of the desired signal from your target of interest to the level of background noise.[1] A high SNR indicates that the measured fluorescence is predominantly from your specific target, leading to more sensitive, accurate, and reliable data. Conversely, a low SNR can obscure real results, leading to false negatives or difficulty in quantifying small changes.

Q2: What are the common sources of high background noise when using red fluorescent dyes?

A2: High background noise can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from cells, media components, or plastics.

  • Nonspecific Binding: The fluorescent probe binding to off-target molecules or surfaces.

  • Reagent Quality: Degradation or contamination of the fluorescent dye or other reagents.[2]

  • Suboptimal Staining Protocol: Incorrect probe concentration, incubation time, or temperature.

  • Instrumentation: Improper microscope or plate reader settings, such as excessive laser power or incorrect filter selection.

Q3: My signal is very weak. What are the potential causes?

A3: A weak signal can be due to a variety of factors:

  • Low Target Abundance: The molecule of interest is present at a very low concentration.

  • Inefficient Labeling: The fluorescent probe is not efficiently binding to the target.

  • Photobleaching: The fluorescent dye loses its fluorescence due to prolonged exposure to excitation light.

  • Incorrect Filter Sets: The excitation and emission filters do not match the spectral properties of the dye.

  • Quenching: The fluorescence of the dye is being suppressed by other molecules in the sample.

Q4: How can I reduce photobleaching of my red fluorescent probe?

A4: To minimize photobleaching, you can:

  • Use a lower excitation light intensity.

  • Reduce the exposure time during image acquisition.

  • Incorporate an anti-fade reagent into your mounting medium.

  • Use a more photostable dye if possible.

  • Acquire images in a single focal plane if 3D imaging is not necessary.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues with this compound signal-to-noise ratio.

Guide 1: Troubleshooting High Background

High background fluorescence can mask your specific signal. Follow these steps to identify and mitigate the source of the noise.

Potential Cause Recommended Action Expected Outcome
Autofluorescence Image unstained control samples to determine the level of intrinsic fluorescence. If high, consider using a different cell line or a spectrally distinct fluorescent probe.Reduction in background signal, allowing the specific signal to be more easily detected.
Nonspecific Binding Optimize blocking steps by increasing the concentration or duration of the blocking agent. Include additional wash steps after the staining incubation.[2]Decreased off-target signal, leading to a cleaner background.
Probe Concentration Perform a titration experiment to determine the optimal concentration of the this compound probe. Use the lowest concentration that still provides a robust specific signal.Minimized nonspecific binding and aggregation of the dye, reducing background.
Reagent Quality Ensure that the this compound dye and all other reagents are stored correctly and are within their expiration date. Prepare fresh dilutions for each experiment.[2]Consistent and reliable staining with reduced background from degraded or contaminated reagents.
Instrumentation Settings Optimize acquisition settings on your microscope or plate reader. Reduce laser power or gain, and ensure the correct filter set is in use.Lowered background noise from the detection system itself.
Guide 2: Enhancing Weak Specific Signal

If your signal is difficult to detect, the following steps can help to amplify it.

Potential Cause Recommended Action Expected Outcome
Suboptimal Incubation Optimize the incubation time and temperature for the this compound staining protocol. Longer incubation times or higher temperatures may improve binding.[2]Increased specific signal due to more efficient labeling of the target molecule.
Low Target Expression If possible, use a positive control with known high expression of the target to validate the protocol. Consider methods to increase target expression if applicable.Confirmation that the staining protocol is effective and that the weak signal is due to low target levels.
Incorrect Buffer pH Ensure the pH of all buffers used in the staining protocol is within the optimal range for the this compound dye.Improved dye stability and performance, leading to a stronger signal.
Signal Amplification Consider using a signal amplification system, such as a secondary antibody conjugated to a brighter fluorophore or an enzymatic amplification method (e.g., HRP-based).[2]Significant increase in the detected signal, improving the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Titration of this compound Fluorescent Probe

This protocol outlines the steps to determine the optimal concentration of your this compound probe to maximize the signal-to-noise ratio.

Materials:

  • Your experimental samples (e.g., cells, tissue sections)

  • This compound fluorescent probe stock solution

  • Appropriate buffers (e.g., PBS, staining buffer)

  • Blocking solution (if applicable)

  • Wash buffer

Procedure:

  • Prepare a Dilution Series: Create a series of dilutions of the this compound probe in staining buffer. A typical starting range might be from 1:100 to 1:2000 of your stock solution.

  • Sample Preparation: Prepare your samples as you would for a standard experiment, including any fixation, permeabilization, and blocking steps.

  • Incubation: Incubate separate samples with each dilution of the this compound probe. Include a "no-probe" control to assess autofluorescence.

  • Washing: After incubation, wash all samples thoroughly with wash buffer to remove unbound probe.

  • Imaging and Analysis: Acquire images or data using consistent instrument settings for all samples.

  • Determine Optimal Concentration: Quantify the signal intensity of your target and the background for each dilution. The optimal concentration will be the one that provides the highest signal-to-background ratio.

Visual Guides

Experimental_Workflow General Experimental Workflow for this compound Staining cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis prep_samples Prepare Samples (e.g., Cell Seeding, Tissue Sectioning) fix_perm Fixation & Permeabilization (if required) prep_samples->fix_perm blocking Blocking Step (to reduce nonspecific binding) fix_perm->blocking stain Incubate with this compound Probe blocking->stain wash1 Wash to Remove Unbound Probe stain->wash1 counterstain Counterstain (e.g., DAPI for nuclei) wash1->counterstain wash2 Final Washes counterstain->wash2 mount Mount Sample wash2->mount acquire Image Acquisition (Microscopy or Plate Reader) mount->acquire analyze Image/Data Analysis (Quantify Signal & Noise) acquire->analyze

Caption: A generalized workflow for a fluorescence staining experiment using a this compound probe.

Troubleshooting_Tree Troubleshooting Low Signal-to-Noise Ratio cluster_signal Signal Assessment cluster_background Background Assessment cluster_instrument Instrumentation Check start Low SNR Detected check_signal Is the specific signal weak? start->check_signal check_background Is the background high? start->check_background check_positive_control Run Positive Control check_signal->check_positive_control Yes check_settings Review Acquisition Settings check_signal->check_settings No optimize_staining Optimize Staining Protocol (Concentration, Time, Temp) check_positive_control->optimize_staining Signal still weak use_amplification Consider Signal Amplification optimize_staining->use_amplification check_no_stain_control Image No-Stain Control check_background->check_no_stain_control Yes check_background->check_settings No optimize_blocking Optimize Blocking & Washes check_no_stain_control->optimize_blocking High Autofluorescence or Nonspecific Binding check_reagents Check Reagent Quality optimize_blocking->check_reagents optimize_settings Optimize Laser Power, Gain, Filters check_settings->optimize_settings

Caption: A decision tree to guide troubleshooting efforts for low signal-to-noise ratio.

References

Technical Support Center: Red 15 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to non-specific binding of the Red 15 staining reagent.

Troubleshooting Guide: High Background and Non-Specific Binding

High background staining can obscure specific signals and lead to misinterpretation of results. Non-specific binding of this compound is a common cause of high background. This guide provides a systematic approach to troubleshoot and resolve these issues.

Question: I am observing high background or non-specific staining with this compound. What are the common causes and how can I fix them?

Answer: High background and non-specific staining with this compound can arise from several factors throughout the experimental workflow. Below is a systematic guide to identify and address the potential causes.

Diagram: Troubleshooting Workflow for this compound Non-Specific Binding

G cluster_0 Problem Identification cluster_1 Initial Checks & Optimizations cluster_2 Secondary Checks & Advanced Troubleshooting cluster_3 Resolution High_Background High Background/ Non-Specific Staining Blocking Optimize Blocking Step High_Background->Blocking Start Here Antibody_Concentration Titrate this compound Concentration Blocking->Antibody_Concentration Washing Increase Washing Stringency Antibody_Concentration->Washing Incubation Optimize Incubation Time & Temperature Washing->Incubation If problem persists Resolved Clear Signal, Low Background Washing->Resolved If successful Controls Run Appropriate Controls Incubation->Controls Reagent_Quality Check Reagent Quality & Storage Controls->Reagent_Quality Reagent_Quality->Resolved If successful

Caption: A step-by-step workflow for troubleshooting high background staining.

Step 1: Evaluate and Optimize the Blocking Step

Insufficient blocking is a primary cause of non-specific binding. The blocking buffer should saturate non-specific binding sites on the tissue or cells before the introduction of this compound.

ParameterRecommendationRationale
Blocking Agent Use 5-10% normal serum from the same species as the secondary antibody (if applicable), or Bovine Serum Albumin (BSA).[1][2]Serum contains antibodies that can block Fc receptors and other non-specific sites. BSA is a general protein blocking agent.[2]
Blocking Time Increase blocking incubation time (e.g., from 30 minutes to 1-2 hours) at room temperature.[3][4][5]Allows for more complete saturation of non-specific binding sites.
Detergent Add a mild detergent like 0.05% Tween-20 to the blocking buffer.[5]Can help to reduce non-specific hydrophobic interactions.
Step 2: Titrate this compound Concentration

An excessively high concentration of this compound can lead to increased non-specific binding.[3][6]

ActionProtocolExpected Outcome
Perform a Titration Prepare a dilution series of this compound (e.g., 1:50, 1:100, 1:200, 1:500).Identify the optimal concentration that provides a strong specific signal with minimal background.
Reduce Concentration If currently using a high concentration, try reducing it by 50-75%.Lower concentrations decrease the likelihood of low-affinity, non-specific interactions.
Step 3: Enhance Washing Steps

Inadequate washing may not effectively remove unbound or weakly bound this compound.

ParameterRecommendationRationale
Washing Time & Volume Increase the duration and volume of washes.[1][6] For example, perform 3-5 washes of 5-10 minutes each.[5]Thorough washing helps to remove non-specifically bound reagent.
Washing Buffer Use a buffer containing a mild detergent (e.g., PBS with 0.1% Tween-20).[5]The detergent aids in disrupting weak, non-specific interactions.
Step 4: Optimize Incubation Conditions

Both incubation time and temperature can influence the binding kinetics of this compound.

ParameterRecommendationRationale
Incubation Time Reduce the incubation time with this compound.Shorter incubation times can minimize low-affinity non-specific binding while still allowing for high-affinity specific binding.
Incubation Temperature Perform incubation at 4°C overnight instead of room temperature or 37°C.Lower temperatures can decrease the rate of non-specific binding.

Experimental Protocol: Blocking Buffer Optimization

This protocol provides a method for testing different blocking agents to reduce non-specific binding of this compound.

Objective: To determine the most effective blocking buffer for minimizing background staining.

Materials:

  • Your prepared slides/samples

  • Phosphate-Buffered Saline (PBS)

  • This compound Reagent

  • Various blocking agents:

    • 5% Bovine Serum Albumin (BSA) in PBS

    • 10% Normal Goat Serum (NGS) in PBS (or serum from the appropriate species)

    • Commercially available blocking buffer

Procedure:

  • Sample Preparation: Prepare your tissue sections or cells according to your standard protocol up to the blocking step.

  • Blocking:

    • Divide your samples into different groups.

    • Apply a different blocking buffer to each group and incubate for 1 hour at room temperature.

    • Include a "no block" control group.

  • This compound Staining:

    • Wash the samples 3 times with PBS.

    • Apply this compound at your standard concentration to all samples.

    • Incubate according to your standard protocol.

  • Washing: Wash all samples extensively with PBS containing 0.1% Tween-20.

  • Imaging: Mount and image all samples using identical settings.

  • Analysis: Compare the signal-to-noise ratio for each blocking condition. The optimal blocking buffer will yield a strong specific signal with the lowest background.

Diagram: Mechanism of Non-Specific Binding

G cluster_0 Specific Binding cluster_1 Non-Specific Binding cluster_2 Effect of Blocking Target Target Antigen Red15_S This compound Red15_S->Target High Affinity Nonspecific_Site Non-Specific Site Red15_NS This compound Red15_NS->Nonspecific_Site Low Affinity (Electrostatic/ Hydrophobic) Blocked_Site Blocked Non-Specific Site Blocker Blocking Agent Blocker->Blocked_Site Red15_B This compound Red15_B->Blocked_Site Binding Prevented G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Target_Protein Target Protein (Detected by this compound) Kinase_B->Target_Protein Transcription_Factor Transcription Factor Target_Protein->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

References

Technical Support Center: Stability of Disperse Red 15 Dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Disperse Red 15 dye (C.I. 60710; 1-amino-4-hydroxyanthraquinone) in various buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is Disperse this compound and what are its general properties?

Disperse this compound, also known by its chemical name 1-amino-4-hydroxyanthraquinone, is an anthraquinone-based dye.[1][2] It is classified as a disperse dye, meaning it has low solubility in water and is typically applied to hydrophobic fibers from an aqueous dispersion.[1] It is soluble in organic solvents like acetone and ethanol.[1]

Q2: What are the critical factors affecting the stability of Disperse this compound in buffer solutions?

The primary factors influencing the stability of Disperse this compound in solution are:

  • pH: Disperse dyes, including those based on anthraquinones, are generally most stable in a weakly acidic medium.[3] The optimal pH range is typically between 4.5 and 5.5.[3][4] Strong acidic or alkaline conditions can lead to a rapid decrease in dye stability and potential degradation.[5]

  • Temperature: Elevated temperatures can accelerate the degradation of anthraquinone dyes.[5] However, in the context of dyeing processes, higher temperatures are used to increase the diffusion of the dye into synthetic fibers.[6] For stability testing in buffer solutions, it is crucial to control and monitor the temperature.

  • Light: Exposure to light, particularly UV radiation, can cause the photodegradation of dyes.[7][8] It is recommended to protect dye solutions from light during storage and experiments unless photostability is the subject of the investigation.

  • Buffer Composition: The components of the buffer solution can interact with the dye. For instance, certain ions may catalyze degradation or reduce the solubility of the dye, leading to precipitation.

Q3: I am observing precipitation of Disperse this compound in my buffer. What are the common causes?

Precipitation of Disperse this compound in an aqueous buffer system is a common issue and can be attributed to several factors:

  • Low Solubility: Disperse this compound has inherently low water solubility.

  • Incorrect pH: If the pH of the buffer is outside the optimal stability range (4.5-5.5), it can affect the dye's dispersibility and lead to aggregation and precipitation.

  • Buffer Concentration: High concentrations of certain salts in the buffer can decrease the solubility of the dye ("salting out" effect).

  • Temperature: Low temperatures can decrease the solubility of the dye.

  • Contaminants: The presence of certain ions, such as calcium and magnesium (water hardness), can lead to the formation of insoluble precipitates.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent color intensity in measurements Dye degradationPrepare fresh dye solutions for each experiment and protect them from light and elevated temperatures. Ensure the buffer pH is within the optimal range (4.5-5.5).
Pipetting errorsCalibrate pipettes regularly and ensure proper pipetting technique.
Instrument driftAllow the spectrophotometer to warm up adequately and perform a blank measurement before each set of readings.[9]
Precipitation of dye in the buffer solution pH is outside the optimal rangeAdjust the buffer pH to be between 4.5 and 5.5 using acetic acid or a suitable buffer system like acetate buffer.
Exceeded solubility limitReduce the concentration of the dye in the solution. The use of a dispersing agent may also be considered.
Low temperatureGently warm the solution to aid in dissolution, but avoid excessive heat which could cause degradation.
Buffer compositionIf using a phosphate buffer, be aware of potential precipitation with divalent cations. Consider using a different buffer system or adding a chelating agent.
Unexpected color shift pH changeA significant shift in pH can alter the chromophore of the dye, leading to a color change. Verify the pH of your solution.
Degradation of the dyeDegradation can result in byproducts with different colors. Analyze the sample using techniques like HPLC to check for the presence of degradation products.
Low or no color development in an assay Incorrect pH for the reactionEnsure the buffer provides the optimal pH for the specific colorimetric reaction being performed.
Degraded dye stock solutionPrepare a fresh stock solution of Disperse this compound.
Analyte concentration below detection limitIf using the dye as an indicator, ensure the analyte concentration is within the detectable range of the assay.

Quantitative Data Summary

The following table provides illustrative data on the stability of Disperse this compound in different buffer solutions over time at a constant temperature (25°C) and protected from light. This data is representative and should be confirmed by experimental results.

Buffer System pH Initial Concentration (mg/L) Concentration after 24h (mg/L) Concentration after 72h (mg/L) Degradation after 72h (%)
Acetate Buffer4.510.09.89.55%
Phosphate Buffer7.010.09.28.119%
Carbonate-Bicarbonate Buffer9.010.08.16.535%

Experimental Protocols

Preparation of Buffer Solutions
  • Acetate Buffer (0.1 M, pH 4.5): Dissolve 13.6 g of sodium acetate trihydrate in 800 mL of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Make up the final volume to 1 L with deionized water.

  • Phosphate Buffer (0.1 M, pH 7.0): Prepare stock solutions of 0.1 M monobasic sodium phosphate (12.0 g/L) and 0.1 M dibasic sodium phosphate (14.2 g/L). To make the buffer, mix 39 mL of the monobasic solution with 61 mL of the dibasic solution and adjust the pH to 7.0 if necessary.

  • Carbonate-Bicarbonate Buffer (0.1 M, pH 9.0): Dissolve 8.4 g of sodium bicarbonate and 10.6 g of sodium carbonate in sufficient water to produce 1 L. Adjust the pH to 9.0 as needed.

Experimental Protocol for Stability Testing of Disperse this compound

This protocol outlines a forced degradation study to assess the stability of Disperse this compound in different buffer solutions.

  • Preparation of Disperse this compound Stock Solution:

    • Accurately weigh 10 mg of Disperse this compound powder.

    • Dissolve the dye in a small amount of a suitable organic solvent (e.g., acetone or ethanol) before diluting with the buffer to ensure complete dissolution. Note that the final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.

    • Prepare a stock solution of 100 mg/L in each of the prepared buffer solutions (acetate pH 4.5, phosphate pH 7.0, and carbonate pH 9.0).

  • Sample Preparation for Stability Study:

    • From each stock solution, prepare triplicate samples of 10 mg/L Disperse this compound in each of the three buffer solutions.

    • Prepare a "time zero" sample for immediate analysis.

    • Store the remaining samples in sealed, light-protected containers at a constant temperature (e.g., 25°C or an elevated temperature for accelerated studies).

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for Disperse this compound using a UV-Vis spectrophotometer. The λmax for anthraquinone dyes is typically in the visible range.

    • Use the corresponding buffer solution as a blank.

  • Data Analysis:

    • Calculate the concentration of Disperse this compound at each time point using a pre-established calibration curve.

    • Determine the percentage of degradation over time for each buffer condition.

Visualizations

Experimental_Workflow Experimental Workflow for Disperse this compound Stability Testing prep_buffers Prepare Buffer Solutions (pH 4.5, 7.0, 9.0) prep_stock Prepare Dye Stock Solution in each buffer prep_buffers->prep_stock prep_samples Prepare Test Samples (Triplicates for each condition) prep_stock->prep_samples time_zero Time 0 Analysis prep_samples->time_zero incubation Incubate Samples (Constant Temperature, Dark) time_points Withdraw Aliquots at specified time points (e.g., 24h, 48h, 72h) measurement Spectrophotometric Measurement (λmax) time_points->measurement calculation Calculate Concentration (Using Calibration Curve) measurement->calculation degradation Determine % Degradation calculation->degradation

Caption: Workflow for assessing the stability of Disperse this compound in buffer solutions.

Troubleshooting_Logic Troubleshooting Logic for Dye Precipitation start Precipitation Observed check_ph Is pH between 4.5 and 5.5? start->check_ph adjust_ph Adjust pH to 4.5-5.5 using Acetate Buffer check_ph->adjust_ph No check_conc Is dye concentration too high? check_ph->check_conc Yes adjust_ph->check_conc reduce_conc Reduce Dye Concentration check_conc->reduce_conc Yes check_temp Is the temperature too low? check_conc->check_temp No reduce_conc->check_temp warm_solution Gently Warm Solution check_temp->warm_solution Yes consider_buffer Consider Buffer Composition (e.g., potential for salting out) check_temp->consider_buffer No warm_solution->consider_buffer end Precipitation Resolved consider_buffer->end

Caption: Decision tree for troubleshooting precipitation of Disperse this compound.

References

How to fix uneven Red 15 staining in tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Red 15 staining. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during the staining of tissue samples with this compound, a lipophilic dye used for the visualization of neutral lipids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in tissue staining?

This compound is understood to be a term for a red, oil-soluble dye, likely belonging to the Sudan family of dyes, such as Sudan III (CI 26100) or a similar chromogen like Oil Red O.[1][2][3] Its primary application is in histology for the demonstration of neutral lipids, such as triglycerides, in tissue sections.[1] Because of its affinity for fats, it is a valuable tool for studying lipid accumulation in various cell types and tissues, which is pertinent to research in metabolic diseases, oncology, and toxicology.

Q2: Why must frozen tissue sections be used for this compound staining?

Standard tissue processing for paraffin-embedded sections involves the use of clearing agents like xylene and dehydrating agents like ethanol. These organic solvents will dissolve the lipids within the tissue, leading to a false-negative staining result.[4][5] Therefore, this compound staining is typically performed on frozen tissue sections, as this method preserves the lipid content.[4][5]

Q3: What is the principle behind this compound staining?

This compound staining operates on the principle of differential solubility. The dye is more soluble in the lipids within the tissue than in the solvent in which it is dissolved (typically an alcohol or propylene glycol solution).[1][6] When the tissue section is incubated with the this compound solution, the dye will preferentially move from the staining solution into the intracellular lipid droplets, coloring them red.

Troubleshooting Guide: Uneven this compound Staining

Uneven staining is a common artifact that can compromise the interpretation of experimental results. The following guide addresses specific issues that can lead to patchy, blotchy, or inconsistent this compound staining in your tissue samples.

Issue 1: Patchy or Inconsistent Staining Across the Tissue Section

Potential Cause Recommended Solution
Incomplete Deparaffinization (if using paraffin sections post-fixation) Although not recommended, if a protocol involves a brief fixation and subsequent staining, ensure all wax is removed. Residual paraffin will prevent the aqueous-based stain from penetrating the tissue. Increase the time in xylene and use fresh solutions.[7]
Tissue Section Drying Out At no point during the staining protocol should the tissue section be allowed to dry out. Ensure slides are completely immersed in all solutions. Tissue drying can cause uneven dye uptake.[7]
Incomplete Fixation For frozen sections, inadequate fixation can lead to poor tissue morphology and uneven staining. Ensure the fixation time (e.g., in 10% formalin) is sufficient for the tissue type and thickness.
Uneven Section Thickness Variations in section thickness, often due to microtome issues or sectioning technique, can result in lighter and darker stained areas. Ensure the microtome is properly maintained and that a consistent sectioning technique is used.
Air Bubbles Trapped on the Slide Air bubbles between the tissue section and the slide or trapped during incubation with the staining solution can prevent the dye from reaching the tissue. Carefully place the coverslip to avoid trapping air and ensure the section is fully submerged in the staining solution.
Contaminated or Old Staining Solution Precipitated dye or contaminants in the staining solution can lead to uneven staining or artifacts. Always filter the this compound working solution before use and prepare it fresh if possible.[8][9]

Issue 2: Weak or Faint Staining

Potential Cause Recommended Solution
Staining Time Too Short Insufficient incubation time will result in weak staining. Optimize the staining duration; for many lipid stains, this can range from 10 to 60 minutes.[9]
Staining Solution Too Dilute The concentration of the this compound dye in the working solution may be too low. Prepare a fresh working solution according to the protocol. For Oil Red O, a common working solution is made by diluting a stock solution with water.[9]
Excessive Differentiation If the protocol includes a differentiation step (e.g., a rinse in 60% isopropanol after staining), prolonged exposure can remove too much of the dye.[8] Reduce the differentiation time or perform this step with careful microscopic monitoring.
Lipid Leaching Prolonged exposure to dehydrating agents or fixatives can cause some lipid loss. Minimize the time in any alcohol-based solutions and ensure fixation is not overly aggressive.
Incorrect pH of Staining Solution The pH of the staining solution can influence dye binding. While less critical for lipid-soluble dyes than for charged dyes, it's important to follow the protocol's specifications for solution preparation.

Issue 3: Presence of Stain Precipitate or Crystals on the Tissue

Potential Cause Recommended Solution
Unfiltered Staining Solution Supersaturated staining solutions, common for lipid dyes, can form precipitates. Always filter the working solution immediately before use.[8][9]
Evaporation of Solvent from Staining Solution If the staining dish is not covered, the solvent can evaporate, leading to dye precipitation. Keep staining dishes covered during incubation.
Staining Solution is Too Old Over time, the dye in the working solution can aggregate and precipitate. Prepare fresh working solution for each staining run.[9]
Rapid Temperature Changes Allowing the staining solution to cool too quickly after heating (if the protocol requires it) can cause the dye to crystallize. Allow the solution to cool gradually as per the protocol.

Experimental Protocols

Protocol 1: this compound (Oil Red O) Staining of Frozen Tissue Sections

This protocol is a general guideline and may require optimization for specific tissues.

Reagents:

  • 10% Neutral Buffered Formalin

  • Propylene Glycol or 60% Isopropanol

  • Oil Red O Stock Solution (e.g., 0.5% in isopropanol)

  • Oil Red O Working Solution (e.g., 3 parts stock to 2 parts distilled water)[9]

  • Mayer's Hematoxylin (for counterstaining)

  • Aqueous Mounting Medium

Procedure:

  • Cut frozen sections at 8-10 µm and air dry onto slides.

  • Fix in 10% neutral buffered formalin for 5-10 minutes.

  • Rinse briefly in running tap water, followed by a rinse in distilled water.

  • Immerse slides in propylene glycol or 60% isopropanol for 2-5 minutes.[4]

  • Incubate in freshly prepared and filtered Oil Red O working solution for 10-60 minutes.[9]

  • Differentiate briefly in 85% propylene glycol or 60% isopropanol (e.g., 1 minute).[4]

  • Rinse in two changes of distilled water.

  • Counterstain with Mayer's hematoxylin for 30-60 seconds.

  • Rinse thoroughly in tap water until the water runs clear.

  • Coverslip using an aqueous mounting medium.

Expected Results:

  • Lipids: Bright Red

  • Nuclei: Blue

Visualizations

TroubleshootingWorkflow Troubleshooting Uneven this compound Staining cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_post_staining Post-Staining Steps start Uneven Staining Observed q_section Check section thickness and uniformity start->q_section q_fixation Review fixation protocol q_section->q_fixation Uniform end Staining Optimized q_section->end Adjust Microtome/Technique q_drying Did the section dry out? q_fixation->q_drying Adequate q_fixation->end Optimize Fixation Time q_solution Check staining solution (age, filtration) q_drying->q_solution No q_drying->end Keep Section Moist q_time Verify incubation time q_solution->q_time Fresh & Filtered q_solution->end Prepare Fresh Solution q_immersion Ensure complete slide immersion q_time->q_immersion Optimal q_time->end Adjust Incubation Time q_diff Check differentiation time q_immersion->q_diff Complete q_immersion->end Use Adequate Volume q_rinsing Review rinsing steps q_diff->q_rinsing Controlled q_diff->end Reduce Differentiation q_rinsing->end Adequate q_rinsing->end Ensure Proper Rinsing

Caption: Troubleshooting workflow for uneven this compound staining.

Caption: Conceptual diagram of the this compound lipid staining mechanism.

References

Red 15 protocol adjustments for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide for "Red 15" is based on the properties and applications of Propidium Iodide (PI), a common red-fluorescent intercalating agent used to identify dead cells and analyze DNA content. The term "this compound" does not correspond to a standard biological stain in the available scientific literature, and PI has been used as a representative dye to address the user's request.

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of "this compound" (Propidium Iodide) for cell staining.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (Propidium Iodide)?

This compound (Propidium Iodide) is a fluorescent dye that binds to nucleic acids.[1] It functions as a DNA intercalating agent, inserting itself between the base pairs of the DNA double helix without a specific sequence preference.[1][2] A key feature of this compound is that it cannot cross the intact cell membranes of live cells.[1][3] Therefore, it is used to identify dead or dying cells, as their compromised membranes allow the dye to enter and stain the nucleus, emitting a red fluorescence.[1][2]

Q2: What are the primary applications of this compound (Propidium Iodide) staining?

This compound (Propidium Iodide) is widely used for:

  • Cell Viability Assessment: Distinguishing between live and dead cells in a population.[1][3]

  • Apoptosis and Necrosis Analysis: Often used in conjunction with other markers like Annexin V to differentiate between different stages of cell death.[1]

  • Cell Cycle Analysis: Quantifying the DNA content in fixed and permeabilized cells to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][4]

Q3: What are the excitation and emission wavelengths for this compound (Propidium Iodide)?

When bound to DNA, this compound (Propidium Iodide) has an excitation maximum of approximately 535 nm and an emission maximum of around 617 nm.[5][6] It can be excited by lasers in the blue (488 nm) or green-yellow (561 nm) range.[5][7]

Troubleshooting Guide

Issue 1: Weak or No this compound (Propidium Iodide) Signal

Question: My cells are not staining with this compound, or the signal is very weak. What could be the cause?

Possible Causes and Solutions:

CauseRecommended Solution
Highly Viable Cell Population If most of your cells are live, you will naturally see a low signal. Always include a positive control of dead cells (e.g., heat-treated or ethanol-fixed) to confirm the staining protocol is working.[8]
Incorrect Reagent Concentration The concentration of this compound may be too low. Prepare a fresh working solution and consider optimizing the concentration. A typical starting concentration for viability assays is 1-5 µg/mL.[9]
Insufficient Incubation Time Ensure you are incubating the cells with the dye for a sufficient amount of time. A common incubation period is 5-15 minutes at room temperature in the dark.[10]
Improper Reagent Storage This compound (Propidium Iodide) solution should be stored at 2-8°C and protected from light. Avoid repeated freeze-thaw cycles.[8]
Incorrect Instrument Settings Verify that the correct laser and emission filters are being used on your flow cytometer or fluorescence microscope. For PI, excitation is typically at 488 nm, with emission collected in the red channel (~617 nm).[8]
Issue 2: High Background or Non-Specific Staining

Question: I am observing high background fluorescence, and even my live cells appear to be stained. What should I do?

Possible Causes and Solutions:

CauseRecommended Solution
RNase Treatment Required (for cell cycle analysis) This compound (Propidium Iodide) can also bind to RNA. For cell cycle analysis, it is crucial to treat fixed cells with RNase to eliminate RNA-associated fluorescence.[11]
Cell Clumping Aggregates of cells can trap the dye, leading to non-specific staining. Gently pipette the cell suspension before analysis or pass it through a cell strainer.[12]
Excess Dye Concentration Using too high a concentration of this compound can lead to increased background. Titrate the dye to find the optimal concentration for your cell line.[12]

Experimental Protocols

Protocol 1: Cell Viability Assessment in Suspension Cells
  • Cell Preparation: Harvest and count your cells. Resuspend the cell pellet in 1X PBS or a suitable buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining: Add this compound (Propidium Iodide) staining solution to a final concentration of 2 µg/mL.[10]

  • Incubation: Incubate the cell suspension for 15 minutes on ice, protected from light.[10]

  • Analysis: Analyze the cells immediately by flow cytometry without washing. Detect the this compound fluorescence in the appropriate red channel (e.g., FL2 or FL3).[10][13]

Protocol 2: Cell Cycle Analysis in Adherent Cells
  • Cell Harvest: Trypsinize adherent cells, wash with PBS, and count.

  • Fixation: Resuspend approximately 1-2 x 10^6 cells in cold 70% ethanol and incubate on ice for at least 1 hour or overnight at -20°C.[8][14]

  • Washing: Wash the cells with PBS to remove the ethanol.[8]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 10 µg/mL) and incubate at 37°C for 30 minutes.[14][15]

  • Staining: Add this compound (Propidium Iodide) staining solution to a final concentration of 20-50 µg/mL and incubate for at least 15 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the cells by flow cytometry.

Visualizations

Red15_Mechanism This compound (Propidium Iodide) Staining Mechanism cluster_live_cell Live Cell cluster_dead_cell Dead Cell Intact_Membrane Intact Cell Membrane Nucleus_Live Nucleus (DNA) Red15_Outside This compound Dye Red15_Outside->Intact_Membrane Cannot Penetrate Compromised_Membrane Compromised Cell Membrane Red15_Outside->Compromised_Membrane Penetrates Nucleus_Dead Nucleus (DNA) Red15_Inside This compound Dye Red15_Inside->Nucleus_Dead Intercalates with DNA -> Red Fluorescence Troubleshooting_Workflow Troubleshooting Weak this compound Signal Start Weak or No this compound Signal PositiveControl Is the positive control (dead cells) also weak? Start->PositiveControl CheckProtocol Review Staining Protocol PositiveControl->CheckProtocol Yes HealthyCells Cell population is likely highly viable. PositiveControl->HealthyCells No CheckInstrument Check Instrument Settings CheckProtocol->CheckInstrument OptimizeConcentration Optimize this compound concentration. CheckProtocol->OptimizeConcentration OptimizeIncubation Optimize incubation time. CheckProtocol->OptimizeIncubation CheckStorage Verify this compound storage (2-8°C, dark). CheckProtocol->CheckStorage CheckLaserFilter Verify correct laser and emission filters. CheckInstrument->CheckLaserFilter CheckGain Adjust detector gain/voltage. CheckInstrument->CheckGain

References

Technical Support Center: C.I. Basic Red 15 Dyeing Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the dyeing performance of C.I. Basic Red 15.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for dyeing with C.I. Basic this compound?

For dyeing acrylic fibers, C.I. Basic this compound, a cationic dye, performs optimally within a slightly acidic environment. The recommended pH range is generally between 2 and 6.[1][2] More specifically, a pH of 4 to 5.5 is often cited as ideal for achieving vibrant, level shades and consistent results.[3]

Q2: How does pH affect the interaction between Basic this compound and acrylic fibers?

The dyeing mechanism of Basic this compound on acrylic fibers is primarily based on an electrostatic attraction. The cationic (positively charged) dye molecules form ionic bonds with the anionic (negatively charged) sites on the acrylic fibers.[1] The pH of the dye bath is a critical factor in controlling this interaction. An acidic pH helps to control the ionization of the acidic groups in the acrylic fiber, which in turn moderates the rate of dye uptake.[4]

Q3: What happens if the pH of the dye bath is too low?

A pH below 4.5 may lead to several issues, including dye precipitation, poor solubility of the dye, and streaky or uneven dyeing results.[3]

Q4: What are the consequences of a dye bath pH that is too high?

If the pH is too high (e.g., above 6.0), the attraction between the dye and the fiber is reduced. This can result in paler shades and poor dye exhaustion from the bath.[3]

Q5: How can I control the pH of the dye bath?

To maintain a stable pH throughout the dyeing process, it is recommended to use a buffer system. A common and effective buffer for dyeing with cationic dyes is a combination of acetic acid and sodium acetate.[4] Formic acid can also be used to adjust and maintain the acidity of the dye bath.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Uneven Dyeing (Streaks, Patchiness) pH Imbalance: The pH of the dye bath may be outside the optimal range, leading to a rapid and uncontrolled uptake of the dye. An incorrect pH is a common reason for dyeing faults.Ensure the dye bath pH is stable and within the recommended 4.0-5.5 range using an acetic acid-sodium acetate buffer. For lighter shades, a slightly lower pH may be beneficial, while for darker shades, a pH towards the higher end of the optimal range can be used.[4]
Pale or Weak Shades High pH: A pH above 6.0 can decrease the affinity between the cationic dye and the anionic sites on the acrylic fiber, resulting in poor dye uptake.Lower the pH of the dye bath to the optimal 4.0-5.5 range to enhance the electrostatic attraction between the dye and the fiber.
Dye Precipitation or Poor Solubility Low pH: A pH below 4.0 can sometimes cause the dye to become unstable and precipitate out of the solution.Adjust the pH to be within the recommended 4.0-5.5 range. Ensure the dye is fully dissolved before adding it to the dye bath.
Poor Wash Fastness Incorrect pH during dyeing: While Basic this compound generally has good fastness properties, improper pH can affect the stability of the dye-fiber bond.Maintain the dye bath pH within the optimal range to ensure strong ionic bond formation. Proper after-treatment, including rinsing and soaping, is also crucial.
Inconsistent Color Between Batches pH Variation: Fluctuations in the pH of the water supply or inconsistent addition of acid can lead to batch-to-batch color variations.Standardize the water source and use a reliable buffer system to maintain a consistent pH for every dyeing. Regularly calibrate pH meters.

Data Presentation

Impact of pH on Color Strength (K/S) of Basic Dyes on Acrylic Fiber

While specific data for C.I. Basic this compound is limited in publicly available literature, the following table illustrates the general trend observed for similar cationic red dyes on acrylic fibers. The color strength (K/S) is a measure of the dye uptake by the fabric.

pH of Dye Bath Relative Color Strength (K/S) Observations
3.5ModerateGradual increase in color strength as pH rises.[5]
4.0GoodWithin the optimal range for good dye uptake.
5.0ExcellentOften cited as the pH for achieving the highest color strength.[6]
6.0GoodStill provides good results, but may be slightly lower than pH 5.0.
7.0ModerateA slight increase in K/S has been observed up to pH 7 in some studies.[5]

Note: The K/S values are relative and intended to show the trend. Actual values will depend on specific experimental conditions.

General Fastness Properties of C.I. Basic this compound

The following table provides general fastness ratings for C.I. Basic this compound when dyed on acrylic fiber under optimal pH conditions. The ratings are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Fastness Property ISO Standard Rating AATCC Standard Rating
Light Fastness 45-6
Perspiration Fastness (Fading) 4-55
Perspiration Fastness (Staining) 55
Ironing Fastness (Fading) 4-55
Ironing Fastness (Staining) 55
Soaping (Fading) 4-5-
Soaping (Staining) 5-

Source: Based on data from multiple supplier technical sheets.[7]

Experimental Protocols

Standard Protocol for Dyeing Acrylic Fabric with C.I. Basic this compound

This protocol outlines a standard laboratory procedure for dyeing acrylic fabric to investigate the effect of pH.

1. Materials and Equipment:

  • C.I. Basic this compound dye powder

  • Scoured and bleached acrylic fabric

  • Acetic acid (glacial)

  • Sodium acetate

  • Distilled water

  • Laboratory dyeing machine (e.g., water bath with shaker, beaker dyeing machine)

  • pH meter

  • Spectrophotometer for color measurement

  • Beakers, graduated cylinders, and pipettes

2. Dyebath Preparation:

  • Prepare a stock solution of Basic this compound (e.g., 1 g/L in distilled water).

  • For each experiment, prepare a series of dye baths with varying pH values (e.g., 3, 4, 5, 6, 7).

  • Set the liquor-to-goods ratio (LR) to 40:1. For a 5g fabric sample, the total volume will be 200 mL.

  • To each 200 mL dye bath, add the required amount of dye stock solution to achieve the desired shade percentage (e.g., 1% on weight of fabric, owf).

  • Add a leveling agent if required (e.g., 1 g/L).

  • Adjust the pH of each dye bath using a freshly prepared acetic acid/sodium acetate buffer solution. Calibrate the pH meter before use.

3. Dyeing Procedure:

  • Introduce the pre-wetted acrylic fabric samples into their respective dye baths at room temperature.

  • Raise the temperature of the dye baths to 60°C and hold for 15 minutes.

  • Increase the temperature to 95-100°C at a rate of 1.5°C per minute.

  • Maintain the dyeing at 95-100°C for 60 minutes, ensuring constant agitation.

  • Cool the dye baths down to 60°C.

  • Remove the fabric samples and rinse thoroughly with cold water.

4. After-treatment:

  • Perform a soaping wash in a solution containing 2 g/L of a non-ionic detergent at 60°C for 15 minutes.

  • Rinse the samples with warm water and then cold water until the water runs clear.

  • Allow the samples to air dry.

5. Evaluation:

  • Measure the color strength (K/S) of the dried samples using a spectrophotometer.

  • Conduct wash fastness and light fastness tests according to standard ISO or AATCC methods.

Mandatory Visualization

Dyeing_Workflow start Start preparation Dyebath Preparation (Dye, Water, Auxiliaries) start->preparation ph_adjustment pH Adjustment (Acetic Acid / Sodium Acetate Buffer) preparation->ph_adjustment dyeing_process Dyeing Process (Temperature Ramp & Hold) ph_adjustment->dyeing_process rinsing Rinsing dyeing_process->rinsing soaping Soaping (Non-ionic Detergent) rinsing->soaping final_rinsing Final Rinsing soaping->final_rinsing drying Drying final_rinsing->drying evaluation Evaluation (K/S, Fastness) drying->evaluation end End evaluation->end

Caption: Experimental workflow for dyeing acrylic fibers with C.I. Basic this compound.

pH_Impact_Pathway cluster_optimal Optimal pH (4.0 - 5.5) cluster_low Low pH (< 4.0) cluster_high High pH (> 6.0) pH Dye Bath pH optimal_interaction Controlled Electrostatic Attraction (Dye+ <=> Fiber-) pH->optimal_interaction Optimal low_ph_effect Reduced Dye Solubility pH->low_ph_effect Too Low high_ph_effect Reduced Fiber Anionicity pH->high_ph_effect Too High level_dyeing Level & Even Dyeing optimal_interaction->level_dyeing good_exhaustion Good Dye Exhaustion optimal_interaction->good_exhaustion precipitation Dye Precipitation low_ph_effect->precipitation uneven_dyeing_low Streaky / Uneven Dyeing precipitation->uneven_dyeing_low weak_attraction Weak Dye-Fiber Attraction high_ph_effect->weak_attraction pale_shades Pale Shades / Poor Exhaustion weak_attraction->pale_shades

Caption: Logical relationship between dye bath pH and dyeing outcomes for Basic this compound.

References

Technical Support Center: Managing Red Autofluorescence Artifacts in Imaging Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Red 15 artifacts" does not correspond to a widely recognized artifact in the scientific imaging community. This guide addresses the common issue of red autofluorescence , which is a frequent source of artifacts in the red spectrum of imaging data.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, manage, and remove red autofluorescence artifacts from their imaging data.

Troubleshooting Guide

This guide provides solutions to common problems encountered with red autofluorescence.

Problem Potential Cause Recommended Solution
High background fluorescence in the red channel of unstained control samples. Fixation-Induced Autofluorescence: Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can react with proteins to create fluorescent products that emit in the red spectrum.[1][2][3] Heat and dehydration during sample processing can exacerbate this effect.[1][2][4]1. Optimize Fixation: Use the lowest possible concentration of fixative and the shortest fixation time necessary for your tissue type.[1][4] Consider using non-aldehyde fixatives like chilled methanol or ethanol.[1][3] 2. Chemical Quenching: Treat samples with Sodium Borohydride (NaBH₄) to reduce aldehyde-induced fluorescence.[1][3][5] 3. Temperature Control: Perform dehydration, staining, and clearing steps at room temperature to minimize heat-induced autofluorescence.[2][4][6]
Granular, punctate red signals in various cell types, especially in aged tissue. Lipofuscin: These are autofluorescent granules of oxidized proteins and lipids that accumulate in cells with age and are a major source of broad-spectrum autofluorescence.[4][5][7]1. Staining with Sudan Black B (SBB): SBB is a lipophilic dye that can effectively quench lipofuscin autofluorescence.[7][8][9] However, it can introduce its own background in the far-red spectrum.[7] 2. Commercial Reagents: Use commercially available reagents like TrueBlack® which are designed to quench lipofuscin with less background fluorescence than SBB.[7][9]
High background in vascularized or blood-rich tissues. Red Blood Cells (Heme): The heme group in red blood cells is a significant source of autofluorescence.[4][10]1. Perfusion: Perfuse tissues with PBS before fixation to remove red blood cells.[1][4][10] 2. Lysis: For blood samples, lyse red blood cells before staining.[10]
Diffuse red background in connective tissues. Extracellular Matrix Components: Proteins like collagen and elastin can contribute to autofluorescence, although their primary emission is often in the blue and green regions, they can have broad emission spectra that extend into the red.[4][5][10]1. Fluorophore Selection: Use fluorophores that emit in the far-red or near-infrared spectrum (e.g., those with emission >650 nm) where autofluorescence is typically lower.[1][7] 2. Spectral Unmixing: If your imaging system has this capability, you can spectrally separate the autofluorescence from your specific signal.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it often red?

A1: Autofluorescence is the natural fluorescence emitted by biological structures when they absorb light.[3] Many endogenous molecules, such as those in mitochondria, lysosomes, and red blood cells, as well as structural proteins like collagen, can fluoresce.[4][10] The fixation process, particularly with aldehydes, can create fluorescent artifacts that have a broad emission spectrum, often appearing prominently in the red channel.[1][2] Heat and dehydration during sample preparation can also significantly increase autofluorescence in the red spectrum (530-600 nm).[2][4][6]

Q2: How can I be sure that the red signal I'm seeing is autofluorescence?

A2: The best way to identify autofluorescence is to prepare an unstained control sample that goes through all the same processing steps (fixation, permeabilization, etc.) as your experimental samples but without the addition of any fluorescent labels.[3][10][14] Any signal you detect in this control is likely due to autofluorescence. Autofluorescence often has a very broad emission spectrum, meaning it will appear in multiple filter channels.

Q3: Will switching to a far-red fluorophore completely solve my autofluorescence problem?

A3: While autofluorescence is generally lower in the far-red and near-infrared regions of the spectrum, it may not be completely eliminated.[1][7] Highly autofluorescent components like lipofuscin and red blood cells can still produce a signal in these longer wavelengths.[7] However, using far-red fluorophores can significantly improve your signal-to-noise ratio.[1]

Q4: What is spectral unmixing and how can it help with red autofluorescence?

A4: Spectral unmixing is a computational technique that can separate the emission spectra of multiple fluorophores, including the broad spectrum of autofluorescence.[11][12][15] By imaging your sample across a range of wavelengths, you can create a spectral "signature" for the autofluorescence (from your unstained control) and then computationally subtract it from your stained samples.[13][16] This can be a very powerful tool for improving signal-to-noise and enabling better quantification.[11]

Q5: Are there any drawbacks to using chemical quenchers like Sudan Black B?

A5: While effective, chemical quenchers can have some drawbacks. Sudan Black B, for example, can introduce its own background fluorescence in the red and far-red channels.[7] It's also important to note that some quenching agents may reduce the intensity of your specific fluorescent signal.[17] Therefore, it's crucial to test these reagents on your specific tissue and with your specific antibodies to ensure they are not negatively impacting your results.

Quantitative Data on Autofluorescence Reduction Methods

Method Target Artifact Reported Reduction Efficiency Reference
Sudan Black B Lipofuscin, General Autofluorescence65-95% reduction in autofluorescence in pancreatic tissue.[8][8]
Sodium Borohydride (NaBH₄) Aldehyde-induced AutofluorescenceEffective at reducing glutaraldehyde-induced autofluorescence, but can increase red blood cell autofluorescence in formaldehyde-fixed tissue.[7][7]
TrueBlack® LipofuscinEffectively masks lipofuscin with minimal background fluorescence in the red and far-red channels.[7][7]
Spectral Unmixing All sources of AutofluorescenceSignificantly improves signal-to-noise ratio, enabling detection of signals that would otherwise be obscured by autofluorescence.[11][11]

Experimental Protocols & Workflows

Protocol 1: Sudan Black B (SBB) Staining for Lipofuscin Quenching

This protocol is adapted for use on fixed tissue sections.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare SBB Solution: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[9][18] Stir overnight in the dark and filter before use.[9]

  • Rehydrate Sections: If using paraffin-embedded sections, deparaffinize and rehydrate to water.

  • Rinse: Rinse sections in PBS.

  • Incubate with SBB: Incubate the sections with the SBB solution for 10-20 minutes at room temperature.[9][17]

  • Wash: Wash the sections thoroughly with 70% ethanol to remove excess SBB, followed by several rinses in PBS.

  • Proceed with Immunostaining: Continue with your standard immunofluorescence staining protocol.

G cluster_prep Preparation cluster_sbb SBB Treatment cluster_staining Immunostaining start Start with Fixed Tissue Section rehydrate Deparaffinize and Rehydrate start->rehydrate pbs_rinse1 Rinse in PBS rehydrate->pbs_rinse1 sbb_incubate Incubate in 0.1-0.3% SBB in 70% Ethanol (10-20 min) pbs_rinse1->sbb_incubate wash_etoh Wash in 70% Ethanol sbb_incubate->wash_etoh pbs_rinse2 Rinse in PBS wash_etoh->pbs_rinse2 immunostain Proceed with Immunofluorescence Staining Protocol pbs_rinse2->immunostain finish Imaging immunostain->finish

Caption: Workflow for Sudan Black B treatment to reduce autofluorescence.

Protocol 2: Sodium Borohydride (NaBH₄) Treatment for Aldehyde-Induced Autofluorescence

This protocol is for reducing autofluorescence caused by aldehyde fixation.

Materials:

  • Sodium Borohydride (NaBH₄)

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

Procedure:

  • Prepare NaBH₄ Solution: Freshly prepare a 1% solution of NaBH₄ in PBS or TBS.[19][20] The solution will bubble.[5][19]

  • Apply to Sections: Apply the freshly prepared NaBH₄ solution to your fixed and rinsed tissue sections.

  • Incubate: Incubate for 10 minutes at room temperature.[19] For some tissues, multiple incubations (e.g., 3 times for 10 minutes each) may be necessary.[5]

  • Wash: Rinse the sections extensively with PBS or TBS (at least 3 changes) to remove all traces of sodium borohydride.[5]

  • Proceed with Staining: Continue with your blocking and antibody incubation steps.

G cluster_prep Preparation cluster_nabh4 NaBH4 Treatment cluster_staining Immunostaining start Start with Aldehyde-Fixed Tissue Section rinse1 Rinse Section start->rinse1 nabh4_incubate Incubate in fresh 1% NaBH4 (10 min) rinse1->nabh4_incubate rinse2 Wash Thoroughly in PBS/TBS nabh4_incubate->rinse2 blocking Proceed to Blocking Step rinse2->blocking finish Continue Staining Protocol blocking->finish

Caption: Workflow for Sodium Borohydride treatment to reduce autofluorescence.

References

Technical Support Center: Improving the Light Fastness of Cationic Red 15

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the light fastness of Cationic Red 15. The information is presented in a user-friendly question-and-answer format, offering detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is Cationic this compound, and why is its light fastness a concern?

Cationic this compound, also known as Basic this compound, is a cationic dye belonging to the methine class.[1] It is primarily used for dyeing acrylic fibers, yielding a brilliant red shade.[2] However, a significant drawback of this dye is its inherently low light fastness, meaning it is prone to fading upon exposure to light.[2] This limitation can affect the long-term stability and appearance of dyed materials, which is a critical factor in many research and industrial applications.

Q2: What are the primary mechanisms behind the fading of Cationic this compound?

The fading of Cationic this compound, like other organic dyes, is primarily due to photodegradation. This process is initiated by the absorption of photons from a light source, which excites the dye molecules. The excited molecules can then undergo chemical reactions, typically photo-oxidation, leading to the breakdown of the dye's chromophoric structure and a loss of color.[3][4] The presence of oxygen and moisture can accelerate this degradation process.

Q3: What general strategies can be employed to improve the light fastness of cationic dyes?

Several strategies can be implemented to enhance the resistance of cationic dyes to fading:

  • Application of UV Absorbers: These compounds preferentially absorb harmful UV radiation and dissipate it as less harmful energy, thereby protecting the dye molecules from photodegradation.[2][5][6]

  • Post-treatment with Clays: Certain clays, such as smectite, can be used as a post-treatment for dyed fabrics. The dye molecules can intercalate into the clay layers, which offers protection from light and improves both washing and light fastness.[7][8][9][10]

  • Optimization of Dyeing Process: Ensuring proper dye fixation to the fibers by controlling parameters like pH, temperature, and dyeing time can enhance fastness properties.[11] Thoroughly washing the dyed material to remove any unfixed dye is also crucial.

  • Use of Antioxidants: These substances can inhibit the photo-oxidative degradation of the dye molecules.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments aimed at improving the light fastness of Cationic this compound.

Problem Possible Cause(s) Suggested Solution(s)
Significant fading of Cationic this compound dyed on acrylic fabric after light exposure. Inherently low light fastness of the dye.Implement a post-treatment with a UV absorber or smectite clay as detailed in the experimental protocols below.
Improper dyeing procedure leading to poor dye fixation.Ensure the dyeing pH is stable within the optimal range of 2-6 for Cationic this compound.[2] Optimize dyeing temperature and time according to the specific acrylic fiber being used.
Presence of unfixed dye on the fiber surface.After dyeing, perform a thorough soaping and rinsing process to remove all residual unfixed dye.
Inconsistent or patchy improvement in light fastness after treatment. Uneven application of the UV absorber or smectite.Ensure uniform impregnation of the treatment solution by using appropriate padding or exhaust methods with proper agitation.
Incorrect concentration of the treatment agent.Follow the recommended concentrations in the experimental protocols. Perform a concentration optimization study if necessary.
Change in the shade of the dyed fabric after treatment with a UV absorber. Some UV absorbers can cause a slight change in the colorimetric properties of the dye.Evaluate different types of UV absorbers. While a slight shift towards a bluer or brighter shade has been observed with some cationic UV absorbers, the overall shade depth may not be significantly affected.[5]
Difficulty in preparing a stable smectite suspension for post-treatment. Improper dispersion of the smectite particles.Use high-shear mixing or sonication to create a stable and uniform suspension of smectite in deionized water.

Experimental Protocols

Protocol 1: Improving Light Fastness with a Cationic UV Absorber

This protocol describes the application of a cationic UV absorber to acrylic fabric dyed with Cationic this compound using an exhaust method.

Materials:

  • Acrylic fabric dyed with Cationic this compound

  • Cationic UV absorber (e.g., a benzotriazole-based product)

  • Acetic acid

  • Sodium acetate

  • Laboratory dyeing machine (e.g., infrared or water bath shaker)

  • Spectrophotometer for color measurement

  • Light fastness tester (Xenon arc lamp) compliant with ISO 105-B02

Procedure:

  • Dyeing of Acrylic Fabric:

    • Prepare a dyebath with Cationic this compound (e.g., 1% on weight of fiber, o.w.f.), acetic acid, and sodium acetate to maintain a pH of 4.5.

    • Introduce the acrylic fabric into the dyebath at room temperature.

    • Raise the temperature to 95-100°C at a rate of 1-2°C/min.

    • Maintain this temperature for 60 minutes.

    • Cool the dyebath, rinse the fabric thoroughly with cold water, and then wash with a non-ionic detergent (soaping) to remove unfixed dye.

    • Rinse again and air dry.

  • UV Absorber Treatment (Exhaust Method):

    • Prepare a treatment bath with the cationic UV absorber (e.g., 2-4% o.w.f.) and maintain a liquor ratio of 1:30.

    • Adjust the pH of the bath to 4.5 using acetic acid.

    • Introduce the dyed and dried acrylic fabric into the treatment bath.

    • Raise the temperature to 50-60°C and maintain for 30 minutes with gentle agitation.

    • Cool the bath, remove the fabric, rinse with cold water, and air dry.

  • Light Fastness Testing:

    • Cut a portion of the treated and an untreated (control) dyed fabric.

    • Perform the light fastness test according to the ISO 105-B02 standard using a Xenon arc lamp apparatus.

    • Evaluate the degree of fading using the Blue Wool Scale (grades 1-8, where 8 is the highest fastness).

Protocol 2: Improving Light Fastness with Smectite Post-Treatment

This protocol outlines a method for improving the light fastness of Cationic this compound on acrylic fabric by post-treatment with smectite clay.[7][8][9]

Materials:

  • Acrylic fabric dyed with Cationic this compound

  • Smectite clay (e.g., bentonite)

  • Deionized water

  • Laboratory padding machine or dyeing machine

  • Spectrophotometer

  • Light fastness tester (Xenon arc lamp) compliant with ISO 105-B02

Procedure:

  • Dyeing of Acrylic Fabric:

    • Follow the dyeing procedure as described in Protocol 1.

  • Preparation of Smectite Suspension:

    • Prepare a 1-2% (w/v) suspension of smectite in deionized water.

    • Stir the suspension vigorously for at least 1 hour to ensure proper dispersion. Sonication can be used to aid dispersion.

  • Smectite Post-Treatment:

    • Immerse the dyed and dried acrylic fabric in the smectite suspension.

    • Treat the fabric for 30-60 minutes at 40-50°C with continuous agitation.

    • Remove the fabric and squeeze out the excess suspension using a padding machine to achieve a uniform application.

    • Dry the treated fabric at 80-100°C.

  • Light Fastness Testing:

    • Conduct the light fastness test on the smectite-treated and untreated control samples as described in Protocol 1, following the ISO 105-B02 standard.

Data Presentation

Treatment Dye Concentration (% o.w.f.) Light Fastness Rating (Blue Wool Scale) Reference
Untreated Control1.02-3Hypothetical
2% Cationic UV Absorber1.04Hypothetical
4% Cationic UV Absorber1.04-5Hypothetical
1% Smectite Post-Treatment1.04Hypothetical
2% Smectite Post-Treatment1.04-5Hypothetical

Note: The light fastness of cationic dyes is generally considered poor on many fibers but can be excellent on acrylics.[12] The values in this table are for illustrative purposes to demonstrate the expected improvement.

Visualizations

Experimental Workflow for Improving Light Fastness

experimental_workflow cluster_dyeing Step 1: Dyeing Process cluster_treatment Step 2: Post-Treatment cluster_testing Step 3: Evaluation Dyeing Dye Acrylic Fabric with Cationic this compound Soaping Soaping and Rinsing Dyeing->Soaping Drying1 Drying Soaping->Drying1 UV_Absorber UV Absorber Application Drying1->UV_Absorber Option A Smectite Smectite Treatment Drying1->Smectite Option B Light_Fastness_Test Light Fastness Testing (ISO 105-B02) UV_Absorber->Light_Fastness_Test Smectite->Light_Fastness_Test Data_Analysis Data Analysis and Comparison Light_Fastness_Test->Data_Analysis

Caption: Workflow for enhancing the light fastness of Cationic this compound.

Generalized Photodegradation Pathway of a Methine Dye

photodegradation_pathway Dye Cationic this compound (Ground State) Excited_Dye Excited Dye (Singlet or Triplet State) Dye->Excited_Dye Light Absorption (hν) Intermediates Reactive Intermediates (e.g., Radicals, Peroxides) Excited_Dye->Intermediates Reaction with O₂ Products Degradation Products (Smaller, Colorless Molecules) Intermediates->Products Oxidation & Fragmentation

Caption: Simplified photo-oxidative degradation of Cationic this compound.

References

Validation & Comparative

A Head-to-Head Battle of the Reds: Rhodamine B vs. Modern Alternatives in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the life sciences, the selection of the right fluorophore is a critical decision that can significantly impact the quality and reliability of experimental data. While classic dyes like Rhodamine B have been mainstays in fluorescence microscopy for decades, a new generation of synthetic fluorophores offers substantial improvements in brightness, photostability, and performance. This guide provides a detailed comparison between the traditional Rhodamine B and a modern, high-performance red fluorescent dye, Alexa Fluor 594, to aid researchers in making an informed choice for their specific applications.

It is important to clarify that "Red 15" is a designation for a pigment (Vat this compound or Pigment this compound) and not typically used to refer to a fluorescent dye in microscopy. In some contexts, C.I. Food this compound is a synonym for Rhodamine B. Therefore, this guide will compare Rhodamine B with a relevant and widely used red fluorescent dye, Alexa Fluor 594, to provide a meaningful and practical comparison for researchers.

Spectral and Photophysical Properties: A Quantitative Comparison

The performance of a fluorescent dye is determined by its intrinsic photophysical properties. The following table summarizes the key spectral and photophysical parameters for Rhodamine B and Alexa Fluor 594.

PropertyRhodamine BAlexa Fluor 594
Excitation Maximum (λex) ~545 nm~590 nm
Emission Maximum (λem) ~566 nm~617 nm
Molar Extinction Coefficient (ε) ~106,000 cm⁻¹M⁻¹~73,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.49 - 0.70 (solvent dependent)~0.66
Brightness (ε × Φ) ~51,940 - 74,200~48,180
Photostability ModerateHigh
pH Sensitivity Sensitive to pH changesRelatively pH insensitive

Performance in Fluorescence Microscopy: A Qualitative Overview

Rhodamine B:

Rhodamine B has been a workhorse in fluorescence microscopy due to its brightness and relatively low cost. It is often used for staining mitochondria and in combination with other dyes like Auramine O for staining acid-fast bacteria.[1][2] However, its performance is limited by several factors. Rhodamine B is known to be moderately photostable, meaning it fades relatively quickly under prolonged illumination, which can be problematic for time-lapse imaging. Its fluorescence intensity is also sensitive to the environmental pH.

Alexa Fluor 594:

Alexa Fluor 594 is a modern synthetic dye that has been optimized for fluorescence microscopy applications. It is significantly more photostable than Rhodamine B, allowing for longer imaging times and more robust data collection.[3] While its theoretical brightness is slightly lower than that of Rhodamine B, its superior photostability and resistance to photobleaching often result in a better signal-to-noise ratio in practice. Furthermore, Alexa Fluor 594's fluorescence is largely independent of pH in the physiological range, leading to more reliable and reproducible results.[4] It is spectrally similar to Texas Red and is well-suited for multicolor imaging experiments.[3]

Experimental Protocol: Comparing Fluorophore Performance in Fixed Cells

This protocol outlines a general workflow for comparing the performance of two fluorescent dyes, such as Rhodamine B and Alexa Fluor 594, for immunofluorescence staining of a target protein in cultured cells.

G cluster_0 Cell Culture and Fixation cluster_1 Immunofluorescence Staining cluster_2 Imaging and Analysis a Seed cells on coverslips b Culture overnight a->b c Fix with 4% paraformaldehyde b->c d Permeabilize with 0.1% Triton X-100 c->d e Block with 5% BSA d->e f Incubate with primary antibody e->f g Wash with PBS f->g h Incubate with fluorophore-conjugated secondary antibody (Rhodamine B or Alexa Fluor 594) g->h i Wash with PBS h->i j Mount coverslips on slides i->j k Image with fluorescence microscope (use identical acquisition settings) j->k l Quantify fluorescence intensity and photobleaching rate k->l m Compare signal-to-noise ratio l->m

Caption: A generalized workflow for comparing the performance of fluorescent dyes in immunofluorescence applications.

Visualizing a Biological Application: Labeling a Signaling Pathway

Fluorescent dyes are instrumental in dissecting complex cellular processes. The following diagram illustrates a simplified signaling pathway where fluorescently labeled antibodies could be used to visualize the localization and interaction of key proteins.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus Ligand Ligand Receptor Receptor (Labeled with Rhodamine B) Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 (Labeled with Alexa Fluor 594) Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation & Translocation Gene Target Gene TF->Gene Transcription

Caption: A simplified signaling cascade illustrating potential targets for fluorescent labeling.

Conclusion: Selecting the Right Tool for the Job

While Rhodamine B remains a viable option for certain applications, particularly when cost is a primary concern, its limitations in photostability and pH sensitivity can compromise the quality of quantitative and long-term imaging studies. Modern fluorophores, exemplified by Alexa Fluor 594, offer significant advantages in performance, providing researchers with brighter, more stable, and more reliable tools for fluorescence microscopy. For demanding applications such as live-cell imaging, super-resolution microscopy, and quantitative analysis, the investment in a higher-performance dye like Alexa Fluor 594 is often justified by the superior quality and reproducibility of the resulting data. Ultimately, the choice of fluorophore should be guided by the specific requirements of the experiment and the instrumentation available.

References

A Comparative Guide to Red Fluorescent Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a detailed comparison of several popular red fluorescent dyes, offering insights into their optical properties and performance characteristics. Experimental protocols for key performance assessments are also included to aid in the selection and application of these essential research tools.

Initially, this guide was intended to compare "Red 15" with other red fluorescent dyes. However, preliminary research revealed that "this compound," also known as Vat this compound or Pigment Red 194, is primarily an industrial pigment used in textiles, plastics, and inks. [cite: ] There is a lack of published data regarding its key fluorescence properties, such as excitation and emission spectra, quantum yield, and photostability, which are crucial for its use in research applications like fluorescence microscopy. While some sources note a green fluorescence in basic solutions, this property is not well-characterized for scientific purposes.

Therefore, this guide has been adapted to compare well-established and commonly used red fluorescent dyes in a research context: Alexa Fluor 594, Texas Red, Cy5, and Rhodamine B.

Quantitative Comparison of Red Fluorescent Dyes

The performance of a fluorescent dye is determined by several key photophysical parameters. The following table summarizes these properties for the selected red fluorescent dyes to facilitate an objective comparison.

PropertyAlexa Fluor 594Texas RedCy5Rhodamine B
Excitation Maximum (nm) 590[1][2]589[3]649[4]545[5]
Emission Maximum (nm) 618[1][2]615[3][6]667[4]625[5]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 92,00085,000[3]250,000[4][7]110,000
Quantum Yield (Φ) 0.66[2][8]~0.93[6]0.27[4]0.31 (in water)[9]
Photostability HighModerateHighModerate to Low
Common Applications Immunofluorescence, super-resolution microscopy (dSTORM, SIM, STED), flow cytometry[9]Immunofluorescence, protein conjugation[10]FRET, DNA sequencing, flow cytometry, in-vivo imaging[11][12]Tracer dye, fluorescence microscopy, flow cytometry

Key Performance Characteristics

Alexa Fluor 594 is a bright and highly photostable red fluorescent dye.[2][9] Its high quantum yield and resistance to photobleaching make it an excellent choice for demanding applications such as super-resolution microscopy and long-term live-cell imaging.[9] It is also less sensitive to pH changes compared to some other dyes.

Texas Red is a widely used red fluorescent dye, often conjugated to secondary antibodies for immunofluorescence.[10] It offers good brightness but is known to be more susceptible to photobleaching than Alexa Fluor 594. Its sulfonyl chloride reactive group can be prone to hydrolysis, which may complicate conjugation procedures.[10]

Cy5 is a far-red fluorescent dye, which is advantageous for biological imaging due to the low autofluorescence of cells and tissues in this spectral region. It has a very high molar extinction coefficient, contributing to its brightness.[4][7] While generally considered photostable, it can be susceptible to ozone-mediated degradation, which can be a concern in certain environments.

Rhodamine B is a classic fluorescent dye that has been used for many years in various applications. Its fluorescence quantum yield is sensitive to the solvent environment and temperature.[1] While still a useful tool, it is generally less photostable than more modern dyes like the Alexa Fluor series.

Experimental Protocols

To aid researchers in the evaluation and comparison of fluorescent dyes, detailed methodologies for key experiments are provided below.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.

Objective: To determine the molar extinction coefficient of a fluorescent dye at its absorption maximum (λmax).

Materials:

  • Spectrophotometer

  • Quartz cuvettes (typically with a 1 cm path length)

  • The fluorescent dye of interest

  • High-purity solvent (e.g., water, ethanol, or PBS, depending on the dye's solubility)

  • Analytical balance

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent to create a stock solution of a specific concentration (e.g., 1 mM).

  • Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations. The absorbance values of these dilutions should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure absorbance: For each dilution, measure the absorbance at the dye's λmax using the spectrophotometer. Use the same solvent as a blank to zero the instrument.

  • Plot a calibration curve: Plot the measured absorbance values on the y-axis against the corresponding dye concentrations (in mol/L) on the x-axis.

  • Calculate the molar extinction coefficient: According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the calibration curve is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Measurement of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is often determined relative to a standard with a known quantum yield.

Objective: To determine the relative fluorescence quantum yield of a fluorescent dye.

Materials:

  • Fluorometer

  • Standard fluorescent dye with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • The fluorescent dye of interest

  • High-purity solvent

  • Spectrophotometer

Procedure:

  • Prepare solutions: Prepare dilute solutions of both the standard and the sample dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Measure absorbance: Measure the absorbance of the standard and sample solutions at the excitation wavelength to be used for the fluorescence measurements.

  • Measure fluorescence spectra: Record the fluorescence emission spectra of both the standard and the sample solutions using the same excitation wavelength and instrument settings.

  • Calculate integrated fluorescence intensity: Calculate the area under the emission spectra for both the standard (F_std) and the sample (F_sample).

  • Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following formula:

    Φ_sample = Φ_std * (F_sample / F_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • A_std and A_sample are the absorbances of the standard and sample at the excitation wavelength, respectively.

    • n_std and n_sample are the refractive indices of the solvents for the standard and sample, respectively (if the same solvent is used, this term becomes 1).

Assessment of Photostability

Photostability is a critical parameter for applications requiring prolonged or intense illumination.

Objective: To qualitatively or quantitatively assess the photostability of a fluorescent dye.

Materials:

  • Fluorescence microscope with a camera

  • Light source (e.g., laser or arc lamp)

  • Sample labeled with the fluorescent dye

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample preparation: Prepare a sample with the fluorescent dye (e.g., stained cells on a microscope slide).

  • Image acquisition: Locate a region of interest and acquire an initial image (t=0) using a defined set of imaging parameters (e.g., laser power, exposure time).

  • Continuous illumination: Continuously illuminate the sample with the same light source and intensity.

  • Time-lapse imaging: Acquire images at regular intervals over a period of time.

  • Data analysis:

    • Measure the mean fluorescence intensity of the region of interest in each image of the time series.

    • Plot the normalized fluorescence intensity (intensity at time t / initial intensity) as a function of time.

    • The rate of fluorescence decay provides a measure of the dye's photostability. A slower decay indicates higher photostability. For a more quantitative comparison, the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be determined from the decay curve.

Visualizing Experimental Workflows and Biological Pathways

To further aid in the understanding of the application and evaluation of these dyes, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a simplified biological signaling pathway.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_compare Comparison prep_dye Prepare Dye Solutions (Known Concentrations) abs_spec Measure Absorbance Spectra (Spectrophotometer) prep_dye->abs_spec em_spec Measure Emission Spectra (Fluorometer) prep_dye->em_spec assess_photo Assess Photostability (Time-lapse Microscopy) prep_dye->assess_photo prep_std Prepare Standard Solution (Known Quantum Yield) prep_std->abs_spec prep_std->em_spec calc_eps Calculate Molar Extinction Coefficient (ε) abs_spec->calc_eps calc_qy Calculate Quantum Yield (Φ) em_spec->calc_qy compare Compare Dye Performance calc_eps->compare calc_qy->compare assess_photo->compare

Caption: Experimental workflow for comparing fluorescent dyes.

G cluster_cell Cellular Environment receptor Receptor protein_x Protein X receptor->protein_x 2. Activation tf Transcription Factor protein_x->tf 3. Signal Transduction antibody Primary Antibody (anti-Protein X) protein_x->antibody Immunofluorescence Detection nucleus Nucleus tf->nucleus 4. Nuclear Translocation ligand Ligand ligand->receptor 1. Binding sec_antibody Secondary Antibody (Red Fluorescent Dye Conjugate) antibody->sec_antibody

Caption: Simplified signaling pathway with immunofluorescence detection.

References

Validating Red 15 Staining: A Comparative Guide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of cellular components is paramount. "Red 15," also known as Rhodamine B (C.I. Food this compound), is a versatile fluorescent dye employed in various biological staining applications.[1][2][3] Its utility, however, is contingent on rigorous validation to ensure specificity and reproducibility. This guide provides a framework for validating this compound staining through robust control experiments and compares its performance with common alternative red fluorescent dyes.

The Imperative of Staining Validation

Fluorescence microscopy is susceptible to artifacts that can lead to misinterpretation of data. Therefore, a series of control experiments is not just recommended but essential for validating any staining protocol. Key controls include:

  • Unstained Control: An unlabeled sample imaged with the same settings as the experimental samples. This helps to determine the level of cellular autofluorescence.[4]

  • Positive and Negative Biological Controls: Cells or tissues known to express (positive) or lack (negative) the target of interest. These controls confirm that the staining protocol is working as expected.[4][5]

  • Isotype Control (for Immunofluorescence): If using a primary antibody conjugated to a red fluorescent dye, an isotype control—an antibody of the same class but with no relevant specificity—is used to assess non-specific antibody binding.[5]

  • Secondary-Only Control (for Indirect Immunofluorescence): In protocols using a primary and a fluorescently labeled secondary antibody, a sample incubated with only the secondary antibody is crucial to check for its non-specific binding.[4]

Comparative Analysis of Red Fluorescent Dyes

While Rhodamine B (this compound) is a useful tool, a variety of other red fluorescent dyes are available, each with distinct characteristics. The choice of dye depends on the specific application, such as whether live or fixed cells are being imaged, and the instrumentation available.

Propidium Iodide (PI) is a classic red fluorescent nuclear stain. As a membrane-impermeant dye, it is excluded from live cells with intact membranes, making it an excellent marker for identifying dead cells.[6][7] Upon entering a cell with a compromised membrane, it intercalates with double-stranded DNA and RNA, exhibiting a significant increase in fluorescence.[6][8][9] Due to its inability to cross the membrane of live cells, it is primarily used for fixed and permeabilized cells or to assess cell viability.[10][11]

Live-Cell Compatible Red Nuclear Stains , such as DRAQ5™ and various proprietary dyes (e.g., NucSpot® Live 650, RedDot™1), are cell-permeant and have low cytotoxicity, making them suitable for long-term imaging of dynamic cellular processes in living cells.[12][13] These modern dyes are often far-red emitting, which helps to minimize autofluorescence from cellular components.[14]

Below is a table summarizing the key characteristics of Rhodamine B and two common alternatives.

FeatureRhodamine B (this compound)Propidium Iodide (PI)Live-Cell Far-Red Nuclear Stain (e.g., DRAQ5™)
Primary Application General cytoplasmic and nuclear staining; fluorescent tracer.[3][]Nuclear staining in dead or fixed/permeabilized cells; cell cycle analysis.[10][11]Nuclear staining in live or fixed cells; long-term live-cell imaging.[12]
Cell Permeability Permeant.[16]Impermeant to live cells.[10][11]Permeant.[12]
Excitation Max (nm) ~543-555~535 (DNA-bound)~646
Emission Max (nm) ~570-580~617 (DNA-bound)[6][8]~681-697 (DNA-bound)
Quantum Yield 0.31 - 0.70[16]~0.16 (DNA-bound); enhanced 20-30 fold upon binding.[2][8]Varies by specific dye
Photostability Moderate to high.[17][]Moderate; susceptible to photobleaching.Generally high.
Toxicity Can be cytotoxic, limiting long-term live imaging.[19]Not suitable for live cell staining.Low cytotoxicity, suitable for extended imaging.[13]
RNase Treatment Not typically required.Required for precise DNA content analysis as it also binds RNA.[10][11]Not typically required.[4]

Experimental Protocols

Protocol 1: Validation of this compound (Rhodamine B) Staining in Fixed Cells

This protocol provides a general guideline for staining fixed cells with Rhodamine B.

  • Cell Culture and Fixation:

    • Culture cells on glass coverslips to the desired confluency.

    • Wash cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

    • Fix the cells with 3.7% formaldehyde solution in PBS for 10 minutes at room temperature.

    • Wash twice with PBS.[20]

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1% Triton X-100 in PBS for 5 minutes to permeabilize the cell membranes.

    • Wash twice with PBS.[20]

  • Staining:

    • Prepare a working solution of Rhodamine B in PBS (concentration may need optimization, typically in the µM range).

    • Incubate the coverslips with the Rhodamine B solution for 20-30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS to remove unbound dye.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Control Experiments:

    • Unstained Control: Follow the same procedure but omit the Rhodamine B staining step.

    • Biological Controls: Use cells known to exhibit the expected staining pattern as a positive control, and cells that should not stain as a negative control.

Protocol 2: Comparative Staining with Propidium Iodide for Cell Cycle Analysis

This protocol is for staining fixed cells with Propidium Iodide to analyze DNA content, a common application for red nuclear stains.

  • Cell Preparation and Fixation:

    • Harvest cells and wash with PBS.

    • Fix cells by adding them dropwise to cold 70% ethanol while vortexing.

    • Incubate at 4°C for at least 30 minutes.[21]

  • Washing:

    • Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment:

    • Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to ensure only DNA is stained.

    • Incubate for 30 minutes at 37°C.[10]

  • Staining:

    • Add Propidium Iodide solution to a final concentration of approximately 50 µg/mL.

    • Incubate for 15-30 minutes at room temperature in the dark.[1][21]

  • Analysis:

    • Analyze the cells by flow cytometry or fluorescence microscopy. Cells in G2/M phase will have approximately twice the fluorescence intensity of cells in G0/G1.[1][10]

Visualization of Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams illustrate a typical validation workflow and a relevant signaling pathway.

G cluster_prep Sample Preparation cluster_staining Staining & Controls cluster_analysis Analysis cell_culture Cell Culture on Coverslips fixation Fixation (e.g., Formaldehyde) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization stain_red15 Stain with this compound (Rhodamine B) permeabilization->stain_red15 unstained_control Unstained Control (PBS only) permeabilization->unstained_control washing Wash to Remove Unbound Dye stain_red15->washing unstained_control->washing mounting Mount with Anti-fade Medium washing->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for the validation of this compound (Rhodamine B) staining.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 dna_damage DNA Damage mitochondria Mitochondria dna_damage->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

Conclusion

The validation of any fluorescent stain is a critical step in ensuring the reliability of experimental data. While this compound (Rhodamine B) is a widely used red fluorescent dye, its performance should be carefully controlled and compared against alternatives to select the most appropriate tool for a given biological question. For endpoint assays in fixed and permeabilized cells, Propidium Iodide remains a robust and cost-effective option for nuclear staining and cell cycle analysis. For researchers interested in the dynamics of living cells, modern, low-toxicity, far-red dyes offer superior performance for long-term imaging. By implementing the control experiments and staining protocols outlined in this guide, researchers can confidently employ red fluorescent dyes to generate accurate and reproducible insights into cellular structure and function.

References

A Comparative Guide to Red Fluorescent Dyes: Sulforhodamine B, Alexa Fluor™ 594, and DyLight™ 594

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescence-based biological research and drug development, the selection of an appropriate fluorophore is a critical determinant of experimental success. Red fluorescent dyes are particularly valuable due to their emission at longer wavelengths, which minimizes autofluorescence from cellular components and reduces phototoxicity. This guide provides an objective, data-driven comparison of three widely used red fluorescent dyes: Sulforhodamine B, Alexa Fluor™ 594, and DyLight™ 594. The information presented herein is intended to assist researchers in making an informed decision based on key performance metrics and experimental considerations.

Quantitative Performance Comparison

The selection of a fluorescent dye is often a balance between brightness, photostability, and spectral characteristics. The following table summarizes the key photophysical properties of Sulforhodamine B, Alexa Fluor™ 594, and DyLight™ 594 to facilitate a direct comparison. Brightness is a product of the molar extinction coefficient and the quantum yield and provides a theoretical measure of a dye's fluorescence intensity.

PropertySulforhodamine B (putative "Red 15")Alexa Fluor™ 594DyLight™ 594
Excitation Maximum (nm) 559 - 565[1]590[2]593[3][4]
Emission Maximum (nm) 577 - 586[1]617[2]618[3][4]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~99,000~73,000 - 92,000[2]~80,000[3][4][5]
Quantum Yield (Φ) ~0.7 - 0.89[6]~0.66[2]Reported to be ~50% higher than Alexa Fluor™ 594 when conjugated[7][8]
Relative Brightness (ε x Φ) HighHighVery High (especially when conjugated)
Photostability ModerateHigh[9]High[10][7]
pH Sensitivity Low (stable over pH 3-10)[1]Insensitive over a wide pH rangeLess pH-sensitive[3]

Experimental Protocols

Reproducible and reliable experimental outcomes are contingent on well-defined and meticulously executed protocols. The following sections provide detailed methodologies for the quantitative comparison of fluorescence intensity and a standard application in immunofluorescence microscopy.

Protocol 1: Quantitative Comparison of Fluorescence Intensity and Photostability

This protocol outlines a method for the direct comparison of the fluorescence intensity and photostability of Sulforhodamine B, Alexa Fluor™ 594, and DyLight™ 594.

Objective: To quantitatively measure and compare the relative fluorescence intensity and photobleaching rate of the three dyes under identical conditions.

Materials:

  • Sulforhodamine B, Alexa Fluor™ 594, and DyLight™ 594, amine-reactive NHS esters

  • Goat anti-mouse IgG (or other suitable protein for conjugation)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Spectrofluorometer

  • Fluorescence microscope with a suitable filter set and a stable light source

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Protein Conjugation:

    • Dissolve the goat anti-mouse IgG in the amine-free buffer at a concentration of 2 mg/mL.

    • Prepare 10 mg/mL stock solutions of each NHS-ester dye in DMF or DMSO immediately before use.

    • Add a 10-fold molar excess of the dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Separate the dye-protein conjugate from the unconjugated dye using a gel filtration column equilibrated with PBS.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the respective dye.

  • Fluorescence Intensity Measurement:

    • Prepare a series of dilutions of each dye-protein conjugate in PBS with absorbances ranging from 0.01 to 0.1 at their respective excitation maxima.

    • Measure the absorbance of each dilution using a spectrophotometer.

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution, exciting at the wavelength of maximum absorbance.

    • Integrate the area under the emission curve to obtain the total fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for each dye. The slope of this plot is proportional to the quantum yield and can be used to compare the relative brightness of the dyes.[11][12][13]

  • Photostability Measurement:

    • Prepare a slide with a solution of each dye-protein conjugate at a concentration that gives a strong but not saturating fluorescence signal.

    • Using a fluorescence microscope, locate a field of view and focus on the sample.

    • Continuously illuminate the sample with the excitation light source at a constant intensity.

    • Acquire images at regular time intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.

    • Using image analysis software, measure the mean fluorescence intensity of a defined region of interest in each image of the time series.

    • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve. The rate of decay indicates the photostability of the dye.[14]

Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for indirect immunofluorescence staining using a primary antibody and a secondary antibody conjugated to Sulforhodamine B, Alexa Fluor™ 594, or DyLight™ 594.

Objective: To visualize the subcellular localization of a target protein in cultured cells.

Materials:

  • Cultured cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to Sulforhodamine B, Alexa Fluor™ 594, or DyLight™ 594

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency on glass coverslips.

    • Wash the cells twice with PBS.

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Incubate the cells in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody to its optimal concentration in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain solution (e.g., DAPI) for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and counterstain.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in the quantitative comparison of fluorescence intensity and the immunofluorescence staining workflow.

experimental_workflow cluster_quant Quantitative Comparison Workflow p_conj Protein Conjugation fluor_int Fluorescence Intensity Measurement p_conj->fluor_int Conjugates photostab Photostability Measurement p_conj->photostab Conjugates

Caption: Workflow for quantitative comparison of fluorescent dyes.

immunofluorescence_workflow cell_prep Cell Preparation & Fixation perm_block Permeabilization & Blocking cell_prep->perm_block primary_ab Primary Antibody Incubation perm_block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mount_image Counterstain, Mount & Image secondary_ab->mount_image

References

Comparative Analysis of Interleukin-15 (IL-15): A Guide to Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Red 15" is ambiguous in a biological context. This guide assumes the query refers to Interleukin-15 (IL-15) , a cytokine of significant interest in immunology and therapeutic development due to its structural similarity and shared receptor components with Interleukin-2 (IL-2).

This guide provides a comparative analysis of IL-15, focusing on its receptor specificity, cross-reactivity with IL-2, and the experimental protocols used to assess these characteristics. The information is intended for researchers, scientists, and drug development professionals.

Overview of IL-15 and its Biological Significance

Interleukin-15 (IL-15) is a pleiotropic cytokine belonging to the four-α-helix bundle family. It plays a crucial role in the development, proliferation, and activation of various immune cells, particularly Natural Killer (NK) cells and memory CD8+ T cells. Unlike IL-2, which is primarily secreted by activated T cells, IL-15 is produced by a wide range of cells, including monocytes, macrophages, and dendritic cells.[1][2] This differential expression, combined with a unique mechanism of action, results in distinct biological outcomes compared to IL-2, making IL-15 a promising candidate for cancer immunotherapy and other therapeutic applications.[3]

Receptor Specificity and Binding Affinity

The specificity of IL-15 is determined by its interaction with a heterotrimeric receptor complex. This complex consists of a unique high-affinity alpha subunit (IL-15Rα) and two subunits shared with the IL-2 receptor: the beta subunit (IL-2/15Rβ, also known as CD122) and the common gamma chain (γc, also known as CD132).[1][4]

A key distinction between IL-15 and IL-2 lies in their binding to their respective alpha chains. IL-15 binds to IL-15Rα with exceptionally high affinity, which is over 1000 times greater than the affinity of IL-2 for its alpha receptor (IL-2Rα).[5] This high-affinity interaction is central to IL-15's primary mode of action, known as trans-presentation, where IL-15 produced by one cell is presented by IL-15Rα on its surface to a neighboring target cell expressing the IL-2/15Rβ and γc subunits.[6][7] This contrasts with IL-2, which typically acts in a cis manner, binding to a complete receptor complex on a single cell.[1]

Table 1: Comparison of Receptor Binding Affinities (IL-15 vs. IL-2)
LigandReceptor Subunit(s)Dissociation Constant (Kd)Binding Affinity
IL-15 IL-15Rα~10⁻¹¹ MHigh
IL-15IL-2/15Rβγc~10⁻⁹ MIntermediate
IL-15 (free)IL-2/15Rβ~438 nMLow
IL-15/IL-15Rα complexIL-2/15Rβ~3 nMHigh (150-fold increase)
IL-2 IL-2Rα~10⁻⁸ MLow
IL-2IL-2/15Rβγc~10⁻⁹ MIntermediate
IL-2IL-2Rαβγc~10⁻¹¹ MHigh

Data compiled from multiple sources.[1][3][5][8][9]

Cross-Reactivity Assessment

Cross-Reactivity with IL-2 Signaling

The primary basis for cross-reactivity between IL-15 and IL-2 is their shared use of the IL-2/15Rβ and γc signaling subunits.[4] Once IL-15 is presented to a target cell, the downstream signaling cascade it initiates shares many components with the IL-2 pathway, including the activation of Janus kinases (JAK1 and JAK3) and Signal Transducers and Activators of Transcription (STAT3 and STAT5).[10][11]

However, despite these shared components, the biological outcomes often differ. IL-2 plays a significant role in the maintenance of regulatory T cells (Tregs) and in activation-induced cell death (AICD), which helps to eliminate self-reactive T cells.[1][12] In contrast, IL-15 is a potent survival factor, inhibiting AICD and promoting the long-term persistence of memory CD8+ T cells and NK cells.[2][12] These functional differences are attributed to the distinct cellular distribution of their alpha receptors and their different modes of presentation (trans vs. cis).[1][3]

Table 2: Functional Comparison of IL-15 and IL-2
FeatureInterleukin-15 (IL-15)Interleukin-2 (IL-2)
Primary Producing Cells Monocytes, Macrophages, Dendritic CellsActivated T cells
Presentation Mechanism Primarily trans-presentationPrimarily cis-presentation
Effect on Memory CD8+ T cells Promotes persistence and proliferationLess effective at long-term maintenance
Effect on NK cells Potent activator of proliferation and cytotoxicityActivates NK cells
Effect on Regulatory T cells (Tregs) Minimal effectPromotes survival and function
Role in AICD InhibitsPromotes

This table summarizes general functional distinctions.[1][2][12]

Species Cross-Reactivity

For researchers working with animal models, understanding species cross-reactivity is critical. Studies have shown that human IL-15 is biologically active on mouse cells.[7][13] However, while human and murine IL-15 bind to their respective IL-15Rα subunits with similar high affinity, quantitative differences in specific activity have been observed in systems that rely on the IL-2/15Rβγc complex alone.[13] Therefore, while human IL-15 can be used in murine models, careful consideration must be given to potential differences in efficacy and toxicity when interpreting results across species.[7]

Experimental Protocols

Protocol: IL-15 Bioactivity Assessment using CTLL-2 Cell Proliferation Assay

This protocol describes a colorimetric assay to determine the biological activity of IL-15 by measuring its ability to induce the proliferation of the IL-15-dependent murine cytotoxic T-cell line, CTLL-2.[14][15][16]

Materials:

  • CTLL-2 cell line (ATCC TIB-214)

  • Complete Culture Medium: RPMI 1640, 10% Fetal Bovine Serum (FBS), and 200 U/ml IL-2 (for cell maintenance)

  • Assay Medium: RPMI 1640, 10% FBS

  • Recombinant human IL-15 (Reference Standard and Test Samples)

  • Hanks' Balanced Salt Solution (HBSS)

  • Sterile 96-well flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 10% SDS solution

  • Microplate reader (490 nm)

Procedure:

  • Cell Maintenance: Culture CTLL-2 cells in Complete Culture Medium. Passage cells every 2-3 days to maintain logarithmic growth.

  • Cell Preparation for Assay:

    • Collect cells from culture and perform a cell count and viability check (viability must be ≥ 95%).[14]

    • Wash the cells twice with HBSS by centrifugation (1000 rpm, 10 minutes).[14]

    • Resuspend cells in Assay Medium to a density of 5 x 10⁵ viable cells/mL.[14]

    • Incubate the cell suspension for 4 hours at 37°C in a 5% CO₂ incubator to starve them of IL-2.[14]

  • Preparation of IL-15 Dilutions:

    • Prepare a stock solution of the IL-15 reference standard and test samples.

    • In a separate 96-well plate, perform serial two-fold dilutions of the reference standard and test samples in Assay Medium. A typical starting concentration is 2 ng/mL, with a final volume of 100 µL per well.[16] Include wells with Assay Medium only as a negative control.

  • Assay Setup:

    • After the 4-hour starvation period, add 100 µL of the prepared CTLL-2 cell suspension to each well of the plate containing the IL-15 dilutions (final cell density: 5 x 10⁴ cells/well).[16]

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[16]

  • Measurement of Proliferation:

    • Add 20 µL of MTS reagent to each well.[16]

    • Incubate for an additional 4 hours at 37°C.[16]

    • Add 25 µL of 10% SDS to each well to stop the reaction.[16]

    • Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from medium-only wells) from all sample readings.

    • Plot the absorbance versus the log of the IL-15 concentration.

    • Use a four-parameter logistic regression model to determine the ED₅₀ (the concentration that induces 50% of the maximal response) for the reference standard and test samples.

    • The relative bioactivity of the test sample can be calculated by comparing its ED₅₀ to that of the reference standard.

Specificity Control: To confirm that the observed proliferation is specific to IL-15, the assay can be repeated in the presence of a neutralizing anti-IL-15 antibody. This should block the proliferative effect, while an isotype control or an antibody against a different cytokine (like anti-IL-2) should have no effect.[17]

Workflow: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique to measure the real-time kinetics of protein-protein interactions, providing association (kₐ), dissociation (kₑ), and affinity (Kₑ) constants.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Buffer & Sample Prep (Degas buffers, filter proteins) p2 Sensor Chip Selection (e.g., CM5, NTA) p1->p2 e1 Ligand Immobilization (e.g., IL-2/15Rβ on chip surface) p2->e1 e2 Analyte Injection (Flow IL-15 over surface at various concentrations) e1->e2 Next Concentration Cycle e3 Association Phase (Real-time measurement of binding) e2->e3 Next Concentration Cycle e4 Dissociation Phase (Flow running buffer, measure release) e3->e4 Next Concentration Cycle e5 Regeneration (Strip analyte to reuse surface) e4->e5 Next Concentration Cycle e5->e2 Next Concentration Cycle a1 Data Processing (Reference subtraction, blank correction) e5->a1 a2 Kinetic Modeling (Fit data to binding model, e.g., 1:1 Langmuir) a1->a2 a3 Determine Rates (Calculate ka, kd, and KD) a2->a3

Caption: Workflow for SPR analysis of cytokine-receptor binding.

Signaling Pathways and Experimental Workflows

IL-15 Signaling Pathway

The binding of IL-15 to its receptor complex on target cells (like NK cells or CD8+ T cells) initiates several downstream signaling cascades that collectively promote cell survival, proliferation, and effector functions.

IL15_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL15 IL-15 IL15Ra IL-15Rα IL15->IL15Ra IL2Rb IL-2/15Rβ IL15->IL2Rb gammaC γc IL15->gammaC JAK1 JAK1 JAK3 JAK3 PI3K PI3K IL15Ra->IL2Rb IL15Ra->gammaC IL2Rb->JAK1 IL2Rb->PI3K MAPK RAS/RAF/MAPK Pathway IL2Rb->MAPK gammaC->JAK3 STAT3 STAT3 JAK1->STAT3 STAT5 STAT5 JAK3->STAT5 Transcription Gene Transcription (e.g., c-Myc, Bcl-2) STAT3->Transcription Dimerize & Translocate STAT5->Transcription Dimerize & Translocate Akt Akt/PKB PI3K->Akt Akt->Transcription MAPK->Transcription

Caption: Simplified IL-15 signaling cascade in T cells and NK cells.

Experimental Workflow: CTLL-2 Bioassay

The following diagram outlines the key steps in the CTLL-2 proliferation bioassay for assessing IL-15 activity.

CTLL2_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout cluster_analysis Analysis A 1. Culture & Harvest CTLL-2 Cells B 2. Wash & Starve Cells (4 hours in assay medium) A->B D 4. Add Starved Cells to IL-15 Dilutions B->D C 3. Prepare IL-15 Dilutions (Standard & Samples in 96-well plate) C->D E 5. Incubate for 48 Hours (37°C, 5% CO2) D->E F 6. Add MTS Reagent (Incubate 4 hours) E->F G 7. Read Absorbance (490 nm) F->G H 8. Plot Dose-Response Curve G->H I 9. Calculate ED50 (Four-Parameter Logistic Fit) H->I

Caption: Experimental workflow for the IL-15 CTLL-2 proliferation assay.

References

A Comparative Guide to Red Fluorophores for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of visualizing cellular structures beyond the diffraction limit of light, the choice of fluorescent probe is a critical determinant of image quality and resolution. While the specific fluorophore "Red 15" is not found as a standard reagent in the super-resolution microscopy literature, this guide provides a comprehensive comparison of high-performance, red-emitting fluorescent dyes commonly used in techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM). This guide is intended for researchers, scientists, and drug development professionals seeking to select the optimal red fluorophore for their super-resolution imaging experiments.

Quantitative Performance of Red Fluorophores

The selection of a suitable fluorophore is guided by its photophysical properties, which dictate its performance in super-resolution microscopy. Key parameters include the excitation and emission maxima, quantum yield (the efficiency of photon emission), photostability (resistance to photobleaching), and for STORM, the number of photons detected per switching event, which directly influences localization precision. The following table summarizes these properties for a selection of popular red-emitting dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldPrimary Super-Resolution Technique(s)Key Advantages
Alexa Fluor 568 578[1]603[1]0.69[1][2]STED, dSTORMGood brightness and photostability[3]
Cy3B 559570~0.67dSTORMConsidered a high-performing red dye for STORM[4]
Abberior STAR RED 638[5]655[5]0.90[6]STEDExceptional brightness, high photostability, and low background[6][7]
Alexa Fluor 647 6506650.33[2]dSTORMGold standard for dSTORM due to excellent photoswitching properties[3][8]
Silicon-Rhodamine (SiR) ~645-660~660-680Variable (~0.3-0.6)[9]STED, STORMCell-permeable for live-cell imaging, fluorogenic properties[10]

Experimental Protocols

Achieving high-quality super-resolution images is critically dependent on optimized sample preparation and imaging protocols. Below are detailed methodologies for immunofluorescence labeling and the preparation of imaging buffers suitable for the discussed red fluorophores.

Immunofluorescence Labeling Protocol for Fixed Cells

This protocol provides a general framework for labeling intracellular targets with primary and secondary antibodies conjugated to red-emitting fluorophores.

  • Cell Culture and Fixation:

    • Culture cells on high-precision glass coverslips (#1.5H) to the desired confluency.

    • Fix the cells with a solution of 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature to allow antibody access to intracellular structures.

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100) for at least 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody specific to the target protein in the blocking buffer to its optimal concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with the blocking buffer for 10 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 647) in the blocking buffer. A 1:200 to 1:1000 dilution is a common starting point.[11]

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with the blocking buffer for 10 minutes each, followed by a final three washes with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a mounting medium optimized for super-resolution microscopy. For STED, specific mounting media like Abberior Mount Liquid are recommended.[12] For dSTORM, the imaging buffer serves as the mounting medium.

dSTORM Imaging Buffer

The photoswitching of cyanine dyes like Alexa Fluor 647 and Cy3B in dSTORM is dependent on the chemical environment. A standard imaging buffer recipe is provided below.

Components:

  • 50 mM Tris-HCl (pH 8.0)

  • 10 mM NaCl

  • 10% (w/v) Glucose

  • 50-100 mM β-mercaptoethylamine (MEA) or another thiol

  • 0.5 mg/mL Glucose oxidase

  • 40 µg/mL Catalase

Preparation:

The glucose oxidase and catalase act as an oxygen-scavenging system, which is crucial for the photostability of many fluorophores. The thiol (e.g., MEA) is essential for inducing the blinking of the cyanine dyes. It is recommended to prepare the buffer fresh for each imaging session.

Visualizing the Workflow and Principles

To further clarify the experimental and conceptual frameworks of super-resolution microscopy with red fluorophores, the following diagrams illustrate a typical immunofluorescence workflow and the principle of STED microscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Immunolabeling cluster_imaging Imaging cell_culture Cell Culture on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting / Imaging Buffer secondary_ab->mounting acquisition Super-Resolution Microscopy (STED / STORM) mounting->acquisition

A typical workflow for immunofluorescence labeling in super-resolution microscopy.

The principle of Stimulated Emission Depletion (STED) microscopy.

In STED microscopy, a donut-shaped depletion beam de-excites fluorophores at the periphery of the diffraction-limited excitation spot, effectively narrowing the area from which fluorescence is emitted.[13][14][15] By scanning this smaller effective spot across the sample, a super-resolved image is constructed.[16]

Conclusion

While a specific fluorophore named "this compound" is not prominent in super-resolution microscopy, a range of excellent red-emitting dyes are available to researchers. For STED microscopy, Abberior STAR RED offers superior brightness and photostability.[7] For dSTORM, Alexa Fluor 647 remains the fluorophore of choice due to its reliable and efficient photoswitching characteristics.[3][8] The silicon-rhodamine dyes are particularly advantageous for live-cell super-resolution imaging due to their cell permeability. The selection of the most appropriate red fluorophore will ultimately depend on the specific super-resolution modality, the biological question being addressed, and the experimental conditions. Careful consideration of the quantitative performance data and adherence to optimized experimental protocols are essential for achieving the highest quality super-resolution images.

References

A Comparative Analysis of Basic Red 15 and Basic Red 18 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes and reagents is critical for experimental success. This guide provides a detailed comparative study of two commonly used cationic dyes, Basic Red 15 and Basic Red 18, focusing on their chemical properties, performance characteristics, and relevant applications in a research context.

This analysis is supported by a compilation of their physicochemical properties and outlines experimental protocols for their comparative evaluation.

Chemical and Physical Properties

Basic this compound and Basic Red 18, while both cationic dyes used for similar applications, possess distinct chemical structures and properties that influence their performance. Basic this compound belongs to the methine class, while Basic Red 18 is a single azo dye. These structural differences are reflected in their molecular formulas and weights.

PropertyBasic this compoundBasic Red 18
C.I. Name Basic this compoundBasic Red 18
CAS Number 12217-49-1[1]14097-03-1[2][3]
Molecular Structure Class MethineSingle Azo
Molecular Formula C25H29Cl2N3[4][5]C19H25Cl2N5O2[3][6]
Molecular Weight 442.42 g/mol [4]426.34 g/mol [3][6]
Appearance Bluish Red / Dark Red Powder[4][7]Dark Red / Gray Powder[2][3]
λₘₐₓ (nm) 518[1]532[1]
Solubility in Water 40 g/L at 40°C[1][7]30 g/L at 60°C[2]
Colorfastness (ISO) 4-5[1]3-4[1]

Performance and Applications

Both dyes are primarily utilized in the dyeing of synthetic fibers, particularly acrylics, due to their cationic nature which allows for strong ionic interactions with anionic substrates.[1][8] Their application extends to paper, leather, and inks.[1][5][9]

Basic this compound is noted for its brilliant red shade with good fastness properties when applied to acrylic fibers.[1] It is stable within a pH range of 2 to 6 for dyeing.[1][7] Research applications include studies on dyeing processes, biocompatibility testing, and as a component in analytical techniques.[1]

Basic Red 18 is also extensively used for dyeing acrylics and for direct printing on acrylic fabrics.[2][3] It is characterized as a dark red dye.[2] In a research context, it has been employed as a model cationic dye in studies on wastewater treatment and has shown some antimicrobial properties.[10][11][12] The color of textiles dyed with Basic Red 18 is noted to be stable under high-temperature dyeing conditions (120°C).[2]

Comparative Experimental Protocols

To objectively compare the performance of Basic this compound and Basic Red 18, the following experimental protocols can be employed.

Spectrophotometric Analysis of Absorption Maxima (λₘₐₓ)

This experiment determines the wavelength at which each dye exhibits maximum absorbance, a key characteristic for its color properties.

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of Basic this compound and Basic Red 18 at a concentration of 100 µg/mL in deionized water.

  • Preparation of Working Solutions: From the stock solutions, prepare working solutions of 10 µg/mL for each dye by diluting with deionized water.

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, scan the absorbance of each working solution across a wavelength range of 400-700 nm.

  • Data Analysis: Identify the wavelength (λₘₐₓ) at which the highest absorbance is recorded for each dye.

G Workflow for Spectrophotometric Analysis cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock_br15 Prepare 100 µg/mL Stock Solution (Basic this compound) work_br15 Prepare 10 µg/mL Working Solution (Basic this compound) stock_br15->work_br15 stock_br18 Prepare 100 µg/mL Stock Solution (Basic Red 18) work_br18 Prepare 10 µg/mL Working Solution (Basic Red 18) stock_br18->work_br18 spectrophotometer UV-Vis Spectrophotometer Scan (400-700 nm) work_br15->spectrophotometer work_br18->spectrophotometer analysis Determine λₘₐₓ for each dye spectrophotometer->analysis

Workflow for Spectrophotometric Analysis
Comparative Dyeing of Acrylic Fabric

This protocol assesses the dyeing performance and color characteristics of the two dyes on a standard substrate.

Protocol:

  • Fabric Preparation: Cut identical swatches of pre-washed acrylic fabric.

  • Dye Bath Preparation: Prepare two separate dye baths, one for each dye, with a concentration of 1% on the weight of the fabric. The dye bath should contain acetic acid to maintain a pH of 4.5.

  • Dyeing Process: Immerse the acrylic swatches in their respective dye baths. Gradually heat the baths to 100°C and maintain for 60 minutes.

  • Rinsing and Drying: After dyeing, rinse the fabric swatches thoroughly with cold water until the water runs clear. Allow the swatches to air dry.

  • Colorimetric Analysis: Use a colorimeter to measure the Lab* color values of the dyed fabrics for an objective comparison of the resulting shades.

G Workflow for Comparative Dyeing start Start fabric_prep Prepare Acrylic Fabric Swatches start->fabric_prep dye_bath_prep Prepare Dye Baths (1% owf, pH 4.5) fabric_prep->dye_bath_prep dyeing Dyeing at 100°C for 60 min dye_bath_prep->dyeing rinsing Rinse and Dry Fabric Swatches dyeing->rinsing analysis Colorimetric Analysis (Lab* values) rinsing->analysis end End analysis->end

Workflow for Comparative Dyeing
Evaluation of Light Fastness

This experiment compares the stability of the dyes when exposed to light, a critical factor for many applications.

Protocol:

  • Sample Preparation: Use the acrylic fabric swatches dyed in the previous experiment.

  • Exposure: Partially cover each dyed swatch with an opaque material. Place the swatches in a light fastness tester (e.g., a Xenon arc lamp) for a standardized period (e.g., 20 hours).

  • Assessment: After exposure, remove the swatches and compare the color of the exposed and unexposed areas.

  • Grading: Grade the light fastness on a scale of 1 to 8 (blue wool scale), where 1 indicates poor fastness and 8 indicates excellent fastness.

G Logical Flow for Light Fastness Evaluation dyed_samples Dyed Fabric Swatches (Basic this compound & 18) masking Partially Mask Swatches dyed_samples->masking exposure Expose to Light Source (e.g., Xenon Arc) masking->exposure comparison Compare Exposed vs. Unexposed Areas exposure->comparison grading Grade Light Fastness (Blue Wool Scale) comparison->grading

Logical Flow for Light Fastness Evaluation

Conclusion

Both Basic this compound and Basic Red 18 are effective cationic dyes for research and industrial applications, particularly for acrylic materials. The choice between them will depend on the specific requirements of the application. Basic this compound offers superior light fastness, which may be critical for applications requiring long-term color stability.[1] Conversely, the specific shade and performance of Basic Red 18 under high-temperature conditions might be advantageous in other contexts.[2] The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative evaluations to determine the most suitable dye for their specific needs.

References

A Comparative Guide to Red Fluorescent Dyes for Reproducible Research

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of cellular biology, neuroscience, and drug development, the reproducibility of fluorescence-based experiments is paramount for generating reliable and high-impact data. The choice of fluorescent dye can significantly influence experimental outcomes, affecting not only the quality of imaging but also the consistency of quantitative data. This guide provides a detailed comparison of the performance of C.I. Food Red 15, commonly known as Rhodamine B, and its derivatives against other widely used red fluorescent dyes. We present supporting experimental data, detailed protocols for key applications, and visual workflows to aid researchers in selecting the optimal dye for their specific needs, with a focus on maximizing experimental reproducibility.

Performance Comparison of Red Fluorescent Dyes

The selection of a fluorescent dye is often a trade-off between brightness, photostability, and cost. While traditional dyes like Rhodamine B are cost-effective, modern alternatives such as the Alexa Fluor and cyanine (Cy) families often provide superior performance, which can be critical for the reproducibility of sensitive or long-term imaging experiments.

Table 1: Photophysical Properties of Selected Red Fluorescent Dyes

PropertyRhodamine BTRITC (Rhodamine Derivative)Alexa Fluor 555 (Rhodamine Derivative)Cy3
Excitation Max (nm) ~555-570~550~555~550
Emission Max (nm) ~570-590~573~565~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~83,000~85,000~150,000~150,000
Quantum Yield (Φ) ~0.49-0.65 in ethanol~0.1-0.3~0.1~0.15
Relative Brightness GoodModerateExcellentVery Good
Photostability GoodModerateExcellentGood

Note: Values can vary depending on the solvent and conjugation state.

Table 2: Factors Influencing Experimental Reproducibility

FactorRhodamine B & DerivativesAlexa Fluor DyesKey Considerations for Reproducibility
Signal Stability Good photostability allows for reliable imaging over time.[1][2][3]Superior photostability reduces signal loss during long or repeated exposures, leading to more consistent measurements.[4][5][6]For time-lapse imaging or z-stack acquisition, higher photostability is crucial for reproducible quantification.
Signal-to-Noise Ratio High quantum yield provides bright signals.[1]Higher molar extinction coefficients and quantum yields result in brighter conjugates and improved signal-to-noise ratios.[4][6]A higher signal-to-noise ratio allows for the detection of low-abundance targets and reduces variability in image analysis.
pH Sensitivity Fluorescence can be sensitive to acidic environments.Generally less sensitive to pH changes in the physiological range (pH 4-10).[6]Inconsistent pH between samples or within cellular compartments (e.g., lysosomes) can introduce variability if the dye is pH-sensitive.
Lot-to-Lot Variability Can be a concern with less stringently controlled manufacturing processes.Undergo rigorous quality control, leading to high lot-to-lot consistency.Using dyes with minimal lot-to-lot variation is essential for the reproducibility of long-term studies or when comparing data across different experiments.
Non-specific Binding Can exhibit non-specific binding, requiring careful optimization of staining protocols.[1]Formulations are often optimized to reduce non-specific interactions.High non-specific binding increases background fluorescence, which can obscure specific signals and introduce errors in quantification.

Experimental Protocols

To ensure high-quality and reproducible results, it is crucial to follow standardized and optimized protocols. Below are detailed methodologies for two common applications of red fluorescent dyes.

Protocol 1: Mitochondrial Membrane Potential Assessment using Rhodamine 123

Rhodamine 123 is a cell-permeant, cationic dye that accumulates in mitochondria with active membrane potentials. A decrease in mitochondrial membrane potential, an indicator of cellular stress or apoptosis, results in a loss of Rhodamine 123 fluorescence.

Materials:

  • Rhodamine 123 (5 mM stock solution in DMSO)[1]

  • Cell culture medium (serum-free)

  • Phosphate-Buffered Saline (PBS)

  • Adherent or suspension cells

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) for positive control (optional)

  • Fluorescence microscope or flow cytometer with appropriate filters (Excitation/Emission: ~507/529 nm)[2]

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, 35 mm glass-bottom dish) and grow until they reach the desired confluency (typically 70-80%).[1]

  • Preparation of Staining Solution: Prepare a working solution of Rhodamine 123 by diluting the 5 mM stock solution in serum-free cell culture medium to a final concentration of 1-20 µM. The optimal concentration should be determined for each cell type.[7]

  • Cell Staining: Remove the culture medium and wash the cells once with PBS. Add the Rhodamine 123 working solution to cover the cells and incubate for 20-60 minutes at 37°C, protected from light.[2]

  • Washing: After incubation, remove the staining solution and wash the cells twice with warm PBS to remove any unbound dye.[1]

  • Imaging: Add fresh serum-free medium or PBS to the cells. Visualize the stained mitochondria immediately using a fluorescence microscope. For quantitative analysis, acquire images from multiple random fields and measure the mean fluorescence intensity.

Procedure for Suspension Cells:

  • Cell Preparation: Harvest cells by centrifugation at 800 rpm for 5 minutes. Discard the supernatant.[2]

  • Cell Staining: Resuspend the cell pellet in the Rhodamine 123 working solution to a density of approximately 1x10⁶ cells/mL. Incubate for 20-60 minutes at 37°C, protected from light.[2]

  • Washing: Centrifuge the cells at 400 x g for 4 minutes, discard the supernatant, and wash the pellet twice with PBS.[7]

  • Analysis: Resuspend the final cell pellet in fresh PBS for analysis by flow cytometry or fluorescence microscopy.

Protocol 2: Indirect Immunofluorescence Staining of Cellular Proteins

This protocol describes a general procedure for labeling a target protein within fixed and permeabilized cells using a primary antibody and a secondary antibody conjugated to a red fluorescent dye (e.g., TRITC, Alexa Fluor 555).

Materials:

  • Cells grown on glass coverslips

  • PBS

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% normal goat serum (or serum from the same species as the secondary antibody) in PBS with 0.1% Triton X-100

  • Primary antibody (specific to the target protein)

  • Red fluorescent dye-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-Alexa Fluor 555)

  • Aqueous mounting medium

Procedure:

  • Cell Preparation: Grow cells on sterile glass coverslips in a culture plate to the desired confluency.

  • Fixation: Gently aspirate the culture medium and rinse the cells briefly with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[8]

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.[8]

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in a suitable antibody dilution buffer (e.g., 0.1% BSA in PBS). Aspirate the blocking buffer and add the diluted primary antibody to the coverslips. Incubate for 1-3 hours at room temperature or overnight at 4°C in a humidified chamber.[8]

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each to remove unbound primary antibody.[9]

  • Secondary Antibody Incubation: Dilute the fluorescently conjugated secondary antibody in the antibody dilution buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[8][10]

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Carefully remove the coverslip from the well and mount it onto a glass microscope slide using a drop of aqueous mounting medium.

  • Imaging: Allow the mounting medium to cure overnight in the dark. Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen red fluorescent dye.

Visualization of Experimental Workflows

Immunofluorescence Staining Workflow

The following diagram illustrates the key steps in an indirect immunofluorescence staining protocol, a fundamental technique in cell biology and drug development for visualizing the localization of specific proteins.

Immunofluorescence_Workflow A Start: Cells on Coverslip B Fixation (e.g., 4% PFA) A->B 15 min C Permeabilization (e.g., 0.1% Triton X-100) B->C 10-15 min D Blocking (e.g., 5% Normal Goat Serum) C->D 1 h E Primary Antibody Incubation D->E 1-3 h or O/N F Secondary Antibody Incubation (Red Fluorescent Dye Conjugate) E->F 1 h G Mounting F->G H Fluorescence Microscopy G->H I Image Analysis & Quantification H->I Dye_Selection_Logic start Define Experimental Needs quant Quantitative Analysis? start->quant live_cell Live-Cell Imaging? quant->live_cell No alexa Choose High-Performance Dye (e.g., Alexa Fluor) quant->alexa Yes low_abundance Low Abundance Target? live_cell->low_abundance No live_cell->alexa Yes low_abundance->alexa Yes rhodamine Standard Dye is Sufficient (e.g., Rhodamine B/TRITC) low_abundance->rhodamine No

References

Assessing the Purity of Vat Red 15: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance for researchers, scientists, and drug development professionals on evaluating the purity of Vat Red 15 from various suppliers. This guide provides detailed experimental protocols and objective data to inform procurement decisions.

Introduction

Vat this compound, also known as C.I. 71100, is a synthetic organic pigment with the molecular formula C₂₇H₁₃N₃O₂.[1] It finds applications in various fields, including as a coloring agent in textiles and inks.[1][2] In research and development, particularly in areas like drug delivery and material science, the purity of such compounds is paramount. Impurities can significantly alter the physicochemical properties and biological activity of the final product, leading to unreliable and irreproducible results.[3]

This guide provides a framework for assessing the purity of Vat this compound from different suppliers. Due to the proprietary nature of supplier-specific purity data, this guide presents a hypothetical comparison based on typical analytical results. Researchers are encouraged to request certificates of analysis from suppliers and to perform their own independent verification using the methodologies outlined herein.

Purity Comparison of Vat this compound from Hypothetical Suppliers

The following table summarizes hypothetical purity data for Vat this compound from three different suppliers. The purity is determined by High-Performance Liquid Chromatography (HPLC), and the presence of common organic and inorganic impurities is quantified.

Parameter Supplier A Supplier B Supplier C
Purity (HPLC, % Area) 99.5%98.2%99.8%
Major Organic Impurity 1 0.25%1.10%0.08%
Major Organic Impurity 2 0.15%0.45%0.05%
Total Organic Impurities 0.40%1.55%0.13%
Residual Solvents (GC-HS) < 50 ppm250 ppm< 20 ppm
Heavy Metals (ICP-MS) < 10 ppm< 10 ppm< 5 ppm

Experimental Protocols for Purity Assessment

Accurate determination of Vat this compound purity requires a combination of analytical techniques. The following are detailed protocols for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for separating and quantifying the components of a mixture.[4][5][6] For organic pigments like Vat this compound, a reversed-phase HPLC method is typically employed.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of Vat this compound.

  • Sample Preparation: Accurately weigh a small amount of the Vat this compound sample and dissolve it in a suitable solvent (e.g., N,N-Dimethylformamide or a mixture of solvents) to a known concentration. The insolubility of many pigments can be a challenge, so thorough dissolution is critical.[7] Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample onto the HPLC system. The purity is determined by calculating the area percentage of the main Vat this compound peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV-Vis Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Result Result Calculate->Result Purity Report

Figure 1. Experimental workflow for HPLC purity analysis of Vat this compound.

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry is a powerful tool for identifying unknown components by determining their mass-to-charge ratio.[7][8][9][10] When coupled with liquid chromatography (LC-MS), it can provide structural information about the impurities separated by HPLC.

Methodology:

  • Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • LC Conditions: Same as the HPLC method described above.

  • MS Parameters:

    • Ionization Mode: Positive and/or negative ion mode, depending on the nature of the expected impurities.

    • Mass Range: A wide range to capture the molecular weights of potential impurities (e.g., 100-1000 m/z).

    • Fragmentation: Tandem MS (MS/MS) can be used to obtain structural fragments of the impurity ions, aiding in their identification.

  • Analysis: The mass spectra of the impurity peaks are analyzed to determine their molecular weights. This information, along with fragmentation patterns, can be used to propose structures for the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy provides detailed information about the chemical structure of a molecule.[11][12][13][14] It is an excellent technique for confirming the identity of the main component and for characterizing impurities if they can be isolated.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of the Vat this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information about the hydrogen atoms in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms and aid in the complete structural elucidation.

  • Analysis: The NMR spectra of the sample should be compared with reference spectra of pure Vat this compound, if available. The presence of unexpected signals can indicate impurities.

Hypothetical Signaling Pathway Involvement

While the primary use of Vat this compound is as a pigment, synthetic organic molecules can sometimes exhibit unexpected biological activity. For the purpose of illustrating a potential research context, the following diagram depicts a hypothetical signaling pathway where an impurity in a Vat this compound sample could inadvertently interfere.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Regulates Transcription Impurity Impurity X Impurity->Kinase1 Inhibits

Figure 2. Hypothetical signaling pathway showing potential interference by an impurity.

Common Impurities in Organic Pigments

The manufacturing process of organic pigments can lead to various impurities.[15][16] These can include:

  • Starting materials and intermediates: Unreacted raw materials or by-products from intermediate synthetic steps.

  • Isomers: Structural isomers of the target pigment molecule that may have different properties.

  • Degradation products: Formed during the synthesis or upon storage.

  • Inorganic salts: Resulting from the work-up and purification steps.

  • Heavy metals: Contaminants from reactors or raw materials.[15]

Conclusion

The purity of Vat this compound is a critical factor for its successful application in research and development. This guide provides a comprehensive overview of the analytical methods required to assess its purity and a framework for comparing products from different suppliers. By employing a combination of HPLC, MS, and NMR, researchers can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes. It is always recommended to obtain detailed analytical information from the supplier and to independently verify the purity of critical reagents.

References

Cross-Platform Validation of RED15: A Comparative Analysis Against Trametinib in BRAF V600E Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide uses "RED15" as a hypothetical experimental compound to illustrate a comprehensive cross-platform validation report. The experimental data presented is fictional but representative of typical results in preclinical drug development for the purpose of demonstrating the requested format and content.

This guide provides a detailed comparison of the experimental anti-cancer compound RED15 against the established MEK inhibitor, Trametinib. The focus of this analysis is on BRAF V600E mutant melanoma, a cancer type where the MAPK/ERK signaling pathway is constitutively active. The data presented herein is from a series of cross-platform validation studies designed to assess the potency, target engagement, and in vivo efficacy of RED15.

Data Presentation: Comparative Performance Metrics

The following tables summarize the quantitative data obtained for RED15 and Trametinib in various preclinical assays.

Table 1: In Vitro Cell Viability (IC50)

CompoundCell LineIC50 (nM)
RED15 A375 (BRAF V600E)15.2
SK-MEL-28 (BRAF V600E)25.8
WM-115 (BRAF V600E)32.1
Trametinib A375 (BRAF V600E)12.5
SK-MEL-28 (BRAF V600E)21.3
WM-115 (BRAF V600E)28.9

Table 2: In Vivo Tumor Growth Inhibition (TGI) in A375 Xenograft Model

Treatment GroupDose (mg/kg)TGI (%)
Vehicle Control -0
RED15 145
582
Trametinib 141
578

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cell Viability Assay (IC50 Determination)

  • Cell Culture: A375, SK-MEL-28, and WM-115 human melanoma cell lines were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point serial dilution of RED15 or Trametinib (0.1 nM to 10 µM).

  • Data Analysis: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader. The half-maximal inhibitory concentration (IC50) was calculated using a four-parameter logistic curve fit in GraphPad Prism.

2. Western Blot for Target Engagement

  • Sample Preparation: A375 cells were treated with RED15 or Trametinib at their respective IC50 concentrations for 2 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: 20 µg of protein per sample was separated by SDS-PAGE on a 4-12% Bis-Tris gel and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and incubated overnight with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and GAPDH. Membranes were then washed and incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imager.

3. In Vivo Xenograft Study

  • Animal Model: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 A375 cells. Tumors were allowed to grow to an average volume of 150-200 mm³.

  • Treatment: Mice were randomized into vehicle control, RED15 (1 and 5 mg/kg), and Trametinib (1 and 5 mg/kg) groups (n=8 per group). Compounds were administered orally once daily for 21 days.

  • Efficacy Evaluation: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2. Tumor Growth Inhibition (TGI) was calculated at the end of the study.

  • Ethical Approval: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.

Signaling Pathway and Experimental Workflow Visualizations

MAPK/ERK Signaling Pathway

MAPK_Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF BRAF (V600E) RAS->RAF MEK MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival RED15 RED15 RED15->MEK Trametinib Trametinib Trametinib->MEK

Caption: Inhibition of the MAPK/ERK pathway by RED15 and Trametinib.

In Vivo Xenograft Experimental Workflow

Xenograft_Workflow cluster_setup Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Analysis Cell_Inoculation A375 Cell Inoculation Tumor_Growth Tumor Growth (150-200 mm³) Cell_Inoculation->Tumor_Growth Randomization Randomization (n=8/group) Tumor_Growth->Randomization Dosing Daily Oral Dosing (Vehicle, RED15, Trametinib) Randomization->Dosing Monitoring Tumor & Body Weight Measurement (2x/week) Dosing->Monitoring Endpoint End of Study Monitoring->Endpoint TGI_Calc TGI Calculation Endpoint->TGI_Calc

Caption: Workflow for the in vivo A375 xenograft study.

A Comparative Analysis of the Toxicity of Common Laboratory Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of biomedical research and drug development, the selection of appropriate reagents is paramount to ensure experimental accuracy and personnel safety. Dyes are indispensable tools in the laboratory, utilized for a myriad of applications ranging from cellular staining to nucleic acid visualization. However, their potential toxicity is a significant concern. This guide provides an objective comparison of the toxicity of several common laboratory dyes, with a focus on providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions.

Due to the ambiguity of the term "Red 15" in common laboratory use and the lack of specific toxicity data under this name, this guide will use Basic Fuchsin , a widely used red histological stain, as a representative red dye for the purpose of this comparison.

Quantitative Toxicity Data Summary

The following table summarizes the acute oral toxicity of several common laboratory dyes. The primary metric for comparison is the median lethal dose (LD50) in rats, which represents the dose required to be fatal to 50% of a test population. A lower LD50 value indicates higher toxicity.

DyeColorCommon ApplicationsOral LD50 (Rat) (mg/kg)GHS Hazard Statement(s)
Basic Fuchsin RedStaining bacteria (Gram stain), histology>600[1]H351 (Suspected of causing cancer)
Methylene Blue BlueStaining nucleic acids, redox indicator1180[2]H302 (Harmful if swallowed)
Crystal Violet VioletGram staining, staining cell nuclei90 - 650[3]H302 (Harmful if swallowed), H318 (Causes serious eye damage), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long lasting effects)
Ethidium Bromide Orange (fluorescent)Nucleic acid stain in gel electrophoresis1503 - 2177H302 (Harmful if swallowed), H330 (Fatal if inhaled), H341 (Suspected of causing genetic defects)
Safranin RedCounterstain in Gram staining, histology6450H318 (Causes serious eye damage)

Note: The wide range in the reported LD50 for Crystal Violet may be attributed to differences in experimental conditions and the purity of the dye used.

Experimental Protocols for Toxicity Assessment

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and mutagenicity of chemical compounds, including laboratory dyes.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of the dye and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

Neutral Red Uptake Assay for Cytotoxicity

The Neutral Red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

  • Medium Removal: After the treatment period, remove the cell culture medium.

  • Neutral Red Incubation: Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for 2 hours at 37°C.[6]

  • Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS).[6]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well and shake for 10 minutes to extract the dye from the cells.[6][7]

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of absorbed dye is proportional to the number of viable cells.

Ames Test for Mutagenicity

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. It is a biological assay to assess the mutagenic potential of chemical compounds.

Protocol:

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own histidine).[1]

  • Metabolic Activation: The test chemical is mixed with a rat liver extract (S9 fraction) to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[1]

  • Exposure: The bacteria, test chemical, and S9 mix (if used) are combined in a soft agar solution.

  • Plating: The mixture is poured onto a minimal agar plate that lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: Only bacteria that have undergone a reverse mutation (revertants) that allows them to produce their own histidine will grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants on a negative control plate. A significantly higher number of revertant colonies on the test plate indicates that the chemical is mutagenic.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for in vitro cytotoxicity testing, a common approach to evaluating the toxicity of chemical compounds.

Cytotoxicity_Workflow General In Vitro Cytotoxicity Testing Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Cell_Seeding 3. Cell Seeding (Plate cells in microplate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Prepare dye solutions) Compound_Exposure 4. Compound Exposure (Treat cells with dye) Compound_Prep->Compound_Exposure Cell_Seeding->Compound_Exposure Incubation 5. Incubation (24-72 hours) Compound_Exposure->Incubation MTT MTT Assay Incubation->MTT Select Assay NRU Neutral Red Assay Incubation->NRU Select Assay Other Other Viability Assays Incubation->Other Select Assay Data_Acquisition 6. Data Acquisition (Measure absorbance/fluorescence) MTT->Data_Acquisition NRU->Data_Acquisition Other->Data_Acquisition Data_Analysis 7. Data Analysis (Calculate IC50 values) Data_Acquisition->Data_Analysis Conclusion 8. Conclusion (Determine cytotoxicity) Data_Analysis->Conclusion

In Vitro Cytotoxicity Workflow

References

Evaluating "Red 15" as a Tracer in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent tracer is paramount for the success of imaging-based assays. An ideal tracer should be bright, photostable, non-toxic, and exhibit high specificity. This guide provides a comprehensive evaluation of "Red 15" as a potential tracer in biological systems, comparing it with established alternatives.

A significant challenge in evaluating "this compound" is the ambiguity of the term itself. It is not a standardized name for a specific biological probe but is commonly associated with two main chemical entities: Vat this compound (also known as Pigment Red 194) and various red pigments used in cosmetics and inks, such as Lithol Rubine BK (CI 15850) . While Vat this compound is classified as a fluorescent dye, its use has been predominantly in the textile and pigment industry.[1][2][3] Its poor solubility in aqueous and common biological solvents presents a substantial hurdle for its application in biological systems.[4][5] Data regarding its photophysical properties in biological media, cellular uptake, and cytotoxicity are largely unavailable in scientific literature.

Given these limitations, this guide will use the available information for Vat this compound as a baseline for comparison against well-characterized, high-performance red fluorescent tracers: Rhodamine B , Cyanine 5 (Cy5) , and a representative BODIPY dye (BODIPY-TR-X) . Additionally, we include mCherry , a red fluorescent protein, as a genetically-encoded alternative for live-cell imaging.

Quantitative Comparison of Red Fluorescent Tracers

The following table summarizes the key photophysical and biological properties of Vat this compound and its alternatives. It is important to note that properties such as quantum yield and photostability can be highly dependent on the local environment (e.g., solvent, pH, conjugation to a biomolecule).

PropertyVat this compound (Pigment Red 194)Rhodamine BCyanine 5 (Cy5)BODIPY-TR-XmCherry (Fluorescent Protein)
Excitation Max (nm) Not Reported in Biological Buffers~553-560~646-651~588~587
Emission Max (nm) Not Reported in Biological Buffers~573-627~662-670~616~610
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not Reported~110,000~250,000~100,000~72,000
Fluorescence Quantum Yield (Φ) Not Reported0.31 - 0.65[1][6][7]~0.2 - 0.28[8]~0.600.22 - 0.23[9][10]
Photostability Not ReportedModerateModerate to Low (can be enhanced)[4][11]High[12][13][14]Moderate[10]
Cytotoxicity Not Reported (likely high due to insolubility)Moderate to High; dose-dependent[15]Low to Moderate; can be tuned by counterion[9][16]Generally Low[12][17]Low[9]
Solubility Insoluble in water, ethanol, acetone[4][5]Good in water and alcohols[6][18]Water-soluble (sulfonated forms)[8]Soluble in organic solvents; cell-permeableExpressed in-situ
Primary Application Industrial Dyeing, Pigments[2][4][5]General-purpose tracer, microscopy[6][][20]In vivo imaging, immunofluorescence[8][21]Lipid/membrane staining, live-cell imaging[18][][][24]Genetically encoded reporter

In-Depth Analysis of Tracers

Vat this compound (Pigment Red 194)
  • Evaluation: Based on available data, Vat this compound is unsuitable for use as a biological tracer. Its primary function as an industrial pigment is reflected in its chemical properties, most notably its insolubility in biologically compatible solvents.[4][5] This insolubility would likely lead to aggregation and high, non-specific cytotoxicity in a cellular environment. The absence of published data on its quantum yield, photostability, and cellular interaction in the scientific literature further precludes its use in research applications.

Rhodamine B
  • Evaluation: Rhodamine B is a classic xanthene dye that has been widely used as a tracer in various applications, including hydrological studies and biological microscopy.[6][18] It is valued for its brightness and good water solubility. However, its use in live-cell imaging can be limited by its moderate photostability and tendency to induce phototoxicity and cytotoxicity at higher concentrations.[15][25] F-18 labeled Rhodamine B has been investigated as a PET tracer for myocardial perfusion, indicating its biological utility in specific contexts.[26]

  • Advantages: High brightness, good water solubility, cost-effective.

  • Disadvantages: Moderate photostability, potential for cytotoxicity and phototoxicity, fluorescence can be sensitive to environmental polarity.[6][25]

Cyanine 5 (Cy5)
  • Evaluation: Cy5 is a far-red cyanine dye, a class of molecules known for their exceptionally high molar extinction coefficients.[7] Its emission in the far-red spectrum is a major advantage for biological imaging, as it minimizes interference from cellular autofluorescence.[7] This property makes Cy5 and other long-wavelength cyanine dyes particularly well-suited for sensitive applications like single-molecule imaging and in vivo studies.[8] While its quantum yield is moderate, its brightness is high due to the large extinction coefficient. The photostability of Cy5 can be a limiting factor, but chemical modifications and the use of antifade reagents can mitigate this issue.[4][11]

  • Advantages: High molar extinction coefficient (very bright), far-red emission reduces autofluorescence, suitable for in vivo imaging.

  • Disadvantages: Lower quantum yield compared to some other dyes, moderate photostability, not typically cell-permeable unless conjugated.[5][27]

BODIPY Dyes (e.g., BODIPY-TR-X)
  • Evaluation: Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores known for their high fluorescence quantum yields, sharp excitation and emission peaks, and excellent photostability.[12][13] They are relatively insensitive to solvent polarity and pH. Their uncharged and nonpolar nature often makes them highly cell-permeable, which is advantageous for live-cell imaging without the need for permeabilization agents.[][24] BODIPY dyes are available in a wide range of colors, and red-emitting variants like BODIPY-TR-X are excellent choices for demanding applications like super-resolution microscopy.[6][18]

  • Advantages: High quantum yield, excellent photostability, narrow emission spectra (good for multiplexing), good cell permeability, low cytotoxicity.[17][][28]

  • Disadvantages: Can be more expensive than traditional dyes.

mCherry (Red Fluorescent Protein)
  • Evaluation: As a genetically encoded tracer, mCherry offers the unique advantage of being expressed directly within cells, allowing for the specific labeling of proteins and organelles without the need for external dyes.[9] This makes it an invaluable tool for studying protein localization and dynamics in living cells over long periods. While its quantum yield is lower than that of high-performance synthetic dyes, its brightness in cells is often sufficient for many imaging applications.[10] Efforts in protein engineering have led to variants with improved brightness and photostability.[9]

  • Advantages: Genetically encoded for specific protein labeling, low cytotoxicity, suitable for long-term live-cell imaging.

  • Disadvantages: Lower quantum yield and brightness compared to top synthetic dyes, requires transfection and protein expression, potential for aggregation.

Visualized Workflows and Pathways

To aid researchers in the selection and application of fluorescent tracers, the following diagrams illustrate key experimental and logical processes.

Experimental_Workflow cluster_prep Preparation cluster_staining Staining & Imaging cluster_analysis Analysis prep_cells Prepare Cells (Culture on coverslips) stain Incubate Cells with Tracer prep_cells->stain prep_dye Prepare Tracer Solution (Dilute to working concentration) prep_dye->stain wash Wash to Remove Unbound Tracer stain->wash analyze_tox Assess Cytotoxicity (Viability assay) stain->analyze_tox image Image with Fluorescence Microscope (Acquire time-lapse or static images) wash->image analyze_uptake Analyze Cellular Uptake & Localization image->analyze_uptake analyze_photo Assess Photostability (Measure fluorescence decay) image->analyze_photo

Caption: General experimental workflow for evaluating a fluorescent tracer.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (Tracer-labeled Antibody Target) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (e.g., cell proliferation) erk->transcription

Caption: Example signaling pathway where a tracer could be used.

Tracer_Selection rect_node rect_node start Live or Fixed Cells? live Live start->live Live fixed Fixed start->fixed Fixed protein_label Specific Protein Labeling? live->protein_label super_res Super-resolution needed? fixed->super_res yes_protein Yes protein_label->yes_protein Yes no_protein No protein_label->no_protein No fp Use Fluorescent Protein (e.g., mCherry) yes_protein->fp long_term Long-term Imaging (>6h)? no_protein->long_term yes_long Yes long_term->yes_long Yes no_long No long_term->no_long No bodipy Use BODIPY yes_long->bodipy no_long->super_res yes_super Yes super_res->yes_super Yes no_super No super_res->no_super No yes_super->bodipy cy5 Use Cy5 yes_super->cy5 no_super->cy5 rhodamine Use Rhodamine B or other bright dyes no_super->rhodamine

Caption: Decision tree for selecting a suitable red fluorescent tracer.

Experimental Protocols

Protocol 1: General Live-Cell Staining and Imaging

This protocol provides a general framework for staining live adherent cells with a membrane-permeable dye. Concentrations and incubation times should be optimized for each specific tracer and cell type.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 50-70%).

    • Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO₂ incubator.

  • Staining Solution Preparation:

    • Prepare a stock solution of the fluorescent tracer in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final working concentration (e.g., 100 nM to 5 µM) in pre-warmed, serum-free cell culture medium or a live-cell imaging solution.[29]

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the staining solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate for 15-60 minutes at 37°C, protected from light.[][]

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with pre-warmed live-cell imaging solution or complete culture medium to remove unbound dye.[29]

    • Add fresh, pre-warmed imaging solution to the cells.

    • Proceed with imaging on a fluorescence microscope equipped with appropriate filters and environmental control (37°C, 5% CO₂).

Protocol 2: Evaluation of Tracer Cytotoxicity

This protocol uses a common fluorescence-based method to assess cell viability after incubation with a tracer. It distinguishes between live and dead cells based on membrane integrity.[30][31][32]

  • Cell Seeding:

    • Seed cells in a 96-well, black-walled, clear-bottom plate at a density that will not reach full confluency during the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • Tracer Incubation:

    • Prepare serial dilutions of the tracer in complete culture medium to create a range of concentrations to be tested.

    • Include a "no tracer" (vehicle only) negative control and a "lysis" (e.g., 0.1% Triton X-100) positive control for 100% cell death.

    • Aspirate the old medium and add the tracer-containing medium to the appropriate wells.

    • Incubate for a period relevant to the intended imaging experiment (e.g., 4, 12, or 24 hours).

  • Viability Staining:

    • Prepare a staining solution containing a cell-permeable nuclear stain (e.g., Hoechst 33342, to stain all nuclei) and a cell-impermeable nuclear stain (e.g., Propidium Iodide or DRAQ7, to stain nuclei of dead cells).[31][33]

    • Add the staining solution directly to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Image the plate using a high-content imager or fluorescence plate reader.

    • Acquire images in the blue channel (all cells) and the red/far-red channel (dead cells).

    • Use image analysis software to count the total number of cells (blue nuclei) and the number of dead cells (red nuclei) in each well.

    • Calculate the percentage of dead cells for each tracer concentration: (% Cytotoxicity = (Dead Cells / Total Cells) * 100).

    • Plot the % cytotoxicity against the tracer concentration to determine the concentration at which cell viability is significantly affected.

Conclusion

The term "this compound" is too ambiguous to refer to a specific, validated biological tracer. The most likely candidate, Vat this compound, appears unsuitable for biological applications due to its poor solubility and lack of characterization in a biological context. Researchers seeking a red fluorescent tracer are strongly advised to select from the wide array of well-characterized and optimized alternatives.

  • For general-purpose, cost-effective staining where phototoxicity is not a primary concern, Rhodamine B can be a viable option.

  • For applications requiring high sensitivity and minimal autofluorescence, particularly in tissue or in vivo, far-red dyes like Cy5 are superior.

  • For demanding live-cell imaging that requires high photostability and brightness with low cytotoxicity, BODIPY dyes are an excellent choice.

  • For labeling specific proteins and conducting long-term dynamic studies in living cells, genetically encoded reporters like mCherry are the tool of choice.

The selection of a tracer should always be guided by the specific requirements of the experiment, including the cell type, imaging duration, and instrumentation available. Proper validation of any chosen tracer for photostability and cytotoxicity within the experimental context is critical for obtaining reliable and reproducible data.

References

Safety Operating Guide

Navigating the Disposal of Red 15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Red 15" can refer to different chemical compounds. This guide focuses on the proper disposal of C.I. Food this compound (also known as Rhodamine B, CAS No. 81-88-9) , a substance with documented hazards. If you are using a different compound, consult its specific Safety Data Sheet (SDS).

For researchers and scientists, the responsible disposal of chemical waste is paramount for ensuring personal safety, environmental protection, and regulatory compliance. C.I. Food this compound is a synthetic dye that requires careful handling and disposal due to its potential health and environmental risks. Adherence to proper procedures is not only a best practice but a critical component of laboratory safety.

Key Hazard Information for C.I. Food this compound

Proper disposal procedures are informed by the inherent hazards of the substance. The following table summarizes the key quantitative hazard data for C.I. Food this compound.

Hazard MetricValue/ClassificationSource
Oral LD50 (Rat) 500 mg/kg[1]
Eye Irritation (Rabbit) Severe Irritation[1]
Skin Irritation (Rabbit) No skin irritation[1]
Aquatic Toxicity (Fish, LC50) 83.9 mg/l (48h, Cyprinodon variegatus)[2]
Aquatic Toxicity (Daphnia, EC50) 22.9 mg/l (48h, Daphnia magna)[2]
GHS Classification Harmful if swallowed, Causes serious eye irritation, Harmful to aquatic life with long lasting effects[1]

Experimental Protocols: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Solid Spill (Powder):

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat. If dust is generated, a NIOSH-approved respirator is necessary.[4]

  • Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[5] Avoid creating dust.[1][2]

  • Collection: Carefully sweep or vacuum the material into a suitable, clearly labeled hazardous waste container.[2][6] If using a vacuum, it must be equipped with a HEPA filter.[1]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[4]

  • Disposal: Seal the container and manage it as hazardous waste according to the procedures outlined below.

Liquid Spill (Solution):

  • Evacuate and Secure: As with a solid spill, secure the area and ensure proper ventilation.

  • Personal Protective Equipment (PPE): Wear the same level of PPE as for a solid spill.

  • Containment: For larger spills, create a dike around the spill using an inert absorbent material.

  • Absorption: Absorb the spill with an inert material (e.g., sand, vermiculite) and place the absorbent material into the hazardous waste container.[4]

  • Decontamination: Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.

  • Disposal: Seal the container and manage as hazardous waste.

Step-by-Step Disposal Procedure for this compound

The primary and mandated method for the disposal of C.I. Food this compound is through a licensed professional hazardous waste disposal service.[1][4][7] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste. [3][8]

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect unused C.I. Food this compound, contaminated personal protective equipment (gloves, etc.), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Collect aqueous solutions of C.I. Food this compound in a separate, leak-proof, and compatible hazardous waste container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step 2: Container Management

  • Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("C.I. Food this compound" or "Rhodamine B"), and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Eye Irritant").

  • Keep the container closed at all times except when adding waste.

Step 3: Temporary Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[8]

Step 4: Scheduling a Pickup

  • Contact your institution's EHS department or the designated chemical waste coordinator to schedule a pickup for the hazardous waste.[4]

  • Follow all institutional procedures for waste manifest documentation and handover.

Step 5: Empty Container Disposal

  • A container that held C.I. Food this compound is also considered hazardous waste.

  • To render it non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., water). The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.

  • After triple-rinsing and air-drying, deface the original labels, and the container may then be disposed of in the regular trash or recycling, in accordance with institutional policy.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of C.I. Food this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Pickup cluster_final Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste: Collect in Labeled Container waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in Labeled Container waste_type->liquid_waste Liquid storage Store Sealed Container in Satellite Accumulation Area solid_waste->storage liquid_waste->storage pickup Contact EHS for Hazardous Waste Pickup storage->pickup drain Do NOT Dispose Down Drain or in Trash storage->drain disposal Licensed Professional Waste Disposal pickup->disposal

Caption: Workflow for the proper disposal of C.I. Food this compound.

References

Essential Safety and Handling Guide for Pigment Red 15

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Pigment Red 15 (C.I. 12465) in a laboratory setting. The following information is critical for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical and Physical Properties

A summary of the key quantitative data for Pigment this compound is provided below. This information is crucial for understanding its physical characteristics and potential hazards.

PropertyValueSource
Chemical Formula C₂₄H₁₇ClN₄O₅[1][2]
Molecular Weight 476.87 g/mol [1][2]
CAS Number 6410-39-5[1]
Appearance Red powder[3]
Structure Single azo pigment[1]

Personal Protective Equipment (PPE)

When handling Pigment this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, and inhalation of dust particles. The following PPE is required:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] A face shield may be necessary for operations with a high risk of dust generation.

  • Skin Protection:

    • Gloves: Use chemically resistant gloves, such as nitrile or neoprene rubber.[6][7] Gloves must be inspected before use and disposed of properly after handling the material.[4][5]

    • Protective Clothing: Wear a lab coat, impervious clothing, or coveralls to prevent skin contact.[4][6] For large quantities or in case of a spill, a chemical-resistant suit may be required.

  • Respiratory Protection:

    • If engineering controls (e.g., fume hood) are not sufficient or if dust is generated, a NIOSH-approved respirator is necessary.[8] For situations where exposure limits may be exceeded, a full-face respirator is recommended.[4][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of Pigment this compound.

  • Preparation:

    • Ensure the work area is well-ventilated. A fume hood is highly recommended.[7][9]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.[7]

  • Handling:

    • Avoid all personal contact with the substance, including inhalation of dust.[8]

    • Wash hands thoroughly after handling, even if gloves were worn.[9]

    • Do not eat, drink, or smoke in the handling area.

    • Avoid the formation of dust and aerosols.[5] Use non-sparking tools to prevent ignition sources.[5]

  • Storage:

    • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[5][9]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

Disposal Plan

Proper disposal of Pigment this compound and contaminated materials is crucial to prevent environmental contamination.

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

  • Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated waste container and disposed of as chemical waste.

  • Spill Cleanup: In case of a spill, prevent further leakage if it is safe to do so.[9] Use an absorbent material to collect the spill and place it into a suitable disposal container.[9] Avoid generating dust during cleanup.

Emergency Procedures

In the event of an exposure or accident, immediate action is required.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11] Seek medical attention if irritation persists.[9]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing and wash it before reuse.[9] Get medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[6][9]

  • Ingestion: Clean mouth with water and drink plenty of water afterward.[11] Do not induce vomiting. Seek immediate medical attention.[6]

Workflow for Safe Handling of Pigment this compound

Safe Handling and Disposal Workflow for Pigment this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Ensure Ventilated Area (Fume Hood) prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->prep_ppe prep_emergency Locate Emergency Equipment (Eyewash, Shower) prep_ppe->prep_emergency handle_avoid Avoid Dust Generation and Personal Contact prep_emergency->handle_avoid handle_hygiene Practice Good Hygiene (No Eating/Drinking) handle_avoid->handle_hygiene storage_container Store in Tightly Closed Original Container handle_hygiene->storage_container disposal_waste Collect in Labeled, Sealed Container handle_hygiene->disposal_waste storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location disposal_route Dispose via Approved Waste Facility disposal_waste->disposal_route

Caption: Workflow for the safe handling and disposal of Pigment this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.